molecular formula C18H18O2 B1670512 Dienestrol CAS No. 84-17-3

Dienestrol

Cat. No.: B1670512
CAS No.: 84-17-3
M. Wt: 266.3 g/mol
InChI Key: NFDFQCUYFHCNBW-SCGPFSFSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dienestrol is an olefinic compound that is hexa-2,4-diene substituted by 4-hydroxyphenyl groups at positions 3 and 4 respectively. It has a role as a xenoestrogen. It is a member of phenols and an olefinic compound.
This compound is a synthetic, non-steroidal estrogen. It is an estrogen receptor agonist. Estrogens work partly by increasing a normal clear discharge from the vagina and making the vulva and urethra healthy. Using or applying an estrogen relieves or lessens: dryness and soreness in the vagina, itching, redness, or soreness of the vulva. Conditions that are treated with vaginal estrogens include a genital skin condition (vulvar atrophy), inflammation of the vagina (atrophic vaginitis), and inflammation of the urethra (atrophic urethritis).
This compound has been reported in Magnolia obovata with data available.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1947.
A synthetic, non-steroidal estrogen structurally related to stilbestrol. It is used, usually as the cream, in the treatment of menopausal and postmenopausal symptoms.
See also: Diethylstilbestrol (related);  Hexestrol (related).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDFQCUYFHCNBW-SCGPFSFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C(=C/C)/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873495
Record name (E,E)-Dienestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

FREELY SOL IN ALC, METHANOL, ETHER, ACETONE, PROPYLENE GLYCOL; SOL IN CHLOROFORM, AQ SOLN OF ALKALI HYDROXIDES; SOLUBLE IN VEGETABLE OILS AFTER WARMING, BUT CRYSTALLIZES OUT ON STANDING; PRACTICALLY INSOL IN WATER, DIL ACIDS ., SOL IN FIXED OILS.
Record name Dienestrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00890
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIENESTROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

MINUTE NEEDLES FROM DILUTE ALC, WHITE NEEDLES FROM ETHANOL, COLORLESS OR WHITE, OR PRACTICALLY WHITE NEEDLE-LIKE CRYSTALS OR AS A WHITE, CRYSTALLINE POWDER

CAS No.

13029-44-2, 84-17-3
Record name 4,4′-[(1E,2E)-1,2-Diethylidene-1,2-ethanediyl]bis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13029-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dienestrol [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dienestrol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013029442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dienestrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00890
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name dienestrol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756734
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E,E)-Dienestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dienestrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.381
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIENESTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRW32X4U1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIENESTROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

233-234, 227-228 °C, PRISMS FROM ALC; MP: 119-120 °C /DIENESTROL DIACETATE/, SUBLIMES @ 130 °C @ 1 MM HG; THE SUBLIMATE MP: 231-234 °C, MP: 179 °C; HAS NO ESTROGENIC ACTIVITY /DIENESTROL ISODIENESTROL/
Record name Dienestrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00890
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIENESTROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Dienestrol's Interaction with Estrogen Receptors: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Dienestrol in Estrogen Receptor Research

This compound is a synthetic, non-steroidal estrogen that has been instrumental in both clinical applications and fundamental research into the mechanisms of estrogen signaling.[1][2][3] As a potent estrogen receptor (ER) agonist, its actions mimic those of endogenous estrogens, making it a valuable tool for dissecting the intricate pathways governed by these nuclear receptors.[4] This technical guide provides an in-depth exploration of the molecular interactions between this compound and estrogen receptors, the subsequent cellular signaling cascades, and the experimental methodologies used to characterize these processes. For researchers and drug development professionals, understanding the precise mechanism of action of compounds like this compound is paramount for the development of novel therapeutics targeting estrogen-related pathologies.

Molecular Interaction: Binding Affinity and Receptor Subtype Selectivity

The initial and most critical step in this compound's mechanism of action is its high-affinity binding to estrogen receptors.[5] this compound, like the endogenous ligand 17β-estradiol, is a lipophilic molecule that can passively diffuse across the cell membrane to interact with ERs located in the cytoplasm and nucleus.[1][6] There are two primary subtypes of the estrogen receptor, ERα and ERβ, which are encoded by separate genes and exhibit distinct tissue distributions and transcriptional regulatory activities.[7]

This compound is a potent agonist for both ERα and ERβ.[8] Its binding affinity has been quantified through various in vitro assays, demonstrating a strong interaction with both receptor subtypes. The key parameters used to define this interaction are the inhibition constant (Ki), which represents the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand, and the Relative Binding Affinity (RBA), which compares the affinity of this compound to that of 17β-estradiol.

Ligand Receptor Subtype Ki (nM) Relative Binding Affinity (RBA) %
This compound ERα0.05[8][9]37 (Range: 20.4–223)[9]
This compound ERβ0.03[8][9]56–404[9]
17β-Estradiol ERα0.115 (Range: 0.04–0.24)[9]100[9]
17β-Estradiol ERβ0.15 (Range: 0.10–2.08)[9]100[9]

Table 1: Quantitative Binding Affinity of this compound for ERα and ERβ. Data compiled from publicly available sources. The ranges in RBA reflect inter-assay variability.[9]

The high binding affinity of this compound for both ER subtypes underscores its potent estrogenic activity.[5] The slight preference for ERβ suggested by the lower Ki value may have tissue-specific implications, although its functional consequences are an area of ongoing investigation.

Conformational Dynamics and Co-regulator Recruitment

Upon binding, this compound induces a significant conformational change in the estrogen receptor.[7][10] This structural rearrangement is crucial for the subsequent steps in the signaling cascade. In its unbound state, the ER is associated with a complex of heat shock proteins (HSPs) that maintain it in an inactive conformation.[10] Ligand binding triggers the dissociation of these HSPs, exposing the DNA-binding domain (DBD) and the dimerization surface of the receptor.[9]

The ligand-induced conformation of the receptor's ligand-binding domain (LBD) is a critical determinant of its transcriptional activity. Agonists like this compound promote a specific LBD conformation that facilitates the recruitment of co-activator proteins.[11] These co-activators, such as members of the p160/steroid receptor co-activator (SRC) family, possess histone acetyltransferase (HAT) activity or recruit other proteins with this function.[12][13] The acetylation of histones leads to a more open chromatin structure, making the DNA more accessible to the transcriptional machinery.

Conversely, antagonists or selective estrogen receptor modulators (SERMs) induce a different conformational change in the LBD that favors the recruitment of co-repressor proteins, such as N-CoR and SMRT.[14][15] These co-repressors are associated with histone deacetylase (HDAC) activity, which promotes a condensed chromatin state and transcriptional repression. The ability of this compound to act as a potent agonist is therefore directly linked to its capacity to induce an ER conformation that preferentially recruits co-activators over co-repressors.[12]

Downstream Signaling: Genomic and Non-Genomic Pathways

The binding of this compound to estrogen receptors initiates a cascade of events that can be broadly categorized into genomic and non-genomic signaling pathways.[5][16]

Genomic Signaling Pathway

This is the classical and well-established mechanism of estrogen action.[9][17]

  • Ligand Binding and Receptor Dimerization: this compound binds to ERα or ERβ, inducing a conformational change and dissociation from HSPs. The activated receptors then form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).[9]

  • Nuclear Translocation and DNA Binding: The dimerized receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[9][18]

  • Recruitment of Co-activators and Transcriptional Activation: The DNA-bound receptor complex recruits a suite of co-activator proteins, which in turn recruit components of the basal transcriptional machinery, including RNA polymerase II, leading to the initiation of gene transcription.[9][11]

  • Protein Synthesis and Cellular Response: The transcribed messenger RNA (mRNA) is then translated into proteins that mediate the physiological effects of estrogen, such as cell proliferation, differentiation, and regulation of various metabolic processes.[6]

genomic_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER ER + HSP This compound->ER Binds ER_D This compound-ER ER->ER_D Conformational Change Dimer ER Dimer ER_D->Dimer Dimerization ERE ERE Dimer->ERE Binds to DNA Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Diagram 1: Genomic Signaling Pathway of this compound.
Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, estrogens can also elicit rapid cellular responses through non-genomic signaling.[16][19] This pathway is initiated by a subpopulation of estrogen receptors located at the plasma membrane.[18]

  • Membrane Receptor Activation: this compound binds to membrane-associated ERs (mERs).

  • Activation of Second Messenger Cascades: This binding rapidly activates intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[16]

  • Modulation of Cellular Function: These signaling cascades can lead to a variety of rapid cellular effects, including changes in ion channel activity, calcium mobilization, and activation of other signaling proteins. These pathways can also indirectly influence gene expression by phosphorylating and activating transcription factors.[17]

non_genomic_signaling This compound This compound mER Membrane ER This compound->mER Binds Signaling_Cascades Signaling Cascades (MAPK, PI3K) mER->Signaling_Cascades Activates Cellular_Response Rapid Cellular Response Signaling_Cascades->Cellular_Response Leads to

Diagram 2: Non-Genomic Signaling Pathway of this compound.

Experimental Protocols for Characterizing this compound-ER Interaction

A comprehensive understanding of this compound's mechanism of action relies on a suite of well-established in vitro and cell-based assays.

Protocol 1: Estrogen Receptor Competitive Binding Assay

This assay is fundamental for determining the binding affinity of a test compound for the estrogen receptor.[9] It measures the ability of a non-labeled compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the ER.

Methodology:

  • Receptor Preparation: Prepare a source of estrogen receptors, typically from the cytosol of estrogen-responsive tissues (e.g., rat uterus) or from recombinant sources.[9]

  • Competitive Binding Reaction: Incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of this compound.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using methods such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.[9]

  • Data Analysis: Plot the percentage of specifically bound radioligand as a function of the log concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[9]

binding_assay cluster_setup Assay Setup Receptor ER Incubation Incubation Receptor->Incubation Radio_Ligand [3H]-Estradiol Radio_Ligand->Incubation This compound This compound (Increasing Conc.) This compound->Incubation Separation Separation of Bound/Free Ligand Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (IC50, Ki) Quantification->Data_Analysis

Diagram 3: Experimental Workflow for a Competitive ER Binding Assay.
Protocol 2: Estrogen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7 breast cancer cells, which endogenously express ERα, or a host cell line co-transfected with an ER expression vector) and transfect them with a reporter plasmid. This plasmid contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing one or more EREs.

  • Compound Treatment: Treat the transfected cells with varying concentrations of this compound.

  • Cell Lysis and Reporter Activity Measurement: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme using a luminometer or spectrophotometer.

  • Data Analysis: Plot the reporter gene activity as a function of the log concentration of this compound to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

Protocol 3: Co-activator/Co-repressor Recruitment Assay

These assays, often based on techniques like Fluorescence Resonance Energy Transfer (FRET) or Mammalian Two-Hybrid (M2H), directly measure the interaction between the ER and co-regulator proteins in the presence of a ligand.

Methodology (FRET-based):

  • Protein Labeling: Label the ER with a donor fluorophore (e.g., CFP) and a co-activator or co-repressor protein with an acceptor fluorophore (e.g., YFP).

  • In Vitro Interaction: Mix the labeled proteins in the presence of this compound.

  • FRET Measurement: Excite the donor fluorophore and measure the emission from the acceptor fluorophore. An increase in FRET signal indicates that the two proteins are in close proximity, signifying recruitment.

  • Data Analysis: Quantify the FRET signal at different concentrations of this compound to determine the dose-dependency of co-regulator recruitment.

Conclusion: A Multifaceted Mechanism of Action

The mechanism of action of this compound on estrogen receptors is a multi-step process that begins with high-affinity binding and culminates in the modulation of gene expression. As a potent ER agonist, this compound induces a specific receptor conformation that favors the recruitment of co-activators, leading to the activation of target genes through the classical genomic pathway. Furthermore, this compound can also initiate rapid cellular responses via non-genomic signaling pathways. A thorough understanding of these intricate mechanisms, elucidated through a combination of binding, reporter, and recruitment assays, is essential for leveraging the therapeutic potential of estrogen receptor modulation while minimizing off-target effects. The continued study of compounds like this compound will undoubtedly provide further insights into the complex biology of estrogen signaling.

References

An In-Depth Technical Guide to Investigating the Estrogenic Activity of Dienestrol In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dienestrol is a synthetic, non-steroidal estrogen belonging to the stilbestrol group, recognized for its potent agonistic activity on estrogen receptors (ER)[1][2][3]. Historically used in therapeutic applications for managing menopausal symptoms, its high affinity for both ERα and ERβ makes it a compound of significant interest for researchers in endocrinology, toxicology, and drug development[2][4][5]. Understanding its in vitro estrogenic activity is crucial for characterizing its mechanism of action and assessing its potential as an endocrine disruptor. This guide provides a comprehensive framework for investigating the estrogenic activity of this compound, detailing the molecular mechanisms, core experimental protocols, data analysis, and validation systems necessary for robust and reliable assessment.

Introduction: this compound and the Imperative for In Vitro Estrogenicity Assessment

This compound (4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol) is a synthetic estrogen that has been used for hormone replacement therapy[6][7][8]. Its structural similarity to diethylstilbestrol (DES) underpins its powerful estrogenic effects[2][9]. The primary concern with such potent xenoestrogens is their ability to mimic endogenous estrogens, like 17β-estradiol (E2), and potentially disrupt normal endocrine function[1]. Therefore, precise and reliable in vitro methods are essential to quantify its biological activity. In vitro assays offer a controlled environment to dissect specific molecular interactions, providing a mechanistic foundation for understanding a compound's potential physiological impact without the complexities of a full organismal study.

Molecular Mechanism of this compound's Estrogenic Action

The biological effects of this compound are mediated primarily through its interaction with the nuclear estrogen receptors, ERα and ERβ[4][10]. As an ER agonist, this compound initiates a cascade of molecular events identical to that of endogenous estradiol, which can be categorized into genomic and non-genomic pathways[1][4].

Classical Genomic Signaling Pathway:

  • Ligand Binding: this compound, being lipophilic, passively diffuses across the cell membrane into the cytoplasm and/or nucleus, where it binds to the ligand-binding domain of ERα or ERβ[1][10].

  • Conformational Change and Dimerization: This binding induces a critical conformational change in the receptor, causing it to dissociate from heat shock proteins. This allows the receptor to form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ)[4].

  • Nuclear Translocation and DNA Binding: The ligand-receptor dimer complex translocates into the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes[4].

  • Transcriptional Activation: Upon binding to the ERE, the complex recruits a suite of co-activator proteins. This assembly of the transcriptional machinery initiates or enhances the transcription of downstream genes, leading to the synthesis of new proteins that elicit a physiological response[4][10].

This compound exhibits a remarkably high binding affinity for both estrogen receptor subtypes. Studies have shown its affinity to be approximately 223% for ERα and 404% for ERβ relative to estradiol, indicating it is a highly potent agonist[2]. Quantitative studies report Ki values of 0.05 nM for ERα and 0.03 nM for ERβ[4][11].

EstrogenSignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) ER_HSP ER-HSP Complex This compound->ER_HSP Binds D_ER This compound-ER Complex ER->D_ER Forms HSP HSP ER_HSP->ER Dissociates ER_HSP->HSP Dimer Dimerized Receptor D_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Dimer->ERE Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response Coactivators Co-activators Coactivators->ERE

Figure 1: Genomic estrogen receptor signaling pathway activated by this compound.

Core Methodologies for In Vitro Assessment

Two primary types of in vitro assays are widely accepted for quantifying estrogenic activity: cell proliferation assays and reporter gene assays.

  • Cell Proliferation (E-SCREEN) Assay: This assay utilizes estrogen-dependent cell lines, most commonly the human breast cancer cell line MCF-7[12][13][14]. These cells require estrogens to proliferate. The assay measures the increase in cell number after exposure to a test compound, which is directly proportional to its estrogenic potency[12][15]. While physiologically relevant, it can be susceptible to confounding factors that affect cell viability independent of ER activation[15].

  • ER-Mediated Reporter Gene Assay: This is a more direct and specific method for measuring ER transcriptional activation[16][17]. It uses a host cell line (e.g., T-47D, HeLa, HEK293) that has been stably transfected with two key components: the human estrogen receptor (ERα) and a reporter gene (commonly luciferase) whose expression is controlled by EREs[17][18][19]. When an estrogenic compound activates the ER, the receptor-ligand complex binds to the EREs and drives the expression of the luciferase enzyme. The resulting light output, measured with a luminometer after adding a substrate, provides a quantitative measure of ER activation[19][20]. This method is highly sensitive, specific, and is the basis for internationally recognized test guidelines, such as OECD Test Guideline 455[18][20][21].

For its specificity and robustness, this guide will focus on the ERα Luciferase Reporter Gene Assay .

Detailed Protocol: ERα Luciferase Transcriptional Activation Assay

This protocol is based on the principles outlined in the OECD 455 guideline for stably transfected transactivation in vitro assays[18][20][21].

4.1 Materials and Reagents

  • Cell Line: T-47D or HeLa-9903 cell line stably expressing human ERα and an ERE-driven luciferase reporter construct[17][18].

  • Culture Medium: DMEM/F12 or appropriate medium, supplemented with fetal bovine serum (FBS).

  • Stripped FBS: FBS treated with dextran-coated charcoal (DCC-FBS) to remove endogenous steroids[18].

  • Test Compound: this compound (CAS 84-17-3).

  • Controls: 17β-Estradiol (E2, positive control), vehicle (e.g., DMSO, negative control), and a strong anti-estrogen like ICI 182,780 (Fulvestrant) for antagonist testing.

  • Assay Plates: 96-well, white, clear-bottom tissue culture plates.

  • Luciferase Assay System: Commercially available kit containing cell lysis buffer and luciferase substrate (luciferin).

  • Luminometer: Plate-reading luminometer for quantifying light output.

4.2 Experimental Workflow

  • Cell Culture and Plating:

    • Maintain the ER-luciferase reporter cell line in standard culture medium with 10% FBS. Cells should not be used beyond a specified passage number (e.g., <40) to ensure response integrity[18].

    • Two to three days prior to the assay, switch cells to a hormone-free medium by replacing standard FBS with 5-10% DCC-FBS. This starves the cells of estrogens and maximizes their responsiveness.

    • Harvest the cells and seed them into 96-well plates at a pre-determined density (e.g., 1x10⁴ cells/well) in the hormone-free medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in hormone-free medium. A typical concentration range would span from 10⁻¹² M to 10⁻⁵ M to capture the full dose-response curve.

    • Prepare identical serial dilutions for the positive control, E2.

    • Remove the plating medium from the cells and add the compound dilutions (including vehicle and positive controls) to the respective wells.

    • Incubate the plates for 20-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • After incubation, remove the treatment medium.

    • Wash the cells gently with phosphate-buffered saline (PBS).

    • Add the cell lysis buffer provided in the luciferase assay kit to each well and incubate for 15-20 minutes at room temperature on a shaker to ensure complete cell lysis.

    • Add the luciferase substrate to each well.

    • Immediately measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.

ExperimentalWorkflow A 1. Cell Culture (T-47D-ER-Luc) B 2. Hormone Starvation (Switch to DCC-FBS Medium) A->B 2-3 days C 3. Cell Seeding (Plate cells in 96-well plate) B->C D 4. Compound Treatment (Add this compound & Controls) C->D 24h post-seeding E 5. Incubation (24 hours at 37°C) D->E F 6. Cell Lysis (Add lysis buffer) E->F G 7. Substrate Addition (Add luciferin) F->G H 8. Luminescence Reading (Measure RLU with Luminometer) G->H Immediate

Figure 2: Experimental workflow for the ERα Luciferase Reporter Assay.

Data Analysis and Interpretation

5.1 Generating the Dose-Response Curve

The raw RLU data is processed to determine the estrogenic activity. First, normalize the data by setting the vehicle control response as 0% and the maximum response from the E2 positive control as 100%. Plot the normalized response (%) against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve.

5.2 Key Quantitative Metrics

From the dose-response curve, two critical parameters are calculated:

  • EC50 (Half Maximal Effective Concentration): This is the concentration of the test compound that elicits 50% of the maximum response[22]. It is a primary measure of the compound's potency; a lower EC50 value indicates higher potency.

  • Relative Potency (RP): To compare the potency of this compound to the standard, E2, the RP is calculated:

    • RP = (EC50 of E2 / EC50 of this compound)

5.3 Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

CompoundEC50 (nM)Relative Potency (vs. E2)Max Efficacy (% of E2)Source
17β-Estradiol (E2) ~0.0061.0100%[17]
This compound ~3.23~0.0018~100%[11]
Diethylstilbestrol (DES) ~0.006~1.0~100%[23]

Note: EC50 values can vary between cell lines and specific assay conditions. The values presented are representative.

System Validation and Trustworthiness

To ensure the integrity and reliability of the results, a robust system of controls and quality checks is mandatory.

  • Positive Control (E2): Must produce a full sigmoidal dose-response curve with an EC50 value within the laboratory's historical range, confirming the cells are responsive.

  • Vehicle Control (e.g., DMSO): Establishes the baseline response and should not induce any significant luciferase activity. The final solvent concentration should be kept low (typically <0.1%) to avoid cytotoxicity.

  • Reference Standard Plate: Each experimental run should include a full dose-response curve for the reference estrogen (E2) to calculate relative potencies and monitor assay performance over time.

  • Cell Viability Assay: A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo®) should be run, especially at high concentrations of the test compound. This is critical to ensure that a decrease in luciferase signal is due to anti-estrogenic activity or receptor saturation, not simply cell death[15].

  • Z'-Factor: For high-throughput screening, the Z'-factor is a statistical parameter used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening[16].

Conclusion

This guide outlines a comprehensive and technically sound approach for the in vitro investigation of this compound's estrogenic activity using the ERα luciferase reporter gene assay. By adhering to a detailed, validated protocol and incorporating rigorous quality controls, researchers can generate reliable and reproducible data. The high potency of this compound, confirmed through its low nanomolar EC50 and high relative binding affinity, underscores its significance as both a pharmacological tool and a potential endocrine disruptor. The methodologies described herein provide the necessary framework for scientists in academic and industrial settings to accurately characterize the estrogenic profile of this compound and other related compounds.

References

The Environmental Imperative of a Potent Xenoestrogen: A Technical Guide to Dienestrol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Environmental Significance of Dienestrol

This compound, a synthetic non-steroidal estrogen, has a historical footprint in pharmaceuticals for the management of menopausal symptoms.[1][2][3] However, its potent estrogenic activity and persistence classify it as a significant xenoestrogen—a foreign substance that mimics the effects of endogenous estrogen—posing a considerable threat to environmental health.[2][4] This guide provides a comprehensive technical overview for researchers, environmental scientists, and drug development professionals on the multifaceted role of this compound as an environmental contaminant. We will delve into its mechanism of action, environmental fate and transport, analytical detection methodologies, toxicological impacts, and the current landscape of remediation strategies. While specific environmental data for this compound is less abundant compared to other synthetic estrogens like 17α-ethinylestradiol (EE2), this guide will synthesize the available information and draw relevant parallels from closely related compounds to provide a holistic understanding of its environmental implications.

Molecular Profile and Endocrine Disrupting Mechanism of this compound

This compound, chemically known as 4,4'-(1,2-diethylidene-1,2-ethanediyl)bis-phenol, is a stilbestrol derivative.[2] Its planar structure and the presence of two hydroxyl groups are key to its high binding affinity for estrogen receptors (ERα and ERβ).[1][5][6]

High-Affinity Binding to Estrogen Receptors

This compound exhibits a remarkably high affinity for both ERα and ERβ, in some cases exceeding that of the natural hormone, estradiol.[1][7] This potent binding is the primary driver of its endocrine-disrupting effects.

LigandReceptor SubtypeKi (nM)Relative Binding Affinity (RBA %) vs. Estradiol
This compound ERα0.05[5]223
This compound ERβ0.03[5]404
17β-EstradiolERα~0.12[5]100
17β-EstradiolERβ~0.15[5]100

Table 1: Comparative binding affinities of this compound and 17β-Estradiol for Estrogen Receptors α and β. Data compiled from multiple sources, with RBA reflecting inter-assay variability.

Signaling Pathways Activated by this compound

Upon binding to estrogen receptors, this compound triggers a cascade of molecular events, disrupting normal endocrine function.

The primary mechanism of action is through the genomic pathway.[5]

Caption: Genomic signaling pathway of this compound.

This compound can also initiate rapid, non-genomic signaling through membrane-associated estrogen receptors (mERs), leading to rapid cellular responses independent of gene transcription.[5]

Environmental Fate and Transport

The environmental persistence and mobility of this compound are crucial factors in its risk profile. While specific data for this compound is limited, the behavior of other synthetic estrogens provides valuable insights.

Sources of Environmental Contamination

The primary sources of this compound and other synthetic estrogens in the environment include:

  • Wastewater Treatment Plant (WWTP) Effluents: Incomplete removal during wastewater treatment is a major pathway for entry into aquatic ecosystems.[8][9][10][11]

  • Industrial Discharges: Pharmaceutical manufacturing facilities and other industries can be significant point sources.[12][13]

  • Agricultural Runoff: The historical use of synthetic estrogens as growth promoters in livestock can lead to soil and water contamination.[14][15]

Environmental Persistence

The persistence of synthetic estrogens in the environment is variable and depends on factors like sunlight, temperature, and microbial activity.

Sunlight can contribute to the degradation of estrogenic compounds in aquatic environments.[16] The rate of photodegradation is influenced by the chemical structure of the compound and the presence of photosensitizing agents in the water.[17][18][19] While specific pathways for this compound are not well-documented, studies on similar compounds suggest that photodegradation can lead to transformation products with altered estrogenic activity.[6][20]

Microbial communities in soil, sediment, and water play a significant role in the breakdown of estrogens.[21][22][23][24] Biodegradation can occur under both aerobic and anaerobic conditions, with varying efficiencies.[3][25][26] The degradation of estrogens often involves hydroxylation and cleavage of the aromatic rings.[27][28] However, the degradation of synthetic estrogens like this compound can be slower compared to natural estrogens.[14]

Transport and Bioaccumulation

Due to its moderate lipophilicity, this compound has the potential to sorb to soil and sediment particles, which can act as environmental sinks and sources.[26] This sorption behavior influences its transport in aquatic systems. There is also a potential for bioaccumulation in aquatic organisms, leading to magnification up the food chain.[14]

Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methods are essential for monitoring the presence of this compound in various environmental matrices.

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte.

Caption: General workflow for water sample preparation.

Instrumental Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive technique for the quantification of this compound and other estrogens in environmental samples.[1] Gas chromatography-mass spectrometry (GC-MS) is also utilized, often requiring derivatization of the analyte.

TechniqueSample MatrixLimit of Detection (LOD)Reference
LC-MS/MSEnvironmental Water0.05 - 0.10 ng/L[1]
GC-MSBovine Urine0.15 µg/LNot directly in results, but implied by similar compound analysis

Table 2: Examples of analytical methods and their reported limits of detection for stilbene estrogens.

Ecotoxicological Effects of this compound

The potent estrogenic activity of this compound can have profound and detrimental effects on wildlife, even at very low environmental concentrations.

Effects on Aquatic Organisms

Exposure to synthetic estrogens has been shown to cause a range of adverse effects in fish and other aquatic life, including:

  • Feminization of male fish: Development of female characteristics in males, including the production of vitellogenin (an egg yolk precursor protein).[17]

  • Reproductive dysfunction: Reduced fertility, altered sex ratios, and in severe cases, population collapse.[17][29][30]

  • Developmental abnormalities: Impacts on the development of reproductive organs.[30]

Human Health Concerns

While direct environmental exposure to this compound at levels high enough to cause acute effects in humans is unlikely, there is concern about the potential long-term consequences of low-level exposure through contaminated drinking water and food sources.[10][14][23][31][32] Endocrine-disrupting chemicals are linked to a variety of health issues, including reproductive problems and an increased risk of certain cancers.[4][33]

Environmental Regulations and Quality Standards

Currently, there are no widely established environmental quality standards (EQS) specifically for this compound. However, regulatory bodies in Europe and North America have proposed or implemented EQS for other potent estrogens like 17α-ethinylestradiol (EE2) and 17β-estradiol (E2).[12][24] These standards are typically in the low nanogram per liter range for surface waters, reflecting the high potency of these compounds.

Remediation and Mitigation Strategies

Addressing this compound contamination requires a multi-pronged approach, including improved wastewater treatment and the development of effective remediation technologies.

Advanced Wastewater Treatment

Conventional wastewater treatment plants are often not designed to completely remove synthetic estrogens.[8] Advanced treatment processes that show promise for the removal of these compounds include:

  • Ozonation [28]

  • Activated Carbon Adsorption [7]

  • Membrane Filtration (e.g., Nanofiltration and Reverse Osmosis) [2]

  • Advanced Oxidation Processes (AOPs) [3][34]

Bioremediation and Phytoremediation

Harnessing natural processes for the degradation of this compound is an area of active research.

  • Bioremediation: Utilizing microorganisms with the ability to degrade estrogens.[22][26]

  • Phytoremediation: Using plants to take up and metabolize contaminants from soil and water.[7]

  • Constructed Wetlands: Engineered systems that utilize natural processes involving vegetation, soil, and their associated microbial assemblages to treat wastewater.[22][35]

Future Perspectives and Research Needs

While significant progress has been made in understanding the environmental risks of xenoestrogens, there are critical knowledge gaps specifically concerning this compound. Future research should focus on:

  • Environmental Monitoring: Widespread monitoring programs to determine the actual environmental concentrations of this compound in various matrices.

  • Degradation Pathways: Detailed elucidation of the biodegradation and photodegradation pathways of this compound and the estrogenic activity of its transformation products.

  • Toxicological Studies: Long-term, low-dose exposure studies on a wider range of wildlife species to better understand the ecological risks.

  • Remediation Technologies: Development and optimization of cost-effective and sustainable technologies for the removal of this compound from contaminated water and soil.

By addressing these research needs, the scientific community can develop a more complete picture of the environmental risks posed by this compound and formulate effective strategies for its management and mitigation.

References

An In-Depth Technical Guide on the Historical Development and First Synthesis of Dienestrol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development and first synthesis of Dienestrol, a synthetic non-steroidal estrogen. It delves into the scientific context that spurred its creation, detailing the pioneering work in the field of synthetic estrogens that led to its discovery. The guide offers a meticulous, step-by-step protocol for its initial chemical synthesis, explaining the underlying chemical principles and experimental choices. Furthermore, it explores the mechanism of action of this compound as an estrogen receptor agonist and discusses the structure-activity relationships that confer its potent biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both historical perspective and practical scientific insights.

PART 1: Historical Development

The Quest for Synthetic Estrogens

The early 20th century marked a pivotal era in endocrinology with the isolation and structural elucidation of natural steroidal estrogens. However, the therapeutic application of these hormones was hampered by high production costs and poor oral bioavailability. This challenge ignited a fervent search for synthetic, non-steroidal alternatives that could be produced economically and administered orally.

A major breakthrough occurred in 1938 when Sir Edward Charles Dodds and his team synthesized diethylstilbestrol (DES), a potent synthetic estrogen with a stilbene backbone.[1][2] This landmark achievement demonstrated that estrogenic activity was not exclusive to the steroidal nucleus and opened the door for the development of a new class of therapeutic agents.[3][4]

The Emergence of this compound

Following the discovery of DES, research efforts intensified to create other stilbene-based estrogens with potentially improved therapeutic profiles. This compound (also known as dienoestrol) emerged from this wave of innovation.[5][6] It is a close structural analogue of DES, characterized by a hexa-2,4-diene core substituted with 4-hydroxyphenyl groups at positions 3 and 4.[7]

Introduced in the United States in 1947 as Synestrol and in France in 1948 as Cycladiene, this compound was primarily used to treat symptoms of menopause.[5] Like other estrogens, it was also used for conditions such as atrophic vaginitis and vulvar atrophy.[8][9]

PART 2: First Synthesis of this compound

The initial synthesis of this compound was a significant accomplishment in medicinal chemistry, providing a scalable method for its production. The process is a two-step procedure involving the reductive dimerization of a ketone followed by dehydration.

Synthetic Protocol: A Step-by-Step Guide

Step 1: Reductive Dimerization of p-Hydroxypropiophenone

The synthesis commences with the reductive dimerization of p-hydroxypropiophenone to yield 3,4-bis(p-hydroxyphenyl)hexane-3,4-diol.

  • Rationale: This step creates the central carbon-carbon bond of the hexestrol backbone through the coupling of two ketone molecules.

  • Reagents and Conditions:

    • p-Hydroxypropiophenone

    • Reducing agent (e.g., amalgamated magnesium or zinc)

    • Inert solvent (e.g., anhydrous benzene)

    • Reaction is typically carried out under reflux.

  • Procedure:

    • Dissolve p-hydroxypropiophenone in the inert solvent.

    • Add the reducing agent to the solution.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by techniques such as thin-layer chromatography).

    • After cooling, quench the reaction with a dilute acid.

    • The resulting pinacol is then isolated through standard workup procedures.

Step 2: Dehydration to Form this compound

The intermediate pinacol is then dehydrated to introduce the conjugated double bonds, forming this compound.

  • Rationale: The elimination of two water molecules is driven by the formation of a thermodynamically stable conjugated diene system.

  • Reagents and Conditions:

    • 3,4-bis(p-hydroxyphenyl)hexane-3,4-diol (from Step 1)

    • Dehydrating agent (e.g., acetyl chloride, acetic anhydride, or a strong acid catalyst)

    • The reaction is typically heated.

  • Procedure:

    • The pinacol is treated with a dehydrating agent.

    • The reaction mixture is heated to drive the elimination reaction.

    • The crude this compound product is then purified, often by recrystallization, to yield the final product.

Visualization of the Synthetic Pathway

Caption: The two-step synthesis of this compound from p-Hydroxypropiophenone.

Key Experimental Data
CompoundMolecular FormulaMolar Mass ( g/mol )
p-HydroxypropiophenoneC₉H₁₀O₂150.17
3,4-bis(p-hydroxyphenyl)hexane-3,4-diolC₁₈H₂₂O₄302.36
This compoundC₁₈H₁₈O₂266.34

PART 3: Scientific Integrity & Logic

Mechanism of Action: An Estrogen Receptor Agonist

This compound exerts its physiological effects by acting as an agonist of the estrogen receptors (ERα and ERβ).[7][8] It diffuses into target cells and binds to these receptors with high affinity.[9][10] In fact, its affinity for ERα and ERβ is approximately 223% and 404% of that of estradiol, respectively.[5] This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs), modulating the transcription of target genes.[7] This ultimately results in the physiological responses characteristic of estrogens.[10]

Structure-Activity Relationship

The potent estrogenic activity of stilbene-based compounds like this compound is attributed to their ability to mimic the spatial arrangement of key functional groups in natural estrogens. The distance between the two hydroxyl groups in the trans configuration of these synthetic molecules is comparable to that of the hydroxyl groups in estradiol, allowing for effective binding to the estrogen receptor.[11] The stilbene structure can serve as a scaffold for developing both potent estrogen agonists and antagonists.[12][13]

Visualizing the Mechanism of Action

cluster_0 Cell Cytoplasm cluster_1 Nucleus D This compound ER Estrogen Receptor D->ER Binding DER This compound-Receptor Complex ER->DER ERE Estrogen Response Element (DNA) DER->ERE Binding Transcription Gene Transcription ERE->Transcription Cellular Response Cellular Response Transcription->Cellular Response

Caption: Simplified schematic of this compound's mechanism of action.

References

A Technical Guide to the Identification and Biological Activity of Dienestrol Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dienestrol (DIES), a synthetic non-steroidal estrogen, has been utilized in therapeutic applications and is a known principal metabolite of the more infamous diethylstilbestrol (DES). Understanding the biotransformation of this compound is critical for evaluating its complete toxicological and pharmacological profile. This guide provides a comprehensive technical overview of the metabolic pathways of this compound, the analytical methodologies for metabolite identification, and the biological activities of its metabolic products. We delve into the central role of oxidative metabolism in generating potentially reactive intermediates and the subsequent detoxification via conjugation pathways. Detailed, field-tested protocols for key analytical and biological assays are provided to equip researchers in drug development and toxicology with the necessary tools to investigate stilbene estrogen metabolism.

Introduction: The Dual Identity of this compound

This compound is a potent synthetic estrogen belonging to the stilbestrol group, acting as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[1]. Its binding affinity for these receptors is remarkably high, surpassing that of the endogenous hormone 17β-estradiol[1][2][3]. Historically used to manage menopausal symptoms, its primary significance in toxicology stems from its role as a major metabolic product of diethylstilbestrol (DES), a compound with established carcinogenic and teratogenic effects[4][5].

The study of this compound's metabolism is therefore twofold: it is essential for understanding the downstream effects of DES exposure and for evaluating the safety profile of this compound itself. The metabolic fate of a xenobiotic dictates its biological residence time, potency, and potential for transformation into reactive, toxic species. For estrogens, this process is intimately linked to carcinogenesis through two primary mechanisms: receptor-mediated hormonal activity and metabolic activation to genotoxic intermediates[6][7]. This guide will dissect these pathways as they pertain to this compound and its derivatives.

Metabolic Pathways: A Tale of Activation and Detoxification

The metabolism of this compound, like other phenolic estrogens, proceeds through a well-established two-phase process. Phase I involves oxidative metabolism, primarily hydroxylation, mediated by the Cytochrome P450 (CYP) superfamily of enzymes. Phase II consists of conjugation reactions, where enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) attach polar moieties to facilitate excretion[5][8].

Phase I: Oxidative Metabolism and the Formation of Reactive Intermediates

The critical first step in the metabolic activation of estrogens is hydroxylation of the aromatic rings to form catechols (compounds with two adjacent hydroxyl groups)[9][10]. This reaction is catalyzed by CYP enzymes, predominantly in the liver[3]. While the specific CYP isoforms responsible for this compound hydroxylation are not definitively characterized in the literature, the metabolism of the parent compound DES and endogenous estrogens is well-documented to involve CYP1A1, CYP1A2, CYP1B1, and CYP3A4[11][12].

These catechol estrogens can then undergo a one-electron oxidation to form semiquinones, which can be further oxidized to highly reactive ortho-quinones (o-quinones)[10][13]. This redox cycling process can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage[10].

The known oxidative metabolites of this compound include:

  • Catechol Metabolites (e.g., 3'-hydroxy-Dienestrol) : These are the direct products of CYP-mediated aromatic hydroxylation. While often less estrogenic than the parent compound, their significance lies in their potential to be oxidized to quinones[9][14].

  • Omega-hydroxy-Dienestrol : Hydroxylation can also occur on the aliphatic side chain, a common metabolic pathway for stilbene compounds[15][16].

  • This compound-3',4'-quinone (DIES-3',4'-Q) : This highly electrophilic o-quinone is the putative reactive intermediate formed from the oxidation of a catechol precursor[1].

The formation of these quinones is considered a key initiating event in estrogen-induced cancer, as they can react with DNA to form adducts, leading to mutations if not repaired[7][13][17].

Phase II: Conjugation and Detoxification

Phase II metabolism serves as the primary detoxification route. The hydroxyl groups on this compound and its Phase I metabolites are targets for glucuronidation and sulfation[8][18].

  • Glucuronidation : Catalyzed by UGTs, this process attaches a glucuronic acid moiety, significantly increasing water solubility and facilitating elimination. This compound-glucuronide is a known metabolite found in urine[15][16]. The UGT1A and UGT2B families are primarily responsible for estrogen conjugation[8].

  • Sulfation : SULT enzymes, such as SULT1E1, catalyze the transfer of a sulfonate group. This is another major pathway for inactivating and eliminating estrogens[8].

An imbalance where Phase I metabolic activation outpaces Phase II detoxification can lead to an accumulation of reactive quinone species, increasing the risk of toxicity and genotoxicity[18].

Diagram: Generalized Metabolic Pathway of this compound

Below is a logical diagram illustrating the key phases of this compound metabolism, highlighting the balance between detoxification and metabolic activation.

Dienestrol_Metabolism DIES This compound Phase1 Phase I Metabolism (Oxidation) DIES->Phase1 CYP450 Enzymes Phase2 Phase II Metabolism (Conjugation) DIES->Phase2 UGTs, SULTs Ox_Metabolites Oxidative Metabolites (e.g., Catechols, ω-hydroxy-DIES) Phase1->Ox_Metabolites Conjugates Conjugated Metabolites (Glucuronides, Sulfates) Phase2->Conjugates Ox_Metabolites->Phase2 UGTs, SULTs Quinone This compound Quinone Ox_Metabolites->Quinone Oxidation DNA_Adducts DNA Adducts Quinone->DNA_Adducts Covalent Binding Toxicity Genotoxicity & Oxidative Stress Quinone->Toxicity Excretion Excretion Conjugates->Excretion DNA_Adducts->Toxicity

Caption: Generalized metabolic pathway of this compound.

Identification of Metabolites: Analytical Strategies

The identification and quantification of metabolites in complex biological matrices (e.g., liver microsome incubates, urine, plasma) is a significant analytical challenge. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the gold standard for these studies due to its exceptional sensitivity and specificity[19][20][21].

In Vitro Metabolism Models

The primary tool for generating metabolites in a controlled environment is the use of subcellular liver fractions.

  • Liver Microsomes : These are vesicles of the endoplasmic reticulum, prepared by ultracentrifugation of liver homogenate. They are a rich source of Phase I (CYP) and some Phase II (UGT) enzymes and are widely used for metabolic stability and metabolite profiling studies[10].

  • S9 Fraction : This is the supernatant from a 9,000g centrifugation and contains both microsomes and cytosolic enzymes, offering a broader range of metabolic capabilities, including cytosolic SULTs.

  • Hepatocytes : Intact liver cells provide the most physiologically relevant model, containing the full complement of metabolic enzymes, cofactors, and transporters.

LC-MS/MS for Metabolite Characterization

High-resolution mass spectrometry (HRMS), particularly with instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is indispensable[19][20]. The workflow involves incubating the parent drug (this compound) with the in vitro system (e.g., human liver microsomes), followed by extraction and LC-MS/MS analysis.

Metabolite Identification Workflow:

  • Prediction : Anticipate likely metabolites based on known biotransformation pathways (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

  • Detection : Analyze samples using full-scan HRMS to detect potential metabolite ions. Compare chromatograms of test samples against controls (incubations without cofactors or without the drug) to pinpoint drug-related peaks.

  • Confirmation : Fragment the candidate ions (MS/MS) to obtain structural information. The fragmentation pattern of a metabolite will often retain a characteristic fragment of the parent drug, aiding in its identification.

Diagram: Metabolite Identification Workflow

This diagram outlines the typical experimental process from in vitro incubation to metabolite identification.

MetID_Workflow Incubation In Vitro Incubation (e.g., Liver Microsomes + this compound + Cofactors) Extraction Sample Extraction (e.g., Protein Precipitation, Solid Phase Extraction) Incubation->Extraction Analysis LC-HRMS/MS Analysis Extraction->Analysis DataProcessing Data Processing Analysis->DataProcessing Full Scan & MS/MS Data Identification Metabolite Structure Elucidation DataProcessing->Identification Comparison to Controls, Fragment Analysis

Caption: Experimental workflow for metabolite identification.

Biological Activity of this compound and its Metabolites

The biological effects of this compound and its metabolites are primarily driven by their estrogenic activity and their potential for genotoxicity following metabolic activation.

Estrogenic Activity

This compound is a powerful estrogen receptor agonist. The activity of its metabolites can be assessed using a tiered approach of in vitro assays.

  • ER Competitive Binding Assay : This assay measures the ability of a test compound to displace radiolabeled estradiol from isolated estrogen receptors (ERα or ERβ). It determines the binding affinity (expressed as Ki or Relative Binding Affinity - RBA), which is a direct measure of interaction with the target.

  • Reporter Gene Assays : Cell-based assays, such as ER-CALUX®, use engineered cell lines that contain an estrogen-responsive element linked to a reporter gene (e.g., luciferase)[2][3][14][16]. Binding of an agonist to the ER triggers transcription of the reporter gene, producing a measurable signal (light). This assay confirms that binding leads to a functional transcriptional response and provides a measure of potency (EC50).

While data for this compound's own metabolites is scarce, studies on DES metabolites show that metabolic transformation generally reduces, but does not eliminate, estrogenic activity[4].

CompoundReceptor SubtypeRelative Binding Affinity (%) vs. EstradiolSource
This compound ERα~223%[1]
ERβ~404%[1]
Diethylstilbestrol (DES) ERα~468%[1]
ERβ~295%[1]
17β-Estradiol ERα & ERβ100% (Reference)[1]
Genotoxicity and Carcinogenicity

The carcinogenic potential of estrogens is linked to the formation of quinone metabolites that can covalently bind to DNA, forming adducts[7][17]. These adducts, if not repaired, can lead to mutations during DNA replication, initiating cancer[7].

A pivotal finding distinguishes this compound from its parent, DES. While the quinones of DES and estradiol readily form depurinating DNA adducts, the this compound quinone (DIES-3',4'-Q) was found not to produce these adducts[1]. This is attributed to this compound's rigid dienic chain, which is perpendicular to the phenyl planes, sterically hindering its ability to intercalate into the DNA helix—a prerequisite for the reaction[1]. This structural feature suggests that this compound, despite being a potent estrogen, may have a lower intrinsic genotoxic and carcinogenic potential than DES. This is supported by findings that DES, but not this compound, induces DNA adduct formation and cell transformation in Syrian hamster embryo cells[6].

Cytotoxicity

High concentrations of xenobiotics or their reactive metabolites can lead to cell death. Cytotoxicity can be assessed using assays like the MTT assay, which measures the metabolic activity of cells as an indicator of their viability[9][21]. The formation of ROS during the redox cycling of catechol estrogens can contribute significantly to cytotoxicity by damaging lipids, proteins, and DNA[10].

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the core assays discussed in this guide. These are intended as a starting point and should be optimized for specific laboratory conditions.

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To generate this compound metabolites for identification by LC-MS/MS.

Materials:

  • Human Liver Microsomes (HLM), pooled (e.g., from Xenotech or Corning)

  • This compound (Parent Compound)

  • NADPH Regenerating System (e.g., BD Gentest™ NADPH Regeneration System, Solution A & B)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold, containing an internal standard if desired.

  • Microcentrifuge tubes, incubator/water bath, centrifuge.

Procedure:

  • Preparation: Thaw HLM and NADPH regenerating solutions on ice. Prepare a master mix of buffer and HLM. The final protein concentration should be optimized, typically between 0.2-1.0 mg/mL.

  • Pre-incubation: Add the HLM/buffer master mix to microcentrifuge tubes. Add this compound (typically from a DMSO or ACN stock, ensuring final solvent concentration is <1%) to achieve the desired final concentration (e.g., 1-10 µM). Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation: Start the reaction by adding the NADPH regenerating system (Solutions A and B). Include negative controls: one without NADPH and one without this compound.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes). Time-course experiments (0, 5, 15, 30, 60 min) are recommended for initial characterization.

  • Termination: Stop the reaction by adding 2-3 volumes of ice-cold ACN. This precipitates the microsomal proteins.

  • Processing: Vortex the tubes vigorously and centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the protein.

  • Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Estrogen Receptor Alpha (ERα) Competitive Binding Assay

Objective: To determine the relative binding affinity of this compound metabolites for ERα.

Materials:

  • Source of ERα: Rat uterine cytosol or recombinant human ERα protein.

  • Radiolabeled Ligand: [³H]17β-estradiol.

  • Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4.

  • Hydroxylapatite (HAP) slurry: To separate bound from free ligand.

  • Test Compounds: this compound, metabolites, and 17β-estradiol (for standard curve).

  • Scintillation fluid and counter.

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled test compounds and the 17β-estradiol standard.

  • Assay Setup: In assay tubes, combine the ERα preparation, assay buffer, and a single, fixed concentration of [³H]17β-estradiol (typically 0.5-1.0 nM).

  • Competition: Add varying concentrations of the unlabeled test compounds or the 17β-estradiol standard to the tubes. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol or DES).

  • Incubation: Incubate the mixture, typically overnight at 4°C, to reach equilibrium.

  • Separation: Add ice-cold HAP slurry to each tube to bind the receptor-ligand complexes. Vortex and incubate on ice for 15-20 minutes.

  • Washing: Wash the HAP pellets multiple times with buffer to remove unbound [³H]17β-estradiol. Centrifuge and discard the supernatant between washes.

  • Counting: After the final wash, resuspend the HAP pellet in ethanol, transfer to a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specifically bound [³H]17β-estradiol against the log concentration of the competitor. Use non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Calculate the Relative Binding Affinity (RBA) as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

Protocol 3: ERα-CALUX® Reporter Gene Assay

Objective: To quantify the estrogenic potency of this compound metabolites.

Materials:

  • ERα-CALUX® cells (e.g., human U2OS cell line stably transfected with ERα and a luciferase reporter gene).

  • Cell culture medium (phenol red-free to avoid background estrogenicity).

  • Test compounds dissolved in DMSO.

  • White, opaque 96-well cell culture plates.

  • Luciferase assay reagent (containing luciferin substrate).

  • Luminometer plate reader.

Procedure:

  • Cell Plating: Seed ERα-CALUX® cells into a 96-well plate at a density that will result in ~70-80% confluency at the time of the assay. Culture for 24 hours.

  • Dosing: Prepare serial dilutions of the test compounds and positive control (17β-estradiol) in culture medium. Remove the old medium from the cells and replace it with the medium containing the test compounds. Ensure the final DMSO concentration is consistent and low (e.g., <0.5%).

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Lysis and Measurement: Remove the medium. Wash the cells with Phosphate Buffered Saline (PBS). Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.

  • Reading: Immediately measure the luminescence produced in each well using a luminometer.

  • Data Analysis: Plot the luminescence (Relative Light Units) against the log concentration of the test compound. Use a sigmoidal dose-response model to calculate the EC50 (the concentration that produces 50% of the maximal response). Potency can be compared relative to the EC50 of 17β-estradiol.

Conclusion and Future Directions

This compound is a potent estrogen receptor agonist whose biotransformation follows the classic pathways of oxidative metabolism and conjugation. The key event in its metabolic activation is the formation of catechol and subsequently quinone intermediates. However, compelling evidence suggests that the unique stereochemistry of the this compound quinone prevents it from forming the depurinating DNA adducts associated with the carcinogenicity of DES, indicating a potentially lower intrinsic genotoxic risk[1][6].

While the overall metabolic map is understood, significant data gaps remain. Future research should focus on:

  • Comprehensive Metabolite Profiling: A definitive study using modern LC-HRMS/MS to identify and quantify the full spectrum of this compound metabolites produced in human liver systems is needed.

  • Reaction Phenotyping: Identifying the specific CYP and UGT isoforms responsible for this compound metabolism is crucial for predicting drug-drug interactions and understanding inter-individual variability in its clearance.

  • Quantitative Activity of Metabolites: The synthesis of this compound metabolites (e.g., 3'-hydroxy-DIES, ω-hydroxy-DIES, and their conjugates) and their systematic evaluation in ER binding, reporter gene, and cytotoxicity assays would provide invaluable data for a complete risk assessment.

By employing the methodologies outlined in this guide, researchers can further illuminate the complex interplay between the metabolism and biological activity of this compound, contributing to a safer and more comprehensive understanding of synthetic estrogens.

References

Dienestrol-Induced Signaling Pathways: A Technical Guide for Endocrine Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Dienestrol in the Landscape of Endocrine Research

This compound is a synthetic, non-steroidal estrogen that has been a subject of interest in endocrine research due to its potent agonistic activity on estrogen receptors (ERs).[1][2][3][4][5] Structurally belonging to the stilbestrol group, it is a close analog of diethylstilbestrol (DES).[6][7] Historically, this compound was used in hormone replacement therapy to alleviate menopausal symptoms.[6][8] In the context of modern research, particularly in oncology and toxicology, this compound serves as a valuable tool to investigate the complex signaling cascades initiated by estrogenic compounds.[6] Its high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) allows for the detailed study of estrogen-dependent cellular processes.[6][9][10]

This guide provides an in-depth exploration of the signaling pathways activated by this compound, with a focus on both the classical genomic and the rapid non-genomic mechanisms. We will delve into the experimental methodologies used to elucidate these pathways, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Signaling Paradigms of this compound

As a potent estrogen receptor agonist, this compound's biological effects are primarily mediated through its interaction with ERα and ERβ.[6][9] These interactions trigger a cascade of molecular events that can be broadly categorized into two main pathways: the genomic and non-genomic pathways.

The Classical Genomic Signaling Pathway

The genomic pathway is the traditional and well-established mechanism of estrogen action, involving the regulation of gene expression.[10][11] This pathway is characterized by a series of sequential steps that ultimately lead to the synthesis of new proteins, influencing cellular function over a longer timescale of hours to days.

The key steps of the genomic signaling pathway initiated by this compound are as follows:

  • Cellular Entry and Receptor Binding: this compound, being a lipophilic molecule, passively diffuses across the cell membrane into the cytoplasm and/or the nucleus.[1][11] Inside the cell, it binds with high affinity to estrogen receptors, which are often found in a complex with heat shock proteins (HSPs).[8]

  • Receptor Dimerization and Nuclear Translocation: Upon binding this compound, the estrogen receptor undergoes a conformational change, leading to its dissociation from HSPs and subsequent dimerization.[10] These ER dimers can be homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). The activated dimer then translocates into the nucleus if it is not already there.[10]

  • DNA Binding and Transcriptional Regulation: In the nucleus, the this compound-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[10] This binding initiates the recruitment of a complex of co-activator or co-repressor proteins, which in turn modulate the transcriptional machinery, leading to either an increase or decrease in the transcription of specific genes.[6][10]

Key estrogen-responsive genes regulated by this compound through this pathway in breast cancer cells include the trefoil factor 1 (pS2) and cyclin D1.[2][7][9][10]

Dienestrol_Genomic_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienestrol_ext This compound ER Estrogen Receptor (ER) + HSPs Dienestrol_ext->ER Passive Diffusion Dienestrol_ER_complex This compound-ER Complex ER->Dienestrol_ER_complex Binding & Dimerization ERE Estrogen Response Element (ERE) Dienestrol_ER_complex->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription (e.g., pS2, Cyclin D1) ERE->Transcription Recruitment of Co-activators mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., Proliferation) Protein->Cellular_Response

Figure 1: this compound's Genomic Signaling Pathway.
Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, this compound can elicit rapid cellular responses that are independent of gene transcription and protein synthesis.[10] These non-genomic actions are mediated by a subpopulation of estrogen receptors located at the cell membrane (mERs) and potentially the G protein-coupled estrogen receptor (GPER).[1] These rapid signaling events, occurring within seconds to minutes, involve the activation of various kinase cascades.

a) MAPK/ERK Pathway:

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. This compound, through membrane-associated ERs, can rapidly activate this pathway.

The sequence of events is as follows:

  • Membrane Receptor Activation: this compound binds to mERs, leading to the activation of associated signaling molecules, such as the Src kinase.

  • Kinase Cascade Activation: Activated Src then triggers a downstream kinase cascade, leading to the phosphorylation and activation of MEK (MAPK/ERK kinase).

  • ERK Phosphorylation and Nuclear Translocation: Activated MEK phosphorylates ERK1/2. Phosphorylated ERK (p-ERK) can then translocate to the nucleus.

  • Regulation of Transcription Factors: In the nucleus, p-ERK can phosphorylate and activate various transcription factors, which in turn can modulate the expression of genes involved in cell proliferation, such as cyclin D1.[12]

b) PI3K/Akt Pathway:

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical signaling cascade that regulates cell survival, growth, and metabolism. This compound can also rapidly activate this pathway.

The key steps include:

  • PI3K Activation: Binding of this compound to mERs can lead to the activation of PI3K.

  • PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

  • Akt Activation: PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B).

  • Downstream Effects: Activated Akt can then phosphorylate a variety of downstream targets, promoting cell survival by inhibiting apoptosis and stimulating cell growth.

Dienestrol_NonGenomic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mER Membrane ER (mER) This compound->mER Binding Src Src mER->Src PI3K PI3K mER->PI3K MEK MEK Src->MEK Activation ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK TF_activation Transcription Factor Activation pERK->TF_activation Nuclear Translocation Akt Akt PI3K->Akt Activation pAkt p-Akt Akt->pAkt Cell_Survival Cell Survival pAkt->Cell_Survival Cell_Proliferation Cell Proliferation TF_activation->Cell_Proliferation

Figure 2: this compound's Non-Genomic Signaling Pathways.

Experimental Methodologies for Studying this compound's Signaling

To investigate the intricate signaling pathways activated by this compound, a combination of in vitro and in vivo experimental approaches is employed. The human breast cancer cell line MCF-7, which is positive for ERα, is a widely used and critical in vitro model for these studies.[1][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity. It is important to note that specific values can vary depending on the experimental conditions and assay used.

Table 1: Estrogen Receptor Binding Affinity of this compound

CompoundReceptor SubtypeRelative Binding Affinity (RBA) vs. Estradiol (%)Ki (nM)Source(s)
This compound ERα~2230.05[6][9][10][14]
This compound ERβ~4040.03[6][9][10][14]
17β-EstradiolERα & ERβ100 (Reference)0.115 (ERα), 0.15 (ERβ)[6][10]
Diethylstilbestrol (DES)ERα~4680.04[6]
Diethylstilbestrol (DES)ERβ~2950.05[6]

Table 2: Representative Effect of this compound on MCF-7 Cell Viability (MTT Assay)

Concentration (µM)Treatment Time (hours)% Cell Viability (Normalized to Control)
0 (Control)72100 ± 5.2
0.0172115 ± 6.8
0.172130 ± 7.5
172125 ± 8.1
107295 ± 6.3

Note: This data is representative and illustrates the expected biphasic effect of potent estrogens on MCF-7 cell proliferation, with stimulation at lower concentrations and potential inhibition at higher concentrations. Researchers should perform their own dose-response experiments to determine the precise effects of this compound.[1]

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to characterize this compound-induced signaling pathways.

1. Western Blot Analysis of ERK and Akt Phosphorylation in MCF-7 Cells

Principle: This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated (activated) forms of ERK and Akt, in cell lysates.[1]

Protocol:

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 24 hours in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to reduce basal signaling.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for different time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) or phospho-Akt (p-Akt) (typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing for Total ERK and Akt:

    • To normalize for protein loading, the same membrane can be stripped of the primary and secondary antibodies and reprobed with antibodies against total ERK1/2 and total Akt.

    • Quantify the band intensities using densitometry software. The intensity of the p-ERK and p-Akt bands should be normalized to the intensity of the total ERK and total Akt bands, respectively, for each sample.

Western_Blot_Workflow start Start: MCF-7 Cell Culture treatment This compound Treatment (Dose-Response & Time-Course) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-ERK / p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection stripping Stripping & Reprobing (Total ERK / Total Akt) detection->stripping analysis Densitometric Analysis (p-ERK/Total ERK, p-Akt/Total Akt) stripping->analysis end End: Quantitative Results analysis->end

References

A Comprehensive Technical Guide to the Solubility and Stability of Dienestrol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Dienestrol's Physicochemical Landscape

This compound, a synthetic nonsteroidal estrogen of the stilbestrol group, has been a compound of interest in various therapeutic areas.[1] As an estrogen receptor agonist, its efficacy and reproducibility in research and pharmaceutical applications are intrinsically linked to its fundamental physicochemical properties: solubility and stability.[2] A thorough understanding of how this compound behaves in different solvent systems and under various environmental stressors is paramount for accurate experimental design, formulation development, and ensuring the integrity of analytical data. This guide provides an in-depth exploration of this compound's solubility profile in common laboratory solvents and a detailed analysis of its stability, offering practical protocols and field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a foundational parameter in the development of liquid formulations. This compound's molecular structure, characterized by a hydrophobic stilbene backbone and two phenolic hydroxyl groups, dictates its solubility behavior.

Qualitative and Quantitative Solubility Data

This compound exhibits a wide range of solubilities across various common laboratory solvents. It is generally characterized as being freely soluble in polar organic solvents and practically insoluble in aqueous solutions. The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventTypeSolubilityConcentrationNotes
WaterPolar ProticPractically Insoluble3 mg/L (at 37 °C)[3]-
EthanolPolar ProticSoluble[4]53 mg/mL[4]-
MethanolPolar ProticFreely Soluble[3]-A 100 µg/mL solution is commercially available as a reference standard.[5]
AcetonePolar AproticFreely Soluble[3]--
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble50 mg/mL[6], 155 mg/mLThe higher concentration may require ultrasonication to achieve full dissolution.[7]
EtherNon-polarFreely Soluble[3]--
ChloroformNon-polarSoluble[3]--
Propylene GlycolPolar ProticFreely Soluble[3]--
Ethyl AcetatePolar AproticSlightly Soluble[8][9][10]--
Vegetable OilsNon-polarSoluble with warming-May crystallize upon standing.[3]
Aqueous Alkali HydroxidesAqueousSoluble[3]-The phenolic hydroxyl groups can be deprotonated to form more soluble phenoxide salts.

Causality Behind Solubility: this compound's poor water solubility is a direct consequence of its largely non-polar hydrocarbon structure. The two phenolic hydroxyl groups offer some capacity for hydrogen bonding with water, but this is insufficient to overcome the hydrophobicity of the bulk of the molecule. In contrast, its high solubility in alcohols like ethanol and methanol is attributed to the ability of these solvents to engage in hydrogen bonding with the hydroxyl groups while also having a lower polarity that can accommodate the non-polar regions of the this compound molecule. The high solubility in aprotic polar solvents like DMSO is due to strong dipole-dipole interactions.

Protocol for Solubility Determination

A reliable and straightforward method for determining the solubility of this compound in a specific solvent involves the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound powder

  • Selected laboratory solvent (HPLC grade)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After shaking, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Centrifuge the withdrawn sample to further separate any suspended solid particles.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered sample solution using a validated HPLC method (a starting point for method development is provided in the stability section).

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • The determined concentration represents the solubility of this compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or g/L).

Part 2: The Stability of this compound: A Multifaceted Consideration

The chemical stability of this compound is a critical attribute that can be influenced by several factors, including light, pH, temperature, and the presence of oxidizing agents. Understanding these degradation pathways is essential for defining appropriate storage conditions, predicting shelf-life, and developing stability-indicating analytical methods.

Key Factors Influencing this compound Stability
  • Photostability: this compound is known to be sensitive to light.[3] Its stilbene core contains a conjugated double bond system that can absorb UV radiation, leading to photochemical reactions such as isomerization or oxidation. Therefore, it is crucial to protect this compound, both in solid form and in solution, from light exposure.

  • Oxidative Stability: The phenolic hydroxyl groups in the this compound structure are susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, reactive oxygen species in cell culture media, or the presence of metal ions that can catalyze oxidative reactions.

  • pH Stability: While specific studies on the pH stability of this compound are not widely available in the reviewed literature, its phenolic nature suggests that it will be more stable in neutral to slightly acidic conditions. In alkaline solutions, the formation of phenoxide ions could potentially increase its susceptibility to oxidation.

  • Thermal Stability: Information on the thermal degradation of this compound is limited. However, for structurally similar endogenous estrogens, thermal degradation has been shown to occur at elevated temperatures.[11]

Experimental Workflow for Assessing this compound Stability

A forced degradation study is a systematic way to investigate the stability of a drug substance under various stress conditions. The following diagram illustrates a typical workflow for such a study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare this compound Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_solution->acid Expose to Stress base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_solution->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2, RT) prep_solution->oxidation Expose to Stress thermal Thermal Degradation (e.g., 60°C in solution) prep_solution->thermal Expose to Stress photo Photodegradation (UV/Vis light exposure) prep_solution->photo Expose to Stress sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV Method sampling->hplc neutralize->hplc mass_balance Assess Mass Balance and Identify Degradants hplc->mass_balance

Caption: A typical experimental workflow for a forced degradation study of this compound.

Protocol for a Stability-Indicating HPLC-UV Method

A stability-indicating analytical method is one that can accurately quantify the active ingredient in the presence of its degradation products, excipients, and impurities. The following provides a starting point for developing such a method for this compound, based on USP guidelines and methods for similar compounds.[12][13][14]

Chromatographic Conditions (to be optimized and validated):

  • HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase:

    • Mobile Phase A: A buffered aqueous solution (e.g., phosphate buffer, pH 3.0) or water with a small amount of acid (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Elution: A gradient elution is often necessary to separate the parent drug from its more polar or less polar degradation products. A starting point could be a gradient from 40% B to 90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: this compound has a UV absorbance maximum around 228 nm in alcohol.[15] A PDA detector is recommended to monitor peak purity and identify the optimal wavelength for detection of both the parent compound and any degradants.

  • Injection Volume: 10-20 µL.

Method Validation:

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility and stability of this compound, grounded in available scientific literature and established analytical principles. The provided data and protocols offer a solid foundation for researchers and drug development professionals working with this compound. However, it is evident that there are still gaps in the publicly available data, particularly concerning quantitative solubility in a broader range of solvents and the definitive identification of degradation products. Future work should focus on generating this data to further refine our understanding of this compound's physicochemical properties. The development and publication of a fully validated, stability-indicating HPLC method for this compound would be a valuable contribution to the scientific community, facilitating more robust and reliable research and development efforts involving this important synthetic estrogen.

References

Methodological & Application

Dienestrol Stock Solutions for Cell Culture: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of Dienestrol stock solutions for use in cell culture experiments. This compound, a synthetic non-steroidal estrogen, is a potent agonist of estrogen receptors (ERα and ERβ) and is widely used in endocrinology and cancer research to study estrogen-mediated signaling pathways.[1][2] Accurate and reproducible experimental results hinge on the proper preparation and storage of this compound. This document outlines the scientific rationale behind each step to ensure the integrity and efficacy of your this compound solutions.

Introduction to this compound in Cell Culture

This compound (CAS No. 84-17-3) is a member of the stilbestrol group of compounds, characterized by its potent estrogenic activity.[3][4] Its stability in solution is critical, as degradation can lead to a decreased effective concentration, resulting in inconsistent or erroneous experimental data, particularly in dose-response studies.[1] The primary causes of degradation in cell culture media include photodegradation, oxidation, and interactions with media components.[1] Therefore, adherence to a strict protocol for stock solution preparation and storage is paramount for reliable research.

Chemical and Physical Properties of this compound

A thorough understanding of this compound's properties is essential for its proper handling and use. Key characteristics are summarized in the table below.

PropertyValueSource(s)
CAS Number 84-17-3[3][5][6]
Molecular Formula C₁₈H₁₈O₂[2][3][6]
Molecular Weight 266.33 g/mol [5][6][7]
Appearance White to light yellow crystalline powder[3][8]
Melting Point 228-234 °C[3][5][9]
Solubility
DMSO~50-53 mg/mL (~188-199 mM)[10][11]
Ethanol53 mg/mL[10]
MethanolSoluble/Freely Soluble[2][9]
WaterPractically insoluble[9][10]
Stability Sensitive to light[9][10]

Safety Precautions and Handling

This compound is classified as a carcinogen and may cause cancer.[12][13] It is also suspected of damaging fertility or the unborn child.[13] Therefore, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound powder and solutions.[12]

  • Engineering Controls: Handle this compound powder in a chemical fume hood to prevent inhalation of dust.[12]

  • Waste Disposal: Dispose of all this compound-containing waste as hazardous chemical waste according to your institution's guidelines.[12]

  • Exposure: In case of contact with skin or eyes, wash immediately with copious amounts of water and seek medical attention.[14] If inhaled or ingested, seek immediate medical attention.[14]

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common concentration for cell culture experiments. The choice of Dimethyl Sulfoxide (DMSO) as a solvent is based on this compound's high solubility in this solvent and its compatibility with most cell culture systems at low final concentrations (typically <0.1%).[15]

Materials and Equipment
  • This compound powder (CAS 84-17-3)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Chemical fume hood

  • Personal Protective Equipment (PPE)

Step-by-Step Procedure
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 266.33 g/mol x 1000 mg/g = 2.66 mg

  • Weigh the this compound powder:

    • Inside a chemical fume hood, carefully weigh 2.66 mg of this compound powder using an analytical balance. It is advisable to weigh the powder onto a piece of weighing paper and then transfer it to a sterile amber microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.[1][15] Using anhydrous DMSO is crucial as absorbed moisture can decrease the solubility of the compound.[7][10]

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any particulates. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.

  • Sterilization:

    • Since DMSO at high concentrations is cytotoxic and can compromise the integrity of filter membranes, stock solutions prepared in 100% DMSO are typically not filter-sterilized. The high concentration of DMSO is itself inhibitory to microbial growth. The use of sterile equipment and aseptic technique during preparation is therefore critical. For working solutions that are further diluted in aqueous media, filter sterilization using a 0.22 µm syringe filter is recommended.[16][17]

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber cryovials.[1] Amber vials are recommended to protect the light-sensitive compound from degradation.[9][10]

    • Aliquoting is essential to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1]

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[1][7][11]

Workflow Diagram

Dienestrol_Stock_Preparation cluster_prep Preparation cluster_storage Storage weigh 1. Weigh 2.66 mg This compound Powder dissolve 2. Add 1 mL Anhydrous DMSO weigh->dissolve Aseptic Technique vortex 3. Vortex until fully dissolved dissolve->vortex aliquot 4. Aliquot into amber cryovials vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a concentrated this compound stock solution.

Preparation of Working Solutions

To treat cells in culture, the concentrated stock solution must be serially diluted to the desired final concentration in the cell culture medium.

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the required volume of the stock solution. For example, to prepare 10 mL of medium with a final this compound concentration of 1 µM:

    • (C1)(V1) = (C2)(V2)

    • (10 mM)(V1) = (0.001 mM)(10 mL)

    • V1 = 0.001 mL = 1 µL

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentration. It is best practice to perform an intermediate dilution to ensure accurate pipetting.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, which is typically below 0.1%.[15]

  • Mix thoroughly by gently swirling the medium before adding it to the cells.

  • Use immediately after preparation.

Working_Solution_Preparation cluster_workflow Working Solution Workflow thaw 1. Thaw one aliquot of 10 mM stock dilute 2. Serially dilute in cell culture medium thaw->dilute e.g., to 1 µM mix 3. Mix gently dilute->mix Final DMSO < 0.1% treat 4. Add to cells mix->treat Use immediately

Caption: Dilution of concentrated stock to a working solution for cell treatment.

Quality Control and Best Practices

  • Phenol Red-Free Media: For experiments investigating estrogenic pathways, it is strongly recommended to use phenol red-free media. Phenol red is a weak estrogen and can interfere with the experimental results.[1]

  • Light Protection: Protect media and plates containing this compound from light by wrapping them in foil or working in low-light conditions to prevent photodegradation.[1]

  • Fresh Media: Prepare fresh this compound-spiked media for each experiment. Do not store this compound in media at 4°C for extended periods.[1]

  • Solvent Integrity: Always use fresh, anhydrous DMSO for preparing stock solutions.[10]

By following this detailed protocol and adhering to the outlined best practices, researchers can ensure the preparation of high-quality this compound stock solutions, leading to more reliable and reproducible results in their cell culture experiments.

References

Application Notes and Protocols for In Vitro Estrogenicity Testing Using Dienestrol as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Standardized In Vitro Estrogenicity Assessment

The evaluation of the estrogenic potential of chemical compounds is a cornerstone of modern toxicology, drug development, and environmental safety assessment. Endocrine disrupting chemicals (EDCs) that mimic the action of endogenous estrogens can have profound effects on human and wildlife health. Consequently, robust and reliable methods for screening and characterizing estrogenic activity are paramount. In vitro assays offer a sensitive, high-throughput, and ethically sound alternative to traditional animal testing for this purpose.

This guide provides a comprehensive overview and detailed protocols for two widely accepted in vitro estrogenicity testing methods: the OECD Test Guideline 455 compliant hERα-HeLa-9903 Transcriptional Activation Assay and the Yeast Estrogen Screen (YES) Assay. A key element of these assays is the use of a reference standard to ensure assay performance and to provide a benchmark for comparing the potency of test compounds. Here, we focus on the application of Dienestrol , a potent synthetic non-steroidal estrogen, as a reference substance.

This compound, structurally similar to diethylstilbestrol (DES), is a high-affinity agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[1]. Its high potency and well-characterized estrogenic effects make it an excellent, stable reference compound for in vitro estrogenicity studies. This document is intended for researchers, scientists, and drug development professionals seeking to implement or refine their in vitro estrogenicity testing workflows.

Scientific Foundation: The Mechanism of Estrogen Action and Assay Principles

Estrogenic compounds exert their effects primarily through binding to and activating estrogen receptors (ERs), which are ligand-activated transcription factors. The classical genomic signaling pathway, which is the basis for the assays described herein, involves several key steps:

  • Ligand Binding: Estrogenic compounds, such as this compound or the endogenous hormone 17β-estradiol, diffuse across the cell membrane and bind to ERs located in the cytoplasm or nucleus.

  • Receptor Dimerization: Ligand binding induces a conformational change in the ER, leading to its dimerization.

  • DNA Binding: The ligand-receptor dimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Transcriptional Activation: The DNA-bound receptor complex recruits co-activator proteins, initiating the transcription of downstream genes.

The in vitro assays detailed in this guide leverage this pathway by incorporating a reporter gene system that is under the control of EREs. The expression of the reporter gene, which is readily measurable, serves as a proxy for the estrogenic activity of a test compound.

Visualizing the Estrogen Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway for estrogenic compounds like this compound.

EstrogenSignaling Estrogen Estrogen (e.g., this compound) ER Estrogen Receptor (ER) Estrogen->ER Binding Dimer ER Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE DNA Binding Gene Reporter Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Reporter Protein mRNA->Protein Translation Signal Measurable Signal (Light, Color) Protein->Signal

Caption: Classical genomic signaling pathway for this compound and other estrogens.

Protocol 1: hERα-HeLa-9903 Stably Transfected Transcriptional Activation Assay (OECD TG 455)

This assay utilizes the hERα-HeLa-9903 cell line, which is stably transfected with the human estrogen receptor alpha (hERα) and a reporter gene construct containing EREs upstream of the firefly luciferase gene. Binding of an estrogenic compound to hERα initiates transcription of the luciferase gene, and the resulting light emission upon addition of a substrate is quantified as a measure of estrogenic activity.

Materials and Reagents
  • hERα-HeLa-9903 cell line

  • Dulbecco's Modified Eagle Medium (DMEM), phenol red-free

  • Dextran-coated charcoal (DCC) treated Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • This compound (Reference Standard)

  • 17β-estradiol (Positive Control)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Experimental Workflow

OECD455_Workflow A 1. Cell Culture (HeLa-9903 cells in phenol red-free medium with DCC-FBS) B 2. Cell Seeding (Seed cells in 96-well plates and allow to attach) A->B D 4. Dosing (Add diluted compounds to cells) B->D C 3. Compound Preparation (Serial dilutions of this compound, 17β-estradiol, and test compounds in DMSO) C->D E 5. Incubation (20-24 hours at 37°C, 5% CO2) D->E F 6. Cell Lysis & Reagent Addition (Lyse cells and add luciferase substrate) E->F G 7. Measurement (Quantify luminescence using a luminometer) F->G H 8. Data Analysis (Generate dose-response curves, calculate EC50 and relative potency) G->H

Caption: Experimental workflow for the hERα-HeLa-9903 assay.

Step-by-Step Protocol
  • Cell Culture: Maintain hERα-HeLa-9903 cells in DMEM supplemented with 10% DCC-FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. The use of phenol red-free medium and charcoal-stripped serum is critical to minimize background estrogenic activity.

  • Cell Seeding: Trypsinize and resuspend cells in fresh medium. Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well white, clear-bottom plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and 17β-estradiol in DMSO. Perform serial dilutions in DMSO to create a range of concentrations. A typical final concentration range in the assay for this compound and 17β-estradiol would be 10^-13 M to 10^-6 M. Test compounds should also be serially diluted.

  • Dosing: Add 1 µL of each compound dilution to the respective wells (in triplicate). Include a vehicle control (0.1% DMSO) and a positive control (1 nM 17β-estradiol). The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.

  • Incubation: Incubate the plate for 20-24 hours at 37°C and 5% CO2.

  • Lysis and Measurement: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate and immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the vehicle control from all other wells.

    • Normalize the data by expressing it as a percentage of the response to the positive control (1 nM 17β-estradiol).

    • Plot the normalized response against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the EC50 value (the concentration that produces 50% of the maximal response) for this compound and the test compounds.

    • The relative estrogenic potency (REP) of a test compound can be calculated as: REP = (EC50 of this compound / EC50 of test compound).

Data Presentation and Interpretation
CompoundEC50 (M)Relative Potency (vs. This compound)
This compound (Reference) ~1 x 10-11 1
17β-estradiol~5 x 10-12~2
Test Compound A1 x 10-90.01
Test Compound B> 1 x 10-5Not active

Note: The EC50 value for this compound is an estimate based on its high receptor binding affinity and potency relative to 17β-estradiol, as specific EC50 values in the hERα-HeLa-9903 assay are not widely reported in the literature.

Troubleshooting and Quality Control
  • High background luminescence: Ensure the use of phenol red-free media and DCC-stripped serum. Check for contamination of reagents or cell cultures.

  • Low signal-to-noise ratio: Optimize cell seeding density and incubation time. Ensure the luciferase reagent is fresh and properly stored.

  • High variability between replicates: Check pipetting accuracy and ensure even cell distribution in the wells.

  • Quality Control: The EC50 of the positive control (17β-estradiol) should be within a predefined range based on historical data. The maximum fold induction of the positive control over the vehicle control should meet a minimum threshold (e.g., >4-fold).

Protocol 2: Yeast Estrogen Screen (YES) Assay

The YES assay utilizes a genetically modified strain of the yeast Saccharomyces cerevisiae. This strain co-expresses the human estrogen receptor (hERα) and a reporter construct where the lacZ gene (encoding β-galactosidase) is under the control of EREs. When an estrogenic compound binds to the hERα, it triggers the expression of β-galactosidase. This enzyme then metabolizes a chromogenic substrate, resulting in a color change that is proportional to the estrogenic activity.

Materials and Reagents
  • Recombinant Saccharomyces cerevisiae strain

  • Yeast minimal medium (YMM)

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • This compound (Reference Standard)

  • 17β-estradiol (Positive Control)

  • Ethanol, absolute

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Experimental Workflow

YES_Workflow A 1. Yeast Culture Preparation (Grow yeast to mid-log phase) C 3. Inoculation (Add yeast culture in medium containing CPRG to the plate) A->C B 2. Compound Plating (Add serial dilutions of this compound, 17β-estradiol, and test compounds to a 96-well plate and evaporate solvent) B->C D 4. Incubation (48-72 hours at 30-32°C) C->D E 5. Measurement (Measure absorbance at 570 nm and 690 nm for turbidity correction) D->E F 6. Data Analysis (Generate dose-response curves, calculate EC50 and relative potency) E->F

Caption: Experimental workflow for the Yeast Estrogen Screen (YES) assay.

Step-by-Step Protocol
  • Yeast Culture Preparation: Inoculate a single colony of the recombinant yeast into YMM and grow overnight at 30°C with shaking until the culture reaches the mid-logarithmic phase (OD600 ≈ 0.6-1.0).

  • Compound Plating: Prepare serial dilutions of this compound, 17β-estradiol, and test compounds in ethanol. A typical final concentration range for this compound and 17β-estradiol is 10^-11 M to 10^-6 M. Pipette 10 µL of each dilution into the wells of a 96-well plate in triplicate. Allow the ethanol to evaporate completely in a sterile environment.

  • Inoculation: Dilute the overnight yeast culture in fresh YMM containing CPRG to an OD600 of approximately 0.1. Add 200 µL of this suspension to each well of the 96-well plate containing the dried compounds.

  • Incubation: Seal the plate and incubate at 30-32°C for 48-72 hours. The development of a red color indicates estrogenic activity.

  • Measurement: Measure the absorbance at 570 nm (for the color change) and 690 nm (for turbidity correction) using a microplate reader.

  • Data Analysis:

    • Correct the absorbance at 570 nm by subtracting the absorbance at 690 nm.

    • Plot the corrected absorbance against the logarithm of the compound concentration to generate dose-response curves.

    • Calculate the EC50 values for this compound and the test compounds.

    • Calculate the relative estrogenic potency (REP) as described for the hERα-HeLa-9903 assay.

Data Presentation and Interpretation
CompoundEC50 (M)Relative Potency (vs. This compound)
This compound (Reference) ~5 x 10-10 1
17β-estradiol~1 x 10-10~5
Test Compound C2 x 10-80.025
Test Compound D> 1 x 10-4Not active

Note: The EC50 value for this compound in the YES assay is an estimate based on its high potency and the typical sensitivity of this assay. Specific EC50 values may vary depending on the exact yeast strain and protocol used.

Troubleshooting and Quality Control
  • No color development: Check the viability of the yeast culture and the activity of the CPRG. Ensure the incubation conditions are correct.

  • All wells turn red (including controls): Suspect estrogenic contamination of labware, media, or reagents. Use dedicated glassware and high-purity reagents.

  • High turbidity affecting readings: Ensure proper mixing of the yeast suspension before and during plating. The turbidity correction at 690 nm should account for variations in cell growth.

  • Quality Control: The EC50 of 17β-estradiol should fall within an established range. The color development in the positive control wells should be clearly distinguishable from the vehicle control.

Conclusion: A Framework for Reliable Estrogenicity Profiling

The hERα-HeLa-9903 and Yeast Estrogen Screen assays are powerful tools for the identification and characterization of estrogenic compounds. The use of this compound as a potent, stable, and well-characterized reference standard provides a robust framework for ensuring the validity and comparability of results across different experiments and laboratories. By understanding the underlying scientific principles and adhering to detailed, validated protocols, researchers can confidently assess the estrogenic potential of novel drugs, industrial chemicals, and environmental contaminants, thereby contributing to the protection of human and environmental health.

References

Application Notes and Protocols for Dienestrol Administration in Mouse Models for Endocrine Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Dienestrol in Endocrine Research

This compound (DIES) is a synthetic non-steroidal estrogen that belongs to the stilbestrol group, structurally and functionally similar to diethylstilbestrol (DES).[1] It exerts its biological effects primarily by acting as an agonist for estrogen receptors (ERs), specifically ERα and ERβ.[1] Due to its potent estrogenic activity, this compound is a valuable tool in endocrine research, particularly in studies investigating estrogen signaling pathways, reproductive toxicology, and the effects of endocrine-disrupting chemicals (EDCs).[2][3] The uterotrophic bioassay, a standardized short-term in vivo screening method to assess estrogenic properties of substances, often utilizes potent estrogens like this compound as a positive control to validate the experimental model.[4][5]

This guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the administration of this compound in mouse models for endocrine studies. The focus is on providing not just procedural steps, but also the scientific rationale behind the choices of administration routes, vehicles, and dosages to ensure experimental robustness and reproducibility.

Mechanism of Action: this compound and Estrogen Receptor Signaling

This compound, like other estrogens, mediates its effects through a complex signaling network involving both genomic and non-genomic pathways. The classical genomic pathway is initiated by the binding of this compound to estrogen receptors in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Within the nucleus, the this compound-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This intricate process ultimately results in the physiological responses associated with estrogenic stimulation.

Dienestrol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Uterine Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binding Dienestrol_ER_complex This compound-ER Complex ER->Dienestrol_ER_complex Conformational Change Dienestrol_ER_dimer This compound-ER Dimer Dienestrol_ER_complex->Dienestrol_ER_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) Dienestrol_ER_dimer->ERE Binding to DNA Gene_Transcription Gene Transcription (e.g., cell proliferation genes) ERE->Gene_Transcription Modulation of Transcription Uterotrophic_Assay_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis Animal_Acclimatization Animal Acclimatization (≥ 5 days) Group_Allocation Random Group Allocation (Control & Treatment Groups) Animal_Acclimatization->Group_Allocation Daily_Dosing Daily this compound Administration (e.g., Oral Gavage or SC Injection) for 3-7 consecutive days Group_Allocation->Daily_Dosing Daily_Monitoring Daily Monitoring (Body weight, clinical signs) Daily_Dosing->Daily_Monitoring Necropsy Necropsy (24h after last dose) Daily_Monitoring->Necropsy Uterus_Excision Uterus Excision & Weighing (Wet & Blotted Weight) Necropsy->Uterus_Excision Data_Analysis Statistical Analysis (Comparison to control) Uterus_Excision->Data_Analysis

References

Developing a competitive estrogen receptor binding assay with Dienestrol.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Guide to Developing a Competitive Estrogen Receptor Binding Assay Using Dienestrol

Abstract

This guide provides a comprehensive framework for establishing a robust in vitro competitive binding assay to determine the binding affinity of compounds for the estrogen receptor (ER), using this compound as a reference compound. This compound, a potent non-steroidal synthetic estrogen, serves as an excellent positive control due to its high affinity for both estrogen receptor alpha (ERα) and beta (ERβ).[1][2][3] This document outlines the core principles of radioligand binding assays, provides detailed, step-by-step protocols for receptor preparation and assay execution, and offers a clear methodology for data analysis and interpretation. The protocols described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility for researchers in pharmacology and drug development.

Introduction: The Estrogen Receptor and Ligand Binding Assays

The estrogen receptors are ligand-activated transcription factors critical in developmental and physiological processes.[1] Their dysregulation is implicated in numerous diseases, making them a primary target for therapeutic drug development. Quantifying the interaction between a novel compound and the ER is a foundational step in characterizing its potential as a modulator of estrogenic signaling.

The competitive radioligand binding assay remains the gold standard for determining the binding affinity of a test compound.[4] This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand, such as [³H]-17β-estradiol ([³H]E2), from the receptor.[5][6] The concentration at which the test compound displaces 50% of the radioligand is known as the IC50 (half-maximal inhibitory concentration), which can then be used to calculate the inhibition constant (Ki), an intrinsic measure of the compound's binding affinity.[4][7]

This compound is an ideal tool for this assay. It is a synthetic estrogen of the stilbestrol group with a very high binding affinity for both ERα and ERβ, with reported Ki values of approximately 0.05 nM and 0.03 nM, respectively.[1][3][8] Its potency and well-characterized profile make it a reliable reference standard for validating assay performance and comparing the relative affinities of novel test compounds.[9]

Assay Principle

The competitive binding assay operates on the principle of the law of mass action. A fixed concentration of estrogen receptor and a fixed concentration of a high-affinity radioligand ([³H]E2) are incubated together. In parallel reactions, increasing concentrations of an unlabeled competitor compound (e.g., this compound or a test compound) are added. The unlabeled ligand competes with the radioligand for the finite number of receptor binding sites.[5] As the concentration of the competitor increases, the amount of bound radioligand decreases. This relationship allows for the determination of the competitor's binding affinity.

Assay_Principle cluster_0 Low Competitor Concentration cluster_1 High Competitor Concentration ER Estrogen Receptor (ER) Bound_Complex [³H]E2-ER Complex (High Signal) ER->Bound_Complex Binds Radio_L Radioligand ([³H]E2) Radio_L->Bound_Complex Comp Competitor (this compound) ER_2 Estrogen Receptor (ER) Bound_Comp_Complex Competitor-ER Complex (No Signal) ER_2->Bound_Comp_Complex Binds Radio_L_2 Radioligand ([³H]E2) Comp_2 Competitor (this compound) Comp_2->Bound_Comp_Complex

Caption: Principle of Competitive Binding.

Materials and Reagents

  • Estrogen Receptor Source: Rat uterine cytosol is a classic, reliable source for ERα.[10] Alternatively, commercially available recombinant human ERα or ERβ can be used for subtype-specific assays.

  • Radioligand: [2,4,6,7,16,17-³H]-Estradiol ([³H]E2) with high specific activity (>80 Ci/mmol).

  • Competitor (Positive Control): this compound (CAS 84-17-3).

  • Non-specific Binding Control: 17β-Estradiol (unlabeled).

  • Assay Buffer (TEDG Buffer, pH 7.4):

    • 10 mM Tris-HCl

    • 1.5 mM EDTA

    • 10% (v/v) Glycerol

    • 1 mM Dithiothreitol (DTT) - Scientist's Note: DTT is a reducing agent critical for preserving the receptor's structural integrity and ligand-binding capability. It should be added fresh to the buffer just before use.[10]

  • Separation Matrix: Hydroxylapatite (HAP) slurry (50% w/v in TEDG buffer). Scientist's Note: HAP is an effective matrix for separating the steroid-receptor complex from the free radioligand. The negatively charged phosphate groups on the receptor bind to the calcium on the HAP, allowing for pelleting via centrifugation.[11][12]

  • Wash Buffer: TEDG buffer.

  • Scintillation Cocktail: For liquid scintillation counting.

  • Equipment:

    • Microcentrifuge tubes

    • Refrigerated microcentrifuge

    • Liquid scintillation counter

    • Polytron or similar tissue homogenizer

    • Ultracentrifuge (for cytosol preparation)

Experimental Protocols

Protocol 1: Preparation of Rat Uterine Cytosol (ER Source)

This protocol is adapted from established methodologies for preparing a receptor-rich cytosolic fraction.[10]

  • Tissue Collection: Use uteri from female rats ovariectomized 7-10 days prior to the experiment to minimize endogenous estrogen levels.[10] Trim fat and connective tissue, weigh the uteri, and either use immediately or flash-freeze in liquid nitrogen for storage at -80°C.[10]

  • Homogenization: Perform all steps at 4°C. Homogenize the uterine tissue in ice-cold TEDG buffer (1.0 mL buffer per 0.1 g tissue) using a Polytron homogenizer with short bursts to prevent heating.[10]

  • Low-Speed Centrifugation: Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction and cell debris.[10]

  • Ultracentrifugation: Carefully transfer the supernatant to pre-chilled ultracentrifuge tubes. Centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.[10]

  • Cytosol Collection: The resulting supernatant is the uterine cytosol containing soluble ER. Collect this fraction, determine the protein concentration (e.g., via Bradford assay), and either use immediately or aliquot and store at -80°C. A typical protein concentration for the assay is 50-100 µg per tube.[10]

Protocol 2: Competitive Binding Assay Workflow

This workflow details the setup for determining the IC50 of this compound.

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in TEDG buffer. A suggested range for a high-affinity compound like this compound is 1x10⁻¹¹ M to 1x10⁻⁷ M.[10]

    • Prepare the [³H]E2 working solution in TEDG buffer. A final concentration of 0.5-1.0 nM in the assay tube is recommended.[10]

    • Prepare the non-specific binding (NSB) control: a high concentration of unlabeled 17β-estradiol (e.g., 1000-fold excess over the radioligand concentration).

  • Assay Plate Setup (in triplicate):

    • Total Binding (B₀): Add buffer, [³H]E2, and uterine cytosol. This represents the maximum specific binding.

    • Non-Specific Binding (NSB): Add NSB control, [³H]E2, and uterine cytosol. This measures radioligand binding to non-receptor components.[13][14]

    • Competitor Wells: Add this compound dilution, [³H]E2, and uterine cytosol.

  • Incubation: Incubate all tubes at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add a pre-determined volume of ice-cold HAP slurry to each tube.

    • Vortex briefly and incubate on ice for 15 minutes, vortexing every 5 minutes to keep the HAP in suspension.

    • Centrifuge at 1,500 x g for 5 minutes at 4°C to pellet the HAP with the bound receptor-ligand complex.

    • Aspirate the supernatant containing the free radioligand.

  • Washing: Wash the HAP pellet three times with ice-cold TEDG buffer. After each wash, centrifuge and aspirate the supernatant. This step is crucial to remove any remaining free or non-specifically bound radioligand.

  • Quantification:

    • Resuspend the final HAP pellet in scintillation cocktail.

    • Measure the radioactivity in a liquid scintillation counter as disintegrations per minute (DPM).

Workflow prep 1. Prepare Reagents (this compound dilutions, [³H]E2, Cytosol) setup 2. Set up Assay Tubes (Total, NSB, Competitor) prep->setup incubate 3. Incubate (18-24h at 4°C) setup->incubate add_hap 4. Add HAP Slurry (Separate Bound/Free) incubate->add_hap centrifuge 5. Centrifuge & Aspirate add_hap->centrifuge wash 6. Wash Pellet (3x) centrifuge->wash count 7. Add Scintillant & Count DPM wash->count analyze 8. Analyze Data (Calculate IC50 & Ki) count->analyze

Caption: Experimental Workflow Diagram.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each data point, subtract the average DPM of the NSB wells from the observed DPM.

    • Specific Binding = Total DPM - Average NSB DPM

  • Normalize Data: Express the specific binding at each competitor concentration as a percentage of the maximum specific binding (B₀).

    • % Bound = (Specific Binding at [Competitor] / Specific Binding of B₀) x 100

  • Generate Competition Curve: Plot the % Bound against the log concentration of the competitor (this compound). The data should form a sigmoidal dose-response curve.

  • Determine IC50: Using non-linear regression analysis (e.g., sigmoidal dose-response with variable slope), determine the concentration of this compound that inhibits 50% of the specific [³H]E2 binding. This is the IC50 value.

  • Calculate Inhibition Constant (Ki): The IC50 is dependent on assay conditions, particularly the concentration of the radioligand used.[7] To determine the intrinsic affinity constant (Ki), use the Cheng-Prusoff equation.[7][15][16]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand ([³H]E2).

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor. This must be determined independently via a saturation binding experiment.[17]

Example Data Presentation

The following table summarizes expected results for this compound in a competitive ER binding assay.

ParameterThis compound17β-Estradiol
IC50 (nM) ~0.25~0.50
Ki (nM) for ERα ~0.05~0.12
Relative Binding Affinity (%) ~223%100%

Note: Values are illustrative. The IC50 is dependent on the [³H]E2 concentration ([L]) and the Kd of [³H]E2. The Ki values are consistent with published data.[1][2]

Assay Validation and Troubleshooting

  • Self-Validation: A robust assay should always include positive (this compound, 17β-Estradiol) and negative (e.g., a non-binding androgen) controls to ensure the system is performing as expected.[10]

  • High Non-Specific Binding (>20% of Total): This can obscure the specific signal.

    • Cause: Hydrophobicity of the radioligand, insufficient washing.

    • Solution: Increase the number of wash steps. Consider adding a blocking agent like Bovine Serum Albumin (BSA) to the buffer to reduce binding to tube walls.[14]

  • Low Signal (Low Total Counts):

    • Cause: Degraded receptor, low receptor concentration, or expired radioligand.

    • Solution: Use freshly prepared cytosol or new recombinant receptor. Verify the activity of the radioligand. Ensure DTT is added fresh to the buffer.

  • Poor Curve Fit:

    • Cause: Inaccurate pipetting, incorrect dilution series, or ligand depletion (too high receptor concentration).[18]

    • Solution: Re-check all dilutions and pipetting techniques. Reduce the amount of receptor protein in the assay.

References

Application Notes & Protocols: Standard Operating Procedure for the Uterotrophic Bioassay with Dienestrol in Rodents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Uterotrophic Bioassay as a Cornerstone for Estrogenicity Assessment

The uterotrophic bioassay is a robust and internationally validated in vivo screening method for identifying substances with estrogenic or anti-estrogenic properties.[1][2] Its utility is rooted in a fundamental physiological principle: the growth of the uterus is exquisitely sensitive to and dependent on estrogenic stimulation.[3] In an animal with low circulating levels of endogenous estrogens—either a sexually immature female or an ovariectomized adult—the uterus remains small and undeveloped.[2] Administration of an estrogenic compound mimics the natural hormone, inducing a rapid and measurable increase in uterine weight (uterotrophy).[3][4] This response is primarily due to fluid imbibition followed by cellular proliferation.[3][4]

This assay, standardized under guidelines such as the Organisation for Economic Co-operation and Development (OECD) Test Guideline 440, serves as a critical component in the tiered screening approach for endocrine-disrupting chemicals (EDCs).[2][4]

Dienestrol (C₁₈H₁₈O₂) , the subject of this protocol, is a synthetic, non-steroidal estrogen.[5] Due to its high affinity for and potent activation of estrogen receptors (ERα and ERβ), it serves as an excellent model compound and positive control for demonstrating the principles and execution of the uterotrophic bioassay.[6] Understanding its mechanism and applying it in a standardized protocol is essential for researchers evaluating the potential estrogenic activity of novel compounds.

Causality of Experimental Design:

The choice of an immature (pre-pubertal) female rodent model is deliberate. This model avoids the need for surgical ovariectomy while providing a low-estrogen internal environment, which maximizes the sensitivity of the uterus to exogenous estrogenic stimuli.[7] The 3-day dosing schedule is scientifically established as sufficient to elicit a significant uterotrophic response without inducing unnecessary stress or confounding long-term toxicological effects.[8]

Mechanism of Action: this compound-Induced Uterine Growth

This compound exerts its effects through the classical genomic signaling pathway for estrogens. The process is a self-validating system of biological responses that confirms the compound's mechanism.

  • Cellular Entry: Being lipophilic, this compound passively diffuses across the cell membrane of target uterine cells (e.g., endometrial, myometrial).

  • Receptor Binding: Inside the cell, this compound binds with high affinity to estrogen receptors (ERα and ERβ) located in the cytoplasm and/or nucleus.[9]

  • Conformational Change & Dimerization: This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homo- or heterodimers (ERα/ERα, ERβ/ERβ, or ERα/ERβ).

  • Nuclear Translocation & DNA Binding: The activated receptor dimer translocates into the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Gene Transcription: This binding recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, leading to the synthesis of proteins that drive cell proliferation, fluid uptake, and tissue growth, culminating in the measurable increase in uterine mass.[9]

Dienestrol_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CellMembrane Cell Membrane ER Estrogen Receptor (ERα / ERβ) This compound->ER Binding Dimer Activated ER Dimer ER->Dimer Dimerization Nucleus Nuclear Translocation Dimer->Nucleus ERE Binds to Estrogen Response Element (ERE) on DNA Nucleus->ERE Transcription Gene Transcription ERE->Transcription Response Protein Synthesis & Uterine Growth Transcription->Response

Caption: Classical genomic signaling pathway for this compound.

Materials and Reagents

CategoryItemNotes
Test System Immature female rats (e.g., Sprague-Dawley or Wistar strain), weaned at Postnatal Day (PND) 18-20.Animals should be sourced from a reliable vendor. Start dosing between PND 20-22.[8]
Test Substance This compound (CAS No. 84-17-3)High purity grade required.
Positive Control 17α-Ethinyl Estradiol (EE)A potent reference estrogen to demonstrate test system responsiveness.[4]
Vehicle Corn oil or 0.5% (w/v) methylcellulose.Choice depends on solubility and route. Corn oil is common for subcutaneous or gavage.[6]
Animal Husbandry Cages, bedding, certified rodent diet (low in phytoestrogens), and purified water.Phytoestrogen levels in diet should be known and controlled to avoid confounding results.
Dosing Equipment Oral gavage needles (stainless steel, ball-tipped), 1 mL syringes.
Necropsy Tools Dissecting scissors, fine-tipped forceps, absorbent paper/gauze, weighing balance (readable to 0.1 mg).Instruments must be clean.[10][11]
Safety Equipment Lab coat, gloves, safety glasses.Handle this compound and other chemicals with appropriate caution.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed in accordance with OECD Test Guideline 440.[2]

Step 1: Animal Acclimatization and Group Assignment
  • Acclimatization: Upon arrival, allow animals to acclimatize to laboratory conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) for at least 5 days.[6]

  • Health Check: Monitor animals daily for health. Only healthy animals should be used.

  • Randomization: On the day of first dosing, weigh all animals and randomly assign them to treatment groups (at least 6 animals per group) such that the mean body weight of each group is not statistically different.

Step 2: Dose Preparation and Administration
  • Vehicle Selection: this compound is practically insoluble in water. A vehicle like corn oil is recommended.[6] Alternatively, a suspension can be made in 0.5% methylcellulose or a solution prepared with solvents like DMSO and PEG300 for administration.[5] The chosen vehicle must be used for all groups, including the control.

  • Dose Formulation: Prepare fresh dose formulations daily. Calculate the required concentration based on the desired dose level (e.g., in µg/kg) and a standard dosing volume (e.g., 5 mL/kg for oral gavage).

  • Administration:

    • Administer the test substance or vehicle once daily for three consecutive days at approximately the same time each day.[2]

    • The route can be oral gavage or subcutaneous injection; the chosen route must be consistent throughout the study.[6][12]

    • Adjust the volume administered to each animal daily based on its most recent body weight measurement.

Step 3: In-Life Observations
  • Body Weight: Record the body weight of each animal daily, just prior to dosing.

  • Clinical Signs: Observe animals for signs of toxicity or clinical abnormalities at least once daily.

  • Food Consumption: This can be measured as an optional but useful indicator of systemic toxicity.

Step 4: Terminal Procedures and Tissue Collection (Day 4)

This step must be performed with precision to ensure data integrity.

  • Euthanasia: Approximately 24 hours after the final dose, euthanize animals using a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).[2][7]

  • Necropsy:

    • Perform necropsy on one animal at a time to minimize post-mortem tissue degradation.[13]

    • Open the abdominal cavity and carefully locate the uterus, which is a Y-shaped organ located dorsal to the urinary bladder.

    • Using fine forceps, gently free the uterus from the surrounding adipose and connective tissue (mesentery).[10]

    • Make a clean incision at the cervix to separate the uterus from the vagina, and another cut just below the junction of the oviducts and uterine horns to remove the ovaries. Be careful to avoid puncturing the uterus or losing any luminal fluid at this stage.[1]

  • Uterine Weight Measurement:

    • Wet Weight: Immediately weigh the intact uterus (body and horns). This is the "wet uterine weight."

    • Blotted Weight: Gently press the uterus onto a piece of pre-weighed absorbent paper to remove luminal fluid, then re-weigh the uterus. This is the "blotted uterine weight." Blotted weight is often preferred as it shows less variability.[14]

    • Record the final body weight of the animal.

Caption: Experimental workflow for the 3-day uterotrophic bioassay.

Data Presentation and Analysis

Representative Data

The following table provides representative data illustrating the expected dose-dependent uterotrophic response. The data is modeled on results from Diethylstilbestrol (DES), a compound structurally and functionally similar to this compound.[6]

Treatment GroupDose (µg/kg/day)Route of Admin.Mean Blotted Uterine Weight (mg)Standard Deviation (mg)% Increase from Control
Vehicle Control0Subcutaneous25.03.50%
This compound0.5Subcutaneous55.26.1120.8%
This compound1.0Subcutaneous98.510.4294.0%
This compound2.5Subcutaneous145.315.2481.2%
Positive Control (EE)3.0Subcutaneous130.113.8420.4%

Note: This data is representative and for illustrative purposes. Actual results will vary based on specific laboratory conditions, animal strain, and the precise potency of the test substance.

Statistical Analysis

A positive uterotrophic response is defined as a statistically significant increase in uterine weight in a treatment group compared to the vehicle control group.[2]

  • Data Transformation: Uterine weight data should first be tested for homogeneity of variance. A logarithmic transformation is often necessary to stabilize variances before analysis.[15]

  • Primary Analysis: The primary statistical method should be an Analysis of Covariance (ANCOVA), using the final body weight as a covariate to adjust for any potential influence of systemic toxicity or growth effects on uterine weight.[1]

  • Post-Hoc Test: If the ANCOVA reveals a significant treatment effect, perform pairwise comparisons between each dose group and the vehicle control group using a test like Dunnett's test.[15]

  • Significance Level: A p-value of < 0.05 is typically considered statistically significant.

Assay Validation and Self-Validating System

The integrity of any single study rests on a self-validating system built into the experimental design.

  • Vehicle Control: The vehicle control group establishes the baseline uterine weight in the absence of exogenous estrogenic stimulation. This is the critical comparator against which all other groups are measured.

  • Positive Control: A concurrent positive control group, treated with a known estrogen like 17α-ethinyl estradiol (EE), is mandatory.[1][4] This group validates the responsiveness of the animal model under the specific conditions of the study. A robust, statistically significant increase in uterine weight in this group confirms that the test system is sensitive and performing as expected.

  • Historical Data: Comparing results from control groups to historical control data from the same laboratory can help identify and troubleshoot potential issues related to diet, environment, or animal supply.

  • Dose-Response Relationship: A scientifically valid positive result is strengthened by the demonstration of a dose-response relationship, where increasing doses of this compound lead to a corresponding increase in uterine weight.

References

Application Note: Measuring Estrogen Receptor Activation Using Dienestrol in a Luciferase Reporter Gene Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Dienestrol, a potent synthetic estrogen, as a reference agonist in cell-based reporter gene assays to quantify the activation of the Estrogen Receptor (ER). We delve into the underlying principles of genomic ER signaling, provide detailed, step-by-step protocols for assay execution, and offer insights into data analysis and validation. The methodologies described herein are designed to establish a robust and reproducible system for screening compounds for estrogenic activity.

Introduction: this compound as a Reference for Estrogen Receptor Activity

This compound is a synthetic, non-steroidal estrogen belonging to the stilbestrol group.[1][2] It functions as a high-affinity agonist for both major estrogen receptor subtypes, ERα and ERβ.[3][4] Its potent and reliable activity makes it an excellent positive control and reference compound for in vitro assays designed to study ER signaling.[5] Reporter gene assays are a cornerstone of endocrine research and drug discovery, providing a quantitative readout of ligand-dependent transcription factor activation.[6][7][8] In this context, an ER-responsive reporter, typically containing Estrogen Response Elements (EREs) upstream of a luciferase gene, is introduced into a suitable human cell line.[9] The binding of an agonist like this compound to the endogenous ER initiates a signaling cascade that results in the expression of luciferase, which can be measured as a luminescent signal.[10][11] This application note details a validated protocol for using this compound to generate a full dose-response curve, enabling the calculation of potency (EC₅₀) and providing a benchmark against which unknown compounds can be compared.

The Scientific Principle: From Ligand Binding to Reporter Expression

The primary mechanism by which this compound activates gene expression is the classical genomic signaling pathway. This multi-step process provides the foundation for the reporter gene assay.

2.1. Genomic Estrogen Receptor Signaling

  • Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to ERα or ERβ, which may reside in the cytoplasm or the nucleus.[1][3]

  • Conformational Change & Dimerization: This binding event induces a conformational change in the receptor, causing it to dissociate from chaperone proteins (e.g., heat shock proteins) and form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).[3]

  • Nuclear Translocation & DNA Binding: The ligand-receptor dimer complex translocates into the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[3][9][12]

  • Transcriptional Activation: Once bound to the ERE, the complex recruits a suite of co-activator proteins. This assembly forms a functional transcription initiation complex, leading to the transcription of the target gene into messenger RNA (mRNA) and subsequent protein synthesis.[3]

Genomic ER signaling pathway activated by this compound.

2.2. The Reporter Gene Assay Principle

The assay hijacks this natural pathway for measurement purposes. Cells (e.g., human breast cancer cell lines MCF-7 or T47D, which endogenously express ERα) are engineered to contain a reporter plasmid.[7][13][14] This plasmid has two key features:

  • An ER-responsive promoter containing multiple copies of the ERE sequence.

  • A reporter gene , such as Firefly luciferase, whose expression is controlled by this promoter.

When this compound activates the endogenous ERs, they bind to the EREs on the plasmid, driving the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes the oxidation of its substrate, luciferin, producing a measurable bioluminescent signal that is directly proportional to the level of ER activation.[8]

Quantitative Data & Interpretation

This compound is a highly potent ER agonist, often exhibiting greater binding affinity than the endogenous hormone 17β-estradiol (E2). This makes it an ideal reference compound.

CompoundReceptor SubtypeRelative Binding Affinity (RBA) vs. E2 (100%)Reference(s)
This compound ERα~223%[2]
This compound ERβ~404%[2]
17β-Estradiol (E2) ERα / ERβ100%[5]
Diethylstilbestrol (DES) ERα / ERβHigher than this compound[5]

Note: Binding affinities can vary based on experimental conditions.

The primary output of the assay is a dose-response curve, from which the half-maximal effective concentration (EC₅₀) is calculated. The EC₅₀ represents the concentration of this compound required to elicit 50% of the maximum transcriptional activation, providing a quantitative measure of its potency.

Detailed Experimental Protocol

This protocol is optimized for an ERα activation assay using the MCF-7 human breast cancer cell line in a 96-well format. It can be adapted for other ER-positive cell lines like T47D.

4.1. Required Materials

  • Cell Line: MCF-7 cells (ATCC® HTB-22™) or a stably transfected reporter cell line (e.g., T47D-KBluc).[14][15]

  • Culture Media:

    • Growth Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

    • Assay Medium: Phenol red-free EMEM with 10% Dextran-Coated Charcoal (DCC) stripped FBS, 1% Penicillin-Streptomycin. The use of phenol red-free media and charcoal-stripped serum is critical to minimize background estrogenic activity.[16]

  • Reporter Plasmids (for transient transfection):

    • Reporter: ERE-TATA-Luciferase plasmid (e.g., pGL3-ERE).

    • Normalization Control: Plasmid with a constitutively active promoter driving Renilla luciferase expression (e.g., pRL-TK).

  • Reagents:

    • Transfection Reagent (e.g., Lipofectamine® 2000 or FuGENE®).[12][17]

    • This compound (CAS 84-17-3), prepare a 10 mM stock in DMSO.

    • 17β-Estradiol (Positive Control), prepare a 1 mM stock in DMSO.

    • DMSO (Vehicle Control).

    • Dual-Luciferase® Reporter Assay System (or equivalent).

    • Sterile PBS, Trypsin-EDTA.

  • Equipment:

    • 96-well white, clear-bottom tissue culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Luminometer capable of reading dual-luciferase assays.

    • Standard cell culture equipment.

4.2. Experimental Workflow Diagram

Experimental workflow for the ER activation assay.

4.3. Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture MCF-7 cells according to standard procedures. For at least 48 hours prior to the assay, ensure cells are maintained in the phenol red-free Assay Medium to deplete endogenous hormones.

  • Harvest cells using Trypsin-EDTA and perform a cell count.

  • Resuspend cells in Assay Medium to a final concentration of 2 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension (20,000 cells/well) into a 96-well white, clear-bottom plate.

  • Incubate overnight (37°C, 5% CO₂).

Day 2: Transfection and Treatment This step is omitted if using a stable reporter cell line.

  • Transfection: Prepare the transfection complexes for the ERE-Luciferase and Renilla-Luciferase plasmids according to the manufacturer’s protocol.[15] A typical ratio is 10:1 (Reporter:Control). Add the complex to the cells and incubate for 4-6 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Medium. A suggested 10-point curve could range from 1 pM to 100 nM. Also prepare solutions for the positive control (1 nM 17β-Estradiol) and vehicle control (e.g., 0.1% DMSO).

  • Treatment: Carefully remove the medium from the wells. For transfected cells, replace the transfection medium.

  • Add 100 µL of the prepared compound dilutions or controls to the appropriate wells in triplicate.

  • Incubate for 18-24 hours (37°C, 5% CO₂).[18]

Day 3: Luminescence Reading and Data Analysis

  • Equilibrate the plate and luciferase assay reagents to room temperature.

  • Remove the medium from the wells and gently wash once with 100 µL of PBS.

  • Add 20-50 µL of lysis buffer to each well and incubate for 15 minutes on a plate shaker to ensure complete lysis.[12]

  • Following the dual-luciferase kit instructions, add the Firefly luciferase substrate to all wells.

  • Immediately measure luminescence (Signal 1) in a plate reader.

  • Add the Stop & Glo® reagent (which quenches the Firefly signal and contains the Renilla substrate) to all wells.

  • Immediately measure luminescence again (Signal 2).

  • Data Analysis:

    • For each well, calculate the normalized response: (Signal 1 / Signal 2).

    • Average the triplicate values for each concentration.

    • Express data as 'Fold Induction' over the vehicle control.

    • Plot the Fold Induction against the log of this compound concentration.

    • Use a non-linear regression model (four-parameter variable slope) to fit the curve and determine the EC₅₀ value.

Assay Validation and Performance Standards

To ensure the trustworthiness and reproducibility of the assay, performance should be monitored according to established guidelines, such as those from the OECD for ER transactivation assays.[11][19][20]

  • Positive Control (17β-Estradiol): The EC₅₀ for E2 should fall within a historically defined range (typically 1-10 pM).

  • Reference Agonist (this compound): The EC₅₀ for this compound should be consistent across experiments (typically in the low picomolar range).[4]

  • Fold Induction: The maximum fold induction for this compound should be statistically significant and robust (e.g., >10-fold over vehicle).

  • Z'-Factor: For high-throughput screening applications, the Z'-factor, calculated using positive and negative controls, should be ≥ 0.5 to indicate a robust and reliable assay.[12]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Background Signal Phenol red in media acting as a weak estrogen. Hormones present in non-stripped serum. Contamination.Use phenol red-free media and charcoal-stripped FBS for all assay steps. Test for mycoplasma contamination.
Low Signal / Low Fold Induction Low transfection efficiency. Low ER expression in cells. Cell health is poor. Inactive compound.Optimize transfection protocol (reagent:DNA ratio, cell density). Use a different cell line (e.g., T47D). Ensure cells are healthy and within a low passage number (<40).[11] Verify this compound stock concentration and integrity.
High Well-to-Well Variability Inconsistent cell seeding. Pipetting errors. Edge effects on the plate.Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS.

Conclusion

The estrogen receptor reporter gene assay is a powerful tool for characterizing the bioactivity of potential endocrine-active compounds. This compound serves as an exemplary reference agonist due to its high potency and stable activity. By following the detailed protocol and validation criteria outlined in this application note, researchers can establish a self-validating system capable of generating high-quality, reproducible data for ER activation studies, thereby enhancing the integrity and impact of their research and development efforts.

References

Application Note: High-Fidelity Purity Analysis of Dienestrol Drug Substance by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity assessment of Dienestrol, a synthetic non-steroidal estrogen.[1][2] The inherent challenge of analyzing this compound by GC due to its low volatility and polar phenolic groups is overcome through a reliable silylation derivatization protocol. This guide provides a comprehensive workflow, from sample preparation to data analysis, grounded in established analytical principles and regulatory expectations. It is intended for researchers, quality control analysts, and drug development professionals requiring a precise and accurate method to determine the purity of this compound and identify potential impurities, such as geometric isomers.

Introduction: The Rationale for a Specialized GC-MS Approach

This compound (Figure 1) is a synthetic estrogen belonging to the stilbestrol group, utilized in pharmaceutical formulations for hormone replacement therapy.[3] The purity of the Active Pharmaceutical Ingredient (API) is a critical quality attribute, directly impacting the safety and efficacy of the final drug product. Regulatory bodies mandate rigorous impurity profiling to ensure that any unwanted chemicals are identified and controlled within acceptable limits.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering a powerful combination of high-resolution chromatographic separation and highly specific mass-based detection.[1] However, the two phenolic hydroxyl groups in the this compound molecule impart polarity and reduce its volatility, making it unsuitable for direct GC analysis.[4] This necessitates a chemical modification step, known as derivatization, to produce a more volatile and thermally stable analogue suitable for gas-phase analysis. This protocol employs a well-established silylation reaction to form the bis(trimethylsilyl) ether of this compound, enabling sharp chromatographic peaks and sensitive detection.[1][4]

Figure 1: Chemical Structure of this compound

This compound, 4,4'-(1,2-diethylidene-1,2-ethanediyl)bisphenol, is a synthetic nonsteroidal estrogen.[5]

Principle of the Method: A Self-Validating Workflow

The analytical workflow is designed as a self-validating system, ensuring data integrity at each stage. The core principle involves the precise and accurate measurement of the this compound peak area relative to potential impurity peaks. The workflow, depicted in the diagram below, begins with accurate sample preparation, followed by a complete derivatization reaction, high-efficiency GC separation, and specific detection by MS.

GCMS_Workflow Figure 2: this compound Purity Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh this compound API Sample Dissolve Dissolve in Anhydrous Pyridine Sample->Dissolve AddReagent Add BSTFA + 1% TMCS Dissolve->AddReagent React Heat at 80°C for 30 min AddReagent->React Inject Inject 1 µL into GC-MS React->Inject Separate GC Separation (HP-5ms column) Inject->Separate Detect MS Detection (EI, SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: High-level workflow for this compound purity analysis.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGrade/SpecificationRecommended Source
This compound Reference StandardUSP or EP grade, >99.5% puritySigma-Aldrich, USP
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)Derivatization GradeSigma-Aldrich, Thermo Fisher Scientific
PyridineAnhydrous, >99.8%Sigma-Aldrich
MethanolHPLC GradeFisher Scientific
HeliumUltra-High Purity (99.999%)Airgas, Linde
Causality Behind Reagent Choices
  • BSTFA + 1% TMCS: BSTFA is a powerful silylating agent that readily reacts with the phenolic hydroxyl groups of this compound. The byproducts of the reaction are neutral and highly volatile, preventing interference with the chromatogram. The 1% TMCS acts as a catalyst, accelerating the reaction and ensuring complete derivatization, which is crucial for accurate quantification.

  • Anhydrous Pyridine: Pyridine is an excellent solvent for both this compound and the silylating reagents. Its basic nature neutralizes the acidic byproducts of the reaction, driving it to completion. The use of an anhydrous grade is critical, as moisture can hydrolyze the silylating reagent and the derivatized product, leading to inaccurate results.

Standard and Sample Preparation Protocol
  • Standard Preparation (approx. 1 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol. This will serve as a stock solution.

  • Sample Preparation (approx. 1 mg/mL): Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Derivatization Procedure: a. Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial. b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C. It is critical to ensure the residue is completely dry. c. Add 100 µL of anhydrous pyridine to reconstitute the dried residue. d. Add 100 µL of BSTFA with 1% TMCS to the vial.[1] e. Immediately cap the vial tightly and vortex for 10 seconds. f. Heat the vial at 80°C for 30 minutes in a heating block or oven to ensure complete reaction.[1] g. Cool the vial to room temperature before placing it in the autosampler for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the analysis of derivatized this compound and are recommended as a starting point. Method validation is required to confirm suitability for specific instrumentation.

ParameterRecommended SettingRationale / Field Insight
Gas Chromatograph Agilent 8890 GC or equivalentProvides excellent temperature and flow control for reproducible retention times.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and robustness for trace impurity detection.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA low-bleed 5% phenyl-methylpolysiloxane phase provides good selectivity for steroids and related compounds with excellent thermal stability.[4]
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency. Set to a constant flow of 1.0 mL/min.
Injector Temperature 280°CEnsures rapid and complete volatilization of the derivatized analyte without thermal degradation.[1]
Injection Volume 1.0 µLStandard volume for capillary columns.
Injection Mode SplitlessMaximizes sensitivity for the detection of low-level impurities. A split injection (e.g., 50:1) can be used if the main peak is saturating the detector.
Oven Program Initial 150°C (1 min), ramp 10°C/min to 280°C, hold 5 minThis program provides good separation between the main this compound peak and potential isomers or related substances.[1][4]
Transfer Line Temp. 280°CPrevents condensation of the analyte between the GC and MS.[1]
Ion Source Temp. 230°CStandard temperature for robust ionization.[1]
Quadrupole Temp. 150°CStandard temperature for stable mass filtering.[1]
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[1]
Acquisition Mode Selected Ion Monitoring (SIM)For highest sensitivity and specificity, monitor characteristic ions of the derivatized this compound.[1]
Mass Spectrometer - Selected Ion Monitoring (SIM) Parameters

The derivatization of this compound (MW: 266.3 g/mol ) with two trimethylsilyl (TMS) groups results in a bis-TMS-Dienestrol derivative with a molecular weight of 410.7 g/mol . The mass spectrum of this derivative has been previously studied.[6] For quantitative purity analysis, monitoring the molecular ion and key fragment ions is recommended.

AnalyteRetention Time (Approx.)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
bis-TMS-Dienestrol~15-17 min410 (M+)395 ([M-CH3]+)295

Note: Retention times and optimal ions should be confirmed experimentally on the specific instrument used.

Data Analysis and System Suitability

Purity Calculation

The purity of the this compound sample is determined by the area percent method. This calculation assumes that all impurities have a similar response factor to this compound, which is a common and accepted practice for purity analysis when impurity standards are not available.

  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

System Suitability Testing (SST)

Before analyzing samples, the system's performance must be verified. This is a core principle of a self-validating method.

SST_Logic Figure 3: System Suitability Logic Start Inject Reference Standard (n=6) CheckRSD Calculate %RSD of Peak Area Start->CheckRSD CheckTailing Calculate Tailing Factor (Tf) CheckRSD->CheckTailing RSD <= 2.0% Fail System NOT OK Troubleshoot & Re-run SST CheckRSD->Fail RSD > 2.0% CheckResolution Measure Resolution (Rs) between this compound and known impurity (if present) CheckTailing->CheckResolution Tf <= 2.0 CheckTailing->Fail Tf > 2.0 Pass System OK Proceed with Analysis CheckResolution->Pass Rs >= 2.0 CheckResolution->Fail Rs < 2.0

Caption: Decision logic for System Suitability Testing (SST).

SST ParameterAcceptance CriteriaRationale
Precision %RSD ≤ 2.0% for 6 replicate injectionsDemonstrates the stability and reproducibility of the injector and detector.
Peak Tailing Factor (Tf) Tf ≤ 2.0Ensures good peak shape, indicating an inert chromatographic system and preventing co-elution issues.
Resolution (Rs) Rs ≥ 2.0 (between this compound and closest eluting impurity)Confirms the method's ability to separate the main component from its potential impurities, such as the Z,Z-isomer.[2]

Method Validation Insights

This method should be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:

  • Specificity: Demonstrated by the separation of this compound from potential impurities and degradation products. Spiked samples should be used to confirm no interference at the retention time of this compound.

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).

  • Accuracy: Determined by recovery studies on spiked placebo or known purity samples.

  • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

  • Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified. This is critical for reporting impurities at specified thresholds (e.g., 0.10%).

Conclusion

The GC-MS method detailed in this application note provides a highly selective, sensitive, and robust system for the purity analysis of this compound drug substance. The critical step of silylation derivatization successfully prepares the analyte for gas-phase analysis, enabling high-resolution separation and confident peak identification. By adhering to the outlined protocols and system suitability criteria, laboratories in research, development, and quality control can achieve reliable and accurate purity assessments that meet stringent scientific and regulatory standards.

References

Troubleshooting & Optimization

How to resolve Dienestrol precipitation in cell culture media.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Precipitation in Cell Culture Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that unexpected experimental behavior, such as compound precipitation, can be a significant source of frustration and can compromise your results. This guide is designed to provide you with in-depth, field-proven insights to address the common challenge of Dienestrol precipitation in cell culture media. Our goal is to move beyond simple instructions and explain the underlying principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding this compound handling in cell culture.

Q1: I just added my this compound stock solution to my cell culture medium, and it immediately turned cloudy. What is happening?

A: You are observing a classic solubility issue known as "crashing out." this compound is a lipophilic (fat-loving) and hydrophobic (water-fearing) molecule.[1][2][3] Cell culture medium, on the other hand, is an aqueous (water-based) environment.

The root cause is the abrupt change in solvent polarity.[4][5] Your this compound is likely dissolved in a high-concentration stock solution using an organic solvent like Dimethyl Sulfoxide (DMSO).[6][7] When a small volume of this organic stock is rapidly diluted into the large volume of aqueous media, the DMSO disperses, leaving the this compound molecules exposed to an environment in which they are poorly soluble. Consequently, they aggregate and precipitate out of the solution, creating the cloudy appearance you see.[5][8]

Several factors can exacerbate this issue:

  • High Final Concentration: The intended final concentration of this compound may exceed its maximum solubility limit in the specific culture medium you are using.[5]

  • Media Temperature: Adding the stock solution to cold media can significantly decrease the solubility of the compound.[5][9]

  • Suboptimal Dilution Technique: Pipetting the stock solution directly into the media without adequate mixing can create localized areas of high concentration, triggering precipitation.[4]

Q2: What is the best solvent to prepare my this compound stock solution?

A: The most recommended and widely used solvent for preparing this compound stock solutions for in vitro studies is anhydrous Dimethyl Sulfoxide (DMSO) .[6][7][10] this compound is freely soluble in DMSO, allowing for the creation of a high-concentration, stable stock solution.[10] Other organic solvents like methanol and ethanol can also dissolve this compound, but DMSO is generally preferred for its high solubilizing power and compatibility with most cell culture applications when used at a very low final concentration.[1][11]

It is critical to use a high-purity, anhydrous (water-free) grade of DMSO. Water in the solvent can reduce the solubility of hydrophobic compounds and compromise the long-term stability of your stock solution.

Property Value Source
Molecular Formula C₁₈H₁₈O₂[2][3]
Molecular Weight 266.3 g/mol [2][3]
Water Solubility 3 mg/L (at 37 °C)[2]
LogP 5.4 - 5.9[2][3]
DMSO Solubility 50 mg/mL (187.74 mM)[10]
Methanol Solubility Soluble[11]
Ethanol Solubility Freely Soluble[1]

Table 1: Physicochemical Properties of this compound.

Q3: I followed all the dilution steps correctly, but I notice a crystalline precipitate forming after 24-48 hours in the incubator. What causes this delayed precipitation?

A: Delayed precipitation is a different challenge that typically relates to the stability of the compound in the complex environment of the cell culture medium over time. Several factors could be at play:

  • Temperature Fluctuations: Repeatedly removing your culture vessels from the incubator can cause temperature cycling, which may decrease the solubility of the compound over time.[5]

  • Media Evaporation: If the incubator humidity is not optimal, evaporation from the culture plates can increase the concentration of all media components, including this compound, potentially pushing it past its solubility limit.[5][12]

  • pH Changes: As cells metabolize, they release byproducts (like lactic acid) that can gradually lower the pH of the culture medium.[5] The solubility of this compound, a phenolic compound, can be pH-dependent, and a shift in pH could promote its precipitation.

  • Interaction with Media Components: this compound may bind to proteins in the serum or interact with other components in the medium, which could affect its stability and availability over long incubation periods.[13]

For long-term experiments, it is often best to prepare fresh media containing this compound and perform media changes more frequently to maintain a stable concentration and environment for your cells.[5][14]

Troubleshooting Guides & Protocols

This section provides step-by-step methodologies to prevent and resolve this compound precipitation.

Troubleshooting Workflow for this compound Precipitation

If you encounter precipitation, follow this logical decision tree to identify and solve the problem.

G cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation (Hours/Days) start Precipitate Observed in Cell Culture Media q1 Was the precipitate immediate or delayed? start->q1 check_stock 1. Verify Stock Solution Is it clear? Stored correctly? q1->check_stock Immediate check_incubator 1. Check Incubator - Verify temperature (37°C) - Ensure proper humidity q1->check_incubator Delayed immediate_cause Likely Cause: 'Crashing Out' due to poor solubility and/or incorrect dilution technique. optimize_dilution 2. Optimize Dilution Protocol - Pre-warm media to 37°C - Add stock dropwise while swirling - Keep final DMSO < 0.1% check_stock->optimize_dilution Stock is OK solubility_test 3. Perform Solubility Test Determine max soluble concentration in your specific media. optimize_dilution->solubility_test Precipitation persists lower_conc 4. Reduce Final Concentration Work below the determined solubility limit. solubility_test->lower_conc delayed_cause Likely Cause: Instability in media over time due to pH, evaporation, or temperature. minimize_handling 2. Minimize Handling Reduce frequency of removing plates from incubator. fresh_media 3. Use Freshly Prepared Media - Change media more frequently - Avoid storing treated media for long periods

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

This protocol details the standard procedure for preparing a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder (CAS 84-17-3)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., for a 50 mM stock solution in 1 mL of DMSO).

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 50 mmol/L x 0.001 L x 266.3 g/mol = 13.315 mg

  • Weighing: Accurately weigh the calculated amount of this compound powder and transfer it into a sterile tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be formed. If dissolution is difficult, gentle warming (to 37°C) or brief sonication can be used to aid the process.[7][15]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[7]

  • Storage: Store the aliquots protected from light at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[7][10][13]

Protocol 2: Dilution of this compound Stock into Cell Culture Media

This method is critical for preventing the precipitation of this compound upon its introduction to the aqueous media.

Procedure:

  • Pre-warm Media: Warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath. Using media at physiological temperature is crucial for maximizing solubility.[4][5][14]

  • Thaw Stock: Thaw a single aliquot of your this compound stock solution at room temperature.

  • Calculate Volumes: Determine the volume of stock solution needed to achieve your final desired concentration. Crucially, ensure the final concentration of DMSO in the culture medium remains non-toxic to cells, typically below 0.1%. [6][7] If your calculation results in a higher DMSO percentage, you must prepare a more concentrated stock solution or an intermediate dilution.

  • Perform Dilution:

    • Dispense the required volume of pre-warmed media into a sterile tube.

    • While gently vortexing or swirling the tube of media, add the calculated volume of this compound stock solution drop-by-drop. This gradual introduction and constant agitation are key to preventing localized high concentrations and promoting immediate dispersion.[4]

  • Final Mix & Use: Gently mix the final solution to ensure homogeneity and use it immediately to treat your cells.[7]

Protocol 3: Advanced Method - Using Bovine Serum Albumin (BSA) as a Carrier

For particularly sensitive applications or very high concentrations where precipitation persists, fatty acid-free BSA can act as a carrier protein to improve the solubility and stability of lipophilic compounds like this compound.[4][16]

Procedure:

  • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free media or PBS and sterile-filter it.

  • Slightly warm the BSA solution to 37°C.

  • Slowly add your this compound stock solution (in DMSO) to the BSA solution while stirring. This allows the this compound to complex with the albumin.

  • Allow the this compound-BSA complex to incubate for 15-30 minutes at 37°C.

  • Add this complexed solution to your final volume of cell culture medium.

  • Important: Always run a parallel control experiment using the BSA-vehicle solution (BSA + DMSO without this compound) to account for any effects of the carrier itself.

By implementing these scientifically grounded protocols and troubleshooting steps, you can confidently resolve issues with this compound precipitation, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Optimizing Dienestrol Dosage for In Vivo Developmental Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for Dienestrol applications in developmental biology research. This compound, a synthetic non-steroidal estrogen, is a potent tool for investigating the effects of estrogenic compounds on in vivo development.[1][2][3] However, its potency necessitates careful dose selection and experimental design to yield reproducible and interpretable results. This guide provides field-proven insights and troubleshooting solutions to common challenges encountered when optimizing this compound dosage for in vivo developmental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it exert its effects?

This compound is a synthetic, non-steroidal estrogen that functions as an estrogen receptor (ER) agonist.[4][5] Its mechanism of action involves diffusing into target cells, binding to estrogen receptors (ERα and ERβ), and initiating a cascade of events that alters gene transcription and protein synthesis.[2][4] This mimics the effects of endogenous estrogens, making it a valuable compound for studying estrogen-sensitive developmental processes.[1]

Q2: Why is this compound considered a developmental toxicant?

Like other potent synthetic estrogens such as Diethylstilbestrol (DES), this compound can act as a teratogen, a substance that can cause congenital disorders.[6][7] Exposure during critical windows of development can disrupt the normal programming of endocrine signaling pathways, leading to structural, functional, and cellular abnormalities in estrogen-target tissues, some of which may only become apparent later in life.[8] Documented effects of in utero exposure to potent synthetic estrogens include anomalies of the genital tract and an increased risk for certain cancers.[6][9]

Q3: What are the "critical windows of development" for estrogenic exposure?

These are specific periods during embryonic and fetal development when organ systems are highly sensitive to hormonal cues.[8][10] For estrogen-sensitive tissues like the reproductive tract, pituitary gland, and brain, exposure to exogenous estrogens during these windows can permanently alter their structure and function.[8][10][11] The timing of these windows is species-specific but generally corresponds to periods of organogenesis and cellular differentiation.[12][13]

Q4: What are typical starting dose ranges for this compound in rodent studies?

Published studies with this compound and the closely related compound DES provide a starting point. For instance, oral administration of this compound to pregnant rats at doses as low as 1.5-6.25 µg/kg/day has been shown to affect the reproductive system of male offspring.[5] Higher doses of 50-75 µg/kg have been shown to induce abortions in rats.[5] For subcutaneous injections in neonatal mice, doses of DES have ranged from 0.0001 to 1000 µg/kg/day to study dose-dependent effects on the uterus.[14] It is crucial to conduct a thorough literature review for your specific animal model and developmental endpoints of interest and to perform pilot dose-range finding studies.

Troubleshooting Guide: From Formulation to Fetal Analysis

This section addresses common problems researchers face during in vivo studies with this compound.

Part 1: Pre-Dosing & Formulation Challenges

Issue: My this compound won't dissolve or precipitates out of the vehicle.

  • Causality: this compound is practically insoluble in water but soluble in alcohol and vegetable oils.[1][4] Using an inappropriate vehicle is the most common cause of formulation failure. The choice of vehicle is critical as it can impact compound stability, bioavailability, and even cause adverse effects itself.[15][16]

  • Solutions & Protocol:

    • Vehicle Selection: For subcutaneous or oral administration of lipophilic compounds like this compound, vegetable oils (e.g., sesame oil, corn oil) are a standard choice.[4] Avoid using olive oil for subcutaneous injections in rats, as it has been reported to cause lipogranulomas.[17]

    • Solubilization Protocol:

      • Accurately weigh the required amount of this compound powder.

      • In a sterile glass vial, add a small amount of the oil vehicle and create a paste with the this compound powder using a sterile glass rod.

      • Gradually add the remaining vehicle while stirring continuously. Gentle warming (e.g., to 37°C) can aid dissolution, but the solution should be allowed to return to room temperature before administration to check for precipitation.[4]

      • For higher concentrations, a co-solvent system (e.g., DMSO/oil) might be necessary. However, be aware that solvents like DMSO can have their own biological effects.[15] Always run a vehicle-only control group in your study.

    • Formulation Verification: It is best practice to verify the concentration and homogeneity of your dosing solution. High-Performance Liquid Chromatography (HPLC) is a reliable method for this.[18]

Vehicle OptionProsConsBest For
Corn/Sesame Oil Well-tolerated for SC/oral routes; good for lipophilic compounds.May require warming to dissolve; potential for slow/variable absorption.Subcutaneous (SC), Oral Gavage (PO)
Aqueous Suspension (e.g., with 0.5% CMC) Easy to handle; good for oral gavage.This compound will not dissolve; requires constant mixing to ensure dose homogeneity.Oral Gavage (PO)
Co-Solvent (e.g., 10% DMSO in Saline/Oil) Can achieve higher concentrations.DMSO can have independent biological effects and cause irritation.[15]Use with caution; requires vehicle toxicity controls.

Issue: How can I ensure I'm administering an accurate dose?

  • Causality: Inaccurate dosing can stem from poor formulation, incorrect volume calculation, or improper administration technique. For low-dose studies, even minor errors can lead to significant variability.

  • Solutions:

    • Analytical Verification: Before starting the study, send a sample of your highest and lowest dose formulations for analytical quantification (e.g., via HPLC-UV or LC-MS/MS).[18][19][20][21]

    • Accurate Administration: Use appropriately sized syringes (e.g., 1 mL syringes for volumes between 0.1-1.0 mL) to ensure accuracy. For very small volumes, consider diluting the stock solution to administer a larger, more accurately measured volume.[22]

    • Workflow for Dose Preparation and Verification:

      Caption: Workflow for accurate dose preparation and verification.

Part 2: Dosing & Animal Welfare

Issue: I'm seeing injection site reactions or leakage after subcutaneous (SC) injection.

  • Causality: Leakage can result from improper technique, too large a volume for the site, or using too large a needle gauge.[23] Irritation can be caused by the vehicle, the compound itself, or non-sterile technique.[24]

  • Solutions & Protocol:

    • Proper Technique: Use a small gauge needle (e.g., 25-27G for mice).[23][25] Create a "tent" of loose skin over the back/scruff area. Insert the needle, bevel up, at the base of the tent. Aspirate briefly to ensure you haven't entered a blood vessel before injecting slowly.[22][25] To prevent leakage, you can turn the needle bevel down as you withdraw it.[23]

    • Volume Limits: Adhere to recommended volume limits for the species. For mice, a typical maximum SC volume is 1-2 mL, but this depends on the animal's size.[23] For rats, up to 5-10 mL per site may be acceptable.[22] If a large volume is needed, consider splitting it between two sites.[24]

    • Animal Welfare: Always follow IACUC guidelines.[26] Monitor animals for signs of distress, pain, or skin irritation post-injection. Rotating injection sites can help minimize local reactions.

Issue: Should I use oral gavage or subcutaneous injection?

  • Causality: The route of administration affects the pharmacokinetic profile (absorption, distribution, metabolism, excretion) of the compound. SC injections of oil-based formulations often create a depot, leading to slow, sustained release.[27] Oral gavage subjects the compound to first-pass metabolism in the liver, which can alter its bioavailability.

  • Decision Tree for Administration Route:

    RouteDecision Start Goal of Study? Sustained Sustained, steady exposure? Start->Sustained Yes Bypass Bypass first-pass metabolism? Start->Bypass No MimicOral Mimic human oral exposure route? Start->MimicOral No SC Use Subcutaneous (SC) Injection Sustained->SC Bypass->SC Yes PO Use Oral Gavage (PO) Bypass->PO No MimicOral->PO

    Caption: Decision guide for choosing an administration route.

Part 3: Post-Dosing & Data Interpretation

Issue: There is high variability in the developmental outcomes within the same dose group.

  • Causality: High variability can obscure true compound effects. Sources include inconsistent dosing, maternal stress (which can independently affect fetal development), genetic variation in outbred stocks, and differences in litter size.

  • Solutions:

    • Standardize Procedures: Ensure all animals are handled consistently.[28] Minimize stress from procedures like gavage by ensuring personnel are well-trained.[24][29]

    • Use the Litter as the Statistical Unit: When analyzing fetal data, the litter, not the individual fetus, should be considered the experimental unit to account for intra-litter correlations.

    • Follow OECD Guidelines: Adhere to established protocols for developmental toxicity studies, such as OECD Test Guideline 414.[30][31] This guideline specifies dose selection criteria, timing of administration, and endpoints to be evaluated, ensuring data quality and comparability. The highest dose should aim to induce some maternal or developmental toxicity without causing excessive suffering or death.

Issue: How do I distinguish between general developmental toxicity and a specific teratogenic effect?

  • Causality: It's important to differentiate whether adverse outcomes (e.g., low fetal weight) are a secondary consequence of maternal toxicity (e.g., reduced food intake) or a direct effect of the compound on the developing fetus.

  • Solutions:

    • Dose Selection: Per OECD guidelines, the highest dose should induce some minimal maternal toxicity (e.g., slight decrease in body weight), while lower doses should not. If developmental effects are seen at doses that are not maternally toxic, it strongly suggests a direct effect on the fetus.

    • Endpoint Analysis:

      • Maternal Toxicity: Monitor maternal body weight, food/water consumption, and clinical signs of toxicity throughout the dosing period.[32][33]

      • Developmental Toxicity: Includes endpoints like post-implantation loss, fetal weight, and gross external malformations.

      • Teratogenicity: Refers specifically to structural malformations (e.g., craniofacial, limb, urogenital defects).[34] Detailed fetal examinations, including visceral and skeletal analysis, are required to identify these.

    EndpointAnalysis Observe Adverse Fetal Outcome Observed MaternalTox Maternal Toxicity Present at this Dose? Observe->MaternalTox Yes Yes MaternalTox->Yes No No MaternalTox->No Secondary Effect may be secondary to Maternal Toxicity Yes->Secondary Direct Likely Direct Fetal Effect No->Direct Structural Structural Malformations Present? Direct->Structural Teratogenic Classify as Teratogenic Structural->Teratogenic Yes DevTox Classify as other Developmental Toxicity (e.g., growth retardation) Structural->DevTox No

    Caption: Decision tree for classifying adverse developmental outcomes.

References

Troubleshooting inconsistent results in Dienestrol-based estrogenic assays.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dienestrol-based estrogenic assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to ensure the accuracy and reproducibility of your experimental results.

Introduction to this compound and Estrogenic Assays

This compound is a synthetic, non-steroidal estrogen that acts as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[1][2]. Its high affinity for these receptors makes it a valuable tool in studying estrogen-mediated cellular pathways, endocrine disruption, and the development of hormone-sensitive cancers[3]. However, like many in vitro assays, those involving this compound can be prone to variability and inconsistent results. This guide will walk you through common issues and provide solutions grounded in scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties relevant to in vitro assays?

This compound is a member of the stilbestrol group of compounds with the chemical formula C18H18O2[1]. For in vitro work, it's crucial to be aware of its solubility and stability. This compound is practically insoluble in water but is soluble in organic solvents like DMSO, methanol, and ethanol[1][4]. It is also sensitive to light, which can cause degradation[1][5].

Q2: How does this compound exert its estrogenic effects?

This compound diffuses into target cells and binds to estrogen receptors located in the cytoplasm[6]. This binding event causes a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the this compound-receptor complex binds to specific DNA sequences known as estrogen response elements (EREs), initiating the transcription of estrogen-responsive genes[6]. This genomic pathway is the primary mechanism for its estrogenic effects.

Troubleshooting Inconsistent Results

Inconsistent results in this compound-based assays can arise from a multitude of factors, ranging from reagent handling to cellular health. This section provides a systematic approach to identifying and resolving these issues.

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells is a common problem that can mask the true effect of this compound.

  • Possible Cause 1: Inaccurate Pipetting.

    • Explanation: Small errors in pipetting volumes of this compound or cell suspensions can lead to significant differences in final concentrations and cell numbers per well.

    • Solution: Ensure your pipettes are calibrated regularly. Use the correct size pipette for the volume being dispensed to maximize accuracy. When pipetting, do so slowly and consistently, and change tips for each replicate to avoid carryover[7][8].

  • Possible Cause 2: "Edge Effects" in Microplates.

    • Explanation: The outer wells of a microplate are more susceptible to evaporation, leading to increased concentrations of this compound and other media components. This can result in higher or lower cellular responses in these wells compared to the inner wells[7].

    • Solution: To mitigate edge effects, avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile water or media to help maintain a humid environment across the plate[7].

  • Possible Cause 3: Inconsistent Cell Seeding.

    • Explanation: A non-homogenous cell suspension will result in different numbers of cells being seeded into each well, leading to variability in the assay readout[7].

    • Solution: Ensure you have a single-cell suspension before plating. Gently swirl the cell suspension flask before and during plating to prevent cells from settling[9].

Issue 2: Weaker-Than-Expected Estrogenic Response

Observing a diminished or absent response to this compound can be perplexing.

  • Possible Cause 1: this compound Degradation.

    • Explanation: this compound is sensitive to light and can also be susceptible to oxidation[1][10]. If stock solutions are not stored correctly or are subjected to repeated freeze-thaw cycles, the compound can degrade, leading to a lower effective concentration.

    • Solution: Store this compound powder at -20°C. Prepare stock solutions in an appropriate solvent like DMSO and store them in small, single-use aliquots at -80°C to minimize freeze-thaw cycles and light exposure[10].

  • Possible Cause 2: Sub-optimal Cell Health.

    • Explanation: Cells that are unhealthy, over-confluent, or have been passaged too many times may not respond optimally to stimuli[11].

    • Solution: Always use cells that are in the logarithmic growth phase. Do not allow cells to become over-confluent in culture flasks. Regularly check for signs of stress or contamination and maintain a consistent passaging schedule[9][11].

  • Possible Cause 3: Presence of Estrogenic Compounds in Serum.

    • Explanation: Fetal Bovine Serum (FBS), a common supplement in cell culture media, contains endogenous estrogens that can activate estrogen receptors and mask the effects of this compound, especially at low concentrations.

    • Solution: For estrogenic assays, it is critical to use charcoal-dextran stripped FBS. This type of serum has been treated to remove endogenous steroid hormones[3].

Issue 3: High Background Signal

A high background signal can reduce the dynamic range of your assay and make it difficult to detect a true positive response.

  • Possible Cause 1: Assay Buffer Components.

    • Explanation: Certain components in the assay buffer can interfere with the detection method, leading to a high background. For example, phenol red, a common pH indicator in cell culture media, has weak estrogenic activity and can contribute to background signal in estrogenic assays[3].

    • Solution: Use phenol red-free media for your experiments. Additionally, ensure that all buffers and reagents are of high quality and are prepared correctly[3].

  • Possible Cause 2: Non-Specific Binding.

    • Explanation: In ligand-binding assays, both this compound and the detection reagents can bind non-specifically to the plate or other proteins, resulting in a high background[12][13].

    • Solution: Optimize your blocking and washing steps. Increase the number of washes or the stringency of the wash buffer (e.g., by increasing the detergent concentration) to reduce non-specific binding[13][14].

Experimental Protocols

To ensure consistency and reliability, it is essential to follow standardized protocols.

Protocol 1: Preparation of this compound Stock and Working Solutions
StepProcedure
1 Weigh out the desired amount of this compound powder in a sterile environment.
2 Dissolve the powder in high-quality, anhydrous DMSO to make a high-concentration stock solution (e.g., 10 mM)[3].
3 Aliquot the stock solution into small, single-use, light-protecting tubes.
4 Store the aliquots at -80°C for long-term storage[10].
5 For experiments, thaw a single aliquot and dilute it to the final working concentrations in phenol red-free cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%)[3].
Protocol 2: Cell Culture for Estrogenic Assays (MCF-7 Cells)
StepProcedure
1 Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% charcoal-dextran stripped FBS, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate[3].
2 Maintain cells at 37°C in a humidified atmosphere with 5% CO2[3].
3 Renew the medium every 2-3 days and maintain cell confluency between 30-90%[3].
4 For experiments, seed cells at an optimized density in microplates. Allow cells to adhere and recover for 24 hours before treatment.

Visualizations

Diagram 1: this compound Genomic Signaling Pathway

Dienestrol_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds D_ER_complex This compound-ER Complex Dimer Dimerized Complex D_ER_complex->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Translocation & Binding Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Estrogen-Responsive Proteins mRNA->Protein Translation Cellular Response Cellular Response Protein->Cellular Response

Caption: Genomic signaling pathway of this compound.

Diagram 2: Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow start Inconsistent Results Observed check_pipetting Review Pipetting Technique & Calibration start->check_pipetting check_plate_layout Assess for Edge Effects check_pipetting->check_plate_layout OK implement_pipetting Implement Best Pipetting Practices check_pipetting->implement_pipetting Issue Found check_cells Evaluate Cell Health & Culture Conditions check_plate_layout->check_cells OK implement_plate_layout Modify Plate Layout (Avoid Outer Wells) check_plate_layout->implement_plate_layout Issue Found check_reagents Verify Reagent Preparation & Storage check_cells->check_reagents OK implement_cells Optimize Cell Culture (Passaging, Density) check_cells->implement_cells Issue Found implement_reagents Prepare Fresh Reagents, Aliquot Stocks check_reagents->implement_reagents Issue Found rerun Re-run Assay implement_pipetting->rerun implement_plate_layout->rerun implement_cells->rerun implement_reagents->rerun

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Avoiding interference from plasticware in sensitive Dienestrol experiments.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dienestrol Experimentation

A Guide to Mitigating Plasticware Interference for High-Sensitivity Assays

Welcome to the technical support center for researchers working with this compound and other sensitive estrogenic compounds. This guide, developed from field-proven insights and authoritative standards, provides in-depth troubleshooting and best practices to ensure the integrity of your experimental results by minimizing interference from laboratory plasticware.

Frequently Asked Questions (FAQs)

Q1: Why is plasticware a concern in this compound experiments?

A1: Plasticware poses two primary risks in sensitive hormonal assays:

  • Leaching of Endocrine-Disrupting Chemicals (EDCs): Many plastics contain additives like plasticizers (e.g., phthalates), antioxidants (e.g., bisphenol A - BPA), and UV stabilizers.[1][2][3] These compounds are not chemically bound to the polymer and can leach into your experimental solutions.[4][5] Since this compound is a synthetic estrogen that functions by binding to estrogen receptors (ERs), any leached chemical with estrogenic activity (EA) can act as a competitive binder or activator, leading to artificially high or variable results.[6][7][8] Even products marketed as "BPA-free" may leach other chemicals with significant estrogenic activity.[9][10][11]

  • Adsorption of the Analyte: this compound is a hydrophobic compound.[6][7] This property can cause it to adsorb to the surfaces of certain plastics, particularly those with a non-polar nature like polypropylene (PP) and polyethylene (PE).[12][13][14] This reduces the effective concentration of this compound in your sample, leading to inaccurate quantification and underestimation of its effects.

Q2: What specific types of plastic should I be most cautious with?

A2: Caution is warranted with several common laboratory plastics:

  • Polycarbonate (PC): Traditionally made using BPA, it is a significant source of estrogenic contamination.[10]

  • Polystyrene (PS): Often used for cell culture plates and dishes, it can leach styrene monomers and other additives.

  • Polyvinyl Chloride (PVC): Heavily plasticized, often with phthalates, which are potent EDCs.[5][15] Flexible PVC tubing is a common source of contamination.[13]

  • "General-Purpose" or Unspecified Plastics: Any consumable without a clearly specified, high-purity resin type should be considered a risk for sensitive assays.

Q3: Are there any "safe" plastics for these experiments?

A3: While no plastic is entirely risk-free, some materials are generally preferred. High-purity, additive-free polypropylene (PP) is often used for items like pipette tips and centrifuge tubes due to its chemical resistance. However, even PP can adsorb hydrophobic compounds.[12] The best practice is not to assume any plastic is "safe" but to qualify each lot of consumables for your specific application. For ultimate assurance, especially for preparing standards and long-term storage, high-quality borosilicate glass is the superior choice.[12]

Q4: How does this compound exert its biological effect?

A4: this compound is a synthetic, non-steroidal estrogen that acts as an agonist for estrogen receptors (ERα and ERβ).[7][8][16] It diffuses into target cells, binds to these receptors, and the resulting complex translocates to the nucleus.[17] In the nucleus, it initiates the transcription of estrogen-responsive genes, leading to a cascade of cellular effects that mimic natural estrogen.[6][17] This mechanism is why interference from other estrogen-mimicking compounds is so detrimental to experimental accuracy.


Troubleshooting Guide: Inaccurate or Inconsistent Results

This section addresses common problems encountered during this compound experiments that may be linked to plasticware interference.

Problem Observed Potential Cause(s) Related to Plasticware Recommended Solutions & Actions
High background signal or false positives in "no-treatment" control wells. Leaching of EDCs from plasticware (e.g., microplates, tubes, pipette tips). Additives like BPA, phthalates, or other proprietary compounds are mimicking this compound's effect.[1][9][18]1. Qualify Your Labware: Run a blank experiment using only your media/buffer and the plasticware . Assay the blank for estrogenic activity. 2. Switch to Glass: For all stock solutions and standards, use certified clean borosilicate glassware. 3. Change Plastic Type: Test microplates made from different materials (e.g., high-purity polypropylene vs. polystyrene) to find one with minimal leaching. 4. Source High-Purity Consumables: Contact manufacturers for certificates of analysis and data on extractables and leachables.[19][20][21]
Lower-than-expected activity or potency of this compound standards. Adsorption of this compound to plastic surfaces. The hydrophobic nature of this compound causes it to bind to the walls of tubes, tips, and plates, reducing its bioavailable concentration.[12][13][14]1. Minimize Plastic Contact Time: Prepare standards in glass and transfer to plastic plates immediately before the assay begins. 2. Use Low-Binding Plastics: Test labware specifically marketed as "low-binding," though empirical validation is still necessary. 3. Avoid Certain Plastics: Materials like nylon and certain PVC formulations have been shown to adsorb high amounts of estrogens.[12][13] 4. Pre-condition Plastics (Advanced): In some cases, pre-rinsing the plastic with a solution containing a high concentration of a blocking agent can saturate adsorption sites, but this must be carefully validated.
High variability between replicate wells or experiments. Inconsistent Leaching or Adsorption. This can be due to lot-to-lot variability in plastic manufacturing, or differential exposure to stressors (e.g., heat, solvents, light) that accelerate leaching.[9][11]1. Standardize Handling: Ensure all plasticware is treated identically. Avoid prolonged exposure to solvents or UV light. 2. Lot-Specific Qualification: Do not assume a new lot of plates or tubes will perform the same as the previous one. Perform a quick leaching/adsorption check on each new lot. 3. Rinse Before Use: A pre-rinse with sterile, high-purity water or assay buffer may remove surface contaminants. Discard the rinse solution.

Experimental Protocols & Workflows

Protocol 1: Qualification of Plastic Labware for Estrogenic Activity

This protocol uses a sensitive cell-based assay (e.g., MCF-7 cell proliferation) to detect the leaching of estrogenic compounds from plasticware.

Objective: To determine if a specific lot of plasticware (e.g., 96-well plates, centrifuge tubes) leaches chemicals that cause a significant estrogenic response.

Methodology:

  • Preparation:

    • Culture MCF-7 cells (or another estrogen-responsive cell line) in EA-free media.

    • Prepare a positive control (e.g., 1 nM 17β-estradiol) and a vehicle control (the solvent used for extraction, e.g., cell culture medium).

  • Extraction from Plasticware:

    • Place the test plasticware (e.g., a new 96-well plate) in a sterile environment.

    • Add a relevant volume of cell culture medium (e.g., 200 µL per well) to a representative number of wells/tubes.

    • Incubate the plasticware under typical experimental conditions (e.g., 37°C, 5% CO2) for a duration representative of your longest assay step (e.g., 24-72 hours). This is your "leachate."

  • Cell-Based Assay:

    • Plate MCF-7 cells in a separate, pre-qualified, low-binding 96-well plate.

    • After cells have attached, replace the medium with the "leachate" collected in step 2.

    • In parallel wells, treat cells with the positive control and vehicle control.

    • Incubate for the required period for a proliferative response (e.g., 4-6 days).

  • Quantification & Analysis:

    • Quantify cell proliferation using a standard method (e.g., CyQUANT, MTT, or crystal violet staining).

    • Acceptance Criteria: The response from the "leachate" wells should not be statistically different from the vehicle control wells. Any significant increase in proliferation indicates the leaching of compounds with estrogenic activity.

Workflow for Labware Selection and Use

This workflow provides a logical sequence for minimizing interference risks.

G cluster_0 Phase 1: Material Selection cluster_1 Phase 2: Qualification cluster_2 Phase 3: Experimental Use Start Start: New Experiment Planned Assess Assess Assay Sensitivity (pM, nM, µM range?) Start->Assess Choose Choose Primary Material Assess->Choose Glass Default to Borosilicate Glass (Stocks, Standards, Solvents) Choose->Glass High Sensitivity (pM to low nM) Plastic Select High-Purity Plastic (e.g., Virgin Polypropylene) Choose->Plastic Lower Sensitivity or High-Throughput Need Clean Use Rigorous Cleaning Protocol for Glassware (Protocol 2) Glass->Clean Qualify Qualify New Labware Lot (Protocol 1: Leaching Test) Plastic->Qualify Pass Does it Pass? Qualify->Pass Reject Reject Lot. Source alternative. Pass->Reject No Proceed Proceed with Experiment Pass->Proceed Yes Reject->Choose Minimize Minimize Contact Time and Stressors (Heat, UV) Proceed->Minimize Clean->Proceed End End: Reliable Data Minimize->End

Caption: Workflow for selecting and qualifying labware.

Protocol 2: Rigorous Cleaning of Glassware for Trace Analysis

This protocol is designed to remove organic and inorganic contaminants from borosilicate glassware.

Objective: To prepare glassware that is free from any residual organic compounds that could interfere with sensitive assays.

Materials:

  • Phosphate-free laboratory detergent

  • 1 M Hydrochloric Acid (HCl) or Nitric Acid (HNO3)

  • High-purity organic solvent (e.g., Acetone or Hexane, HPLC-grade)

  • High-purity water (e.g., Milli-Q or 18 MΩ)

Procedure:

  • Mechanical Cleaning: Manually scrub glassware with a 1-2% solution of phosphate-free detergent in hot tap water.[22] Use appropriate brushes to reach all surfaces.

  • Tap Water Rinse: Rinse thoroughly with warm tap water at least 6 times to remove all detergent.[22][23]

  • Acid Wash: Soak or rinse the glassware with 1 M HCl or HNO3 for at least 1 hour.[24][25] This step removes acid-soluble organic residues and trace metals.

  • Tap Water Rinse: Rinse again with warm tap water (at least 3-4 times) to remove the acid.

  • High-Purity Water Rinse: Rinse a minimum of 5-6 times with high-purity water.[24] The final rinse water should sheet evenly off the glass surface without beading.

  • Solvent Rinse (Optional but Recommended): In a fume hood, rinse the glassware with a high-purity solvent like acetone to remove any remaining non-polar organic contaminants.[26]

  • Drying: Allow glassware to air dry in a clean environment or place in a drying oven. Loosely cover openings with solvent-rinsed aluminum foil to prevent contamination from dust.[22]

Reference Data & Materials

Table 1: Overview of Common Laboratory Plastics
Plastic MaterialCommon UsesPotential Risks for this compound AssaysMitigation Strategy
Polypropylene (PP) Pipette tips, centrifuge tubes, microplatesAdsorption of hydrophobic this compound; Leaching of slip agents or antioxidants from lower-grade PP.Use virgin, medical-grade, or "low-binding" certified PP. Minimize contact time. Qualify each lot.
Polystyrene (PS) Cell culture plates, serological pipettesLeaching of styrene, BPA (in some older formulations), and other EDCs.Screen different manufacturers for lowest estrogenic activity. Prefer glass for stock solutions.
Polycarbonate (PC) Reusable bottles, filter unitsHigh risk of BPA leaching, a known EDC.[10][27]Avoid for all sensitive applications. Use borosilicate glass or qualified PP alternatives.
Polyethylene (PE) Bottles, tubing, bagsLeaching of antioxidants and other additives. Adsorption of hydrophobic compounds.[14]Not recommended for storing standards or reagents. Use only for general, non-critical steps.
Polyvinyl Chloride (PVC) Tubing, gloves, bagsHigh risk of leaching phthalate plasticizers, which are potent EDCs.[5][15]Avoid for all sensitive applications. Use PTFE or other inert tubing for fluid transfer.
Diagram: Mechanisms of Plasticware Interference

This diagram illustrates the two primary ways plastics can compromise data integrity.

G Polymer Polymer Matrix Additives Additives (BPA, Phthalates) Solution Experimental Solution (this compound in Buffer) Additives->Solution leaches into Solution->Polymer adsorbs onto Analyte This compound Molecule Leaching Mechanism 1: Leaching Adsorption Mechanism 2: Adsorption

Caption: Dual interference pathways from plastic labware.


References

Strategies to improve the bioavailability of Dienestrol in animal models.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dienestrol Bioavailability Enhancement

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for this compound formulation and bioavailability studies. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the challenges associated with the systemic delivery of this compound in animal models. Here, we synthesize field-proven insights and foundational science to troubleshoot common experimental hurdles.

Part 1: Foundational Concepts & FAQs

This section addresses the fundamental physicochemical and metabolic properties of this compound that underpin its bioavailability challenges.

Question: Why is the oral bioavailability of this compound typically low?

Answer: The poor oral bioavailability of this compound stems from two primary characteristics:

  • Poor Aqueous Solubility: this compound is a highly lipophilic molecule with very low water solubility, reported as 3 mg/L at 37°C.[1] Its high octanol-water partition coefficient (LogP) of 5.9 confirms its hydrophobic nature.[1] For oral administration, a drug must first dissolve in the gastrointestinal (GI) fluids before it can be absorbed across the intestinal wall. The low solubility of this compound severely limits its dissolution rate, making this the rate-limiting step for absorption.[2][3]

  • Extensive First-Pass Metabolism: Like other estrogenic compounds, this compound undergoes significant metabolism in the liver and gut wall after absorption.[1][4] The primary metabolic pathway is glucuronidation, where glucuronic acid is attached to the molecule, making it more water-soluble and easier to excrete.[1][4][5] This process, known as first-pass metabolism, inactivates a large fraction of the absorbed drug before it can reach systemic circulation, further reducing its bioavailability.[6][7]

Physicochemical Properties of this compound

PropertyValueImplication for BioavailabilityReference
Molecular Weight266.3 g/mol N/A[8]
Water Solubility3 mg/L (at 37°C)Very low; limits dissolution in GI tract.[1]
LogP5.9High lipophilicity; favors membrane crossing but contributes to poor aqueous solubility.[1]
Melting Point233-234 °CHigh; indicates strong crystal lattice energy, which can slow dissolution.[1]
pKa~9.21 - 10.18Weakly acidic; solubility is pH-dependent but remains low in physiological pH range.[8][9]
Primary MetabolismHepatic GlucuronidationExtensive first-pass effect significantly reduces the amount of active drug reaching circulation.[1][4]

Part 2: Troubleshooting Guide - Formulation Strategies

This section is structured to directly address common experimental issues with practical, causality-driven solutions.

Question: My in vivo study shows extremely low and highly variable plasma concentrations of this compound after oral gavage. What's the likely cause and how can I fix it?

Answer: This is a classic problem for poorly soluble compounds like this compound, often stemming from inadequate and inconsistent dissolution in the GI tract. A simple aqueous suspension is unlikely to provide sufficient exposure.

Core Problem: Dissolution-rate limited absorption. The drug powder likely clumps together, failing to dissolve consistently before being passed through the GI tract.

Recommended Solution: Employ advanced formulation strategies designed to enhance solubility and dissolution. Lipid-based and nanoparticle-based systems are the most robust approaches.[3][10][11][12]

Strategy 1: Lipid-Based Drug Delivery Systems (LBDDS)

Causality: LBDDS work by pre-dissolving this compound in a lipid/surfactant mixture.[2] When this formulation reaches the aqueous environment of the gut, it spontaneously forms a fine oil-in-water emulsion or microemulsion.[13] This dramatically increases the surface area for drug release and maintains the drug in a solubilized state, ready for absorption.[14][15] Furthermore, certain lipid formulations can promote lymphatic transport, partially bypassing the liver and reducing first-pass metabolism.[14][15]

A highly effective type of LBDDS is the Self-Emulsifying Drug Delivery System (SEDDS) .[3][10][13]

Troubleshooting & Actionable Steps:

  • Issue: this compound precipitates out of my initial oil/surfactant screen.

    • Solution: Your chosen excipients may not be suitable. Systematically screen the solubility of this compound in a wider range of pharmaceutical-grade oils (e.g., Labrafac™, Maisine®), surfactants (e.g., Kolliphor® RH40, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).[16][17][18] The goal is to find a system where this compound remains solubilized at your target concentration.

  • Issue: The formulation does not emulsify quickly or forms large, unstable droplets upon dilution.

    • Solution: The ratio of oil to surfactant is suboptimal. Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that yield a stable and efficient self-emulsifying region.[17][19] The goal is to achieve rapid emulsification (typically < 1 minute) into droplets of < 200 nm.[20]

  • Issue: Bioavailability is improved, but still inconsistent between animals.

    • Solution: Ensure the formulation is stable and homogenous. Check for signs of phase separation or drug crystallization before dosing. Also, confirm the accuracy of your oral gavage technique.

Strategy 2: Nanoparticle-Based Formulations

Causality: Reducing the particle size of a drug to the nanometer range (<1000 nm) dramatically increases its surface-area-to-volume ratio.[11][21][22] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate, which can significantly improve absorption.[23] Encapsulating the drug within nanoparticles can also protect it from degradation in the GI tract.[6][11]

Troubleshooting & Actionable Steps:

  • Issue: My nanoparticles are too large or have a wide size distribution (high Polydispersity Index - PDI).

    • Solution: Optimize your preparation method. For polymeric nanoparticles made by solvent evaporation, adjust parameters like homogenization speed, sonication time, and polymer/surfactant concentration.[21] For nanosuspensions made by wet milling, optimize milling time and bead size. A target particle size is generally < 200 nm with a PDI < 0.3 for good stability and absorption.

  • Issue: The nanoparticles aggregate and settle out of suspension over time.

    • Solution: This indicates poor colloidal stability, likely due to insufficient surface charge. Measure the Zeta Potential. A value of ±30 mV or greater is generally required for a stable nanosuspension stabilized by electrostatic repulsion.[24] Consider adding or changing the stabilizer (surfactant or polymer) to increase surface charge.

  • Issue: Drug loading in the nanoparticles is too low.

    • Solution: Re-evaluate the drug-to-polymer/lipid ratio. The theoretical loading may be too high for the chosen system. Also, the method of preparation can influence loading efficiency; for example, nanoprecipitation might yield different results than emulsification-solvent evaporation.[21]

Part 3: Experimental Workflow & Protocols

Workflow for Formulation Selection and Optimization

This diagram outlines a logical path from initial problem identification to in vivo validation.

G cluster_0 Phase 1: Problem Identification & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Preclinical Evaluation A Problem: Low / Variable Bioavailability of this compound B Strategy Selection: Lipid-Based vs. Nano-Based A->B C Excipient Screening: Solubility Studies in Oils, Surfactants, Polymers B->C D Formulation Optimization (e.g., Ternary Phase Diagram for SEDDS, Process Parameters for Nanoparticles) C->D E Physicochemical Characterization: - Droplet/Particle Size (DLS) - Zeta Potential - Entrapment Efficiency - In Vitro Dissolution D->E F Select Lead Formulation(s) Based on Characterization Data E->F G In Vivo Pharmacokinetic (PK) Study in Animal Model (e.g., Rat) F->G H Data Analysis: Calculate AUC, Cmax, Tmax. Compare to Control Formulation. G->H

Caption: Workflow for improving this compound bioavailability.

Protocol: Preparation and Characterization of a this compound-Loaded SEDDS

This protocol provides a self-validating system for developing a robust liquid SEDDS formulation.

1. Materials & Equipment:

  • This compound powder

  • Screening excipients:

    • Oils: Labrafac™ PG, Capryol™ 90

    • Surfactants: Kolliphor® RH40, Tween® 80

    • Co-solvents: Transcutol® HP, PEG 400

  • Vortex mixer, magnetic stirrer, analytical balance

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential

  • USP Dissolution Apparatus II

2. Step-by-Step Methodology:

  • Step 2.1: Excipient Solubility Screening (Self-Validating Check)

    • Add an excess amount of this compound to 1 g of each excipient (oils, surfactants, co-solvents) in separate glass vials.

    • Vortex vigorously for 2 minutes, then place on a magnetic stirrer at room temperature for 48 hours to reach equilibrium.

    • Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the undissolved drug.

    • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC method.

    • Validation Gate: Select the oil, surfactant, and co-solvent that demonstrate the highest solubilizing capacity for this compound. This forms the basis for your formulation.

  • Step 2.2: Construction of Pseudo-Ternary Phase Diagram

    • Based on the screening results, select the best oil, surfactant (S), and co-solvent (CoS).

    • Prepare various mixtures of S and CoS at different weight ratios (e.g., 1:1, 2:1, 1:2, 4:1). This mixture is termed the "Sₘᵢₓ".

    • For each Sₘᵢₓ ratio, mix it with the chosen oil at varying weight ratios, from 9:1 to 1:9.

    • To test the self-emulsification of each mixture, add 100 µL of the mixture to 200 mL of distilled water at 37°C with gentle stirring (50 rpm).

    • Visually assess the resulting emulsion. Grade it as 'Clear/Transparent' (nanoemulsion), 'Slightly Bluish' (microemulsion), 'Milky White' (emulsion), or 'Poor/No Emulsification'.

    • Plot the results on a ternary graph to delineate the efficient self-emulsification region.

  • Step 2.3: Preparation of Drug-Loaded SEDDS

    • Select a ratio of oil:Sₘᵢₓ from within the optimal nanoemulsion region of the phase diagram (e.g., 30% oil, 70% Sₘᵢₓ).

    • Accurately weigh the required amounts of oil, surfactant, and co-solvent into a glass vial.

    • Add the calculated amount of this compound to achieve the desired final concentration.

    • Gently heat the mixture (to ~40°C) and vortex until the drug is completely dissolved and the solution is clear and homogenous.

  • Step 2.4: Physicochemical Characterization (Self-Validating Check)

    • Emulsification Time: Add 0.5 mL of the SEDDS formulation to 250 mL of 0.1 N HCl in a dissolution apparatus at 37°C, stirring at 50 rpm. Record the time taken for the formulation to form a homogenous emulsion.[17]

    • Droplet Size and Polydispersity Index (PDI): Dilute the SEDDS 100-fold with distilled water. Analyze the droplet size and PDI using a DLS instrument.

    • Stability: Subject the diluted emulsion to centrifugation at 3,500 rpm for 30 minutes. Check for any signs of phase separation or drug precipitation.

    • Validation Gate: An optimized formulation should emulsify in < 60 seconds, have a mean droplet size < 100 nm, a PDI < 0.3, and show no signs of instability.[19]

Part 4: Advanced Troubleshooting - Efflux Transporters

Question: I've developed a nano-formulation that shows excellent dissolution, but the in vivo bioavailability is still lower than expected. What other biological barriers could be at play?

Answer: Beyond dissolution and first-pass metabolism, a critical and often overlooked barrier is the action of efflux transporters in the intestinal wall, particularly P-glycoprotein (P-gp) .[25][26]

Mechanism of P-gp Efflux: P-gp is a protein pump located on the apical (lumen-facing) side of intestinal enterocytes.[27] It actively transports a wide range of xenobiotics, including some drugs, from inside the cell back into the GI lumen, effectively reducing net absorption.[26][27][28] If this compound is a substrate for P-gp, this could significantly limit its oral bioavailability even if it is well-solubilized.[29]

G cluster_Lumen GI Lumen cluster_Cell Intestinal Enterocyte cluster_Blood Bloodstream Drug_Lumen This compound (Solubilized in Nano-formulation) Drug_Intra This compound Drug_Lumen->Drug_Intra Passive Absorption Pgp P-glycoprotein (P-gp) Efflux Pump Drug_Intra->Pgp Drug_Blood This compound (Systemic Circulation) Drug_Intra->Drug_Blood Absorption Pgp->Drug_Lumen Efflux

Caption: P-glycoprotein mediated drug efflux in the intestine.

Troubleshooting & Actionable Steps:

  • Hypothesis Validation: Determine if this compound is a P-gp substrate. This can be assessed using in vitro models, such as Caco-2 cell permeability assays.

  • Formulation Strategy: Many surfactants used in LBDDS and nano-formulations (e.g., Kolliphor® RH40, Tween® 80, Labrasol®) are known to be mild P-gp inhibitors.[15] By incorporating these "dual-function" excipients, your formulation can simultaneously enhance solubilization and inhibit efflux, leading to a synergistic improvement in bioavailability.[27]

  • Experimental Design: To confirm the role of P-gp in your animal model, consider a co-administration study. Dose your this compound formulation with and without a known potent P-gp inhibitor (e.g., verapamil). A significant increase in this compound's plasma concentration in the presence of the inhibitor would strongly suggest that P-gp efflux is a limiting factor.

References

Technical Support Center: Refining the Dose-Response Curve for Dienestrol in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dienestrol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for refining the dose-response curve of this compound in cellular assays. Our goal is to equip you with the expertise to overcome common experimental hurdles and ensure the scientific integrity of your results.

Introduction to this compound and its Cellular Effects

This compound is a synthetic, non-steroidal estrogen that acts as a potent agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2] Its high binding affinity, which can be greater than the endogenous ligand 17β-estradiol, makes it a valuable tool for studying estrogen-mediated cellular processes.[3][4] In cellular assays, this compound typically initiates a cascade of signaling events that can influence cell proliferation, gene expression, and apoptosis, particularly in estrogen-responsive cell lines like MCF-7.[3][5]

The following sections provide a structured approach to troubleshooting and optimizing your this compound dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical dose-response range for this compound in a cell proliferation assay using MCF-7 cells?

While the optimal range should be determined empirically for your specific experimental conditions, a common starting point for this compound in MCF-7 cell proliferation assays (like the MTT or E-SCREEN assay) is between 0.01 µM and 10 µM.[3] It's crucial to perform a broad dose-range finding study initially to identify the concentrations that elicit both sub-maximal and maximal responses.

Q2: Why is my this compound dose-response curve not sigmoidal?

A non-sigmoidal (e.g., flat or irregular) dose-response curve can stem from several factors.[6] These may include issues with the this compound stock solution, incorrect concentration ranges, or problems with the health and responsiveness of the cell line.[7] It is also possible that at very high concentrations, cytotoxic effects may be observed, leading to a "bell-shaped" curve.[8]

Q3: Can the phenol red in my cell culture medium interfere with my this compound assay?

Yes, phenol red is a known weak estrogen mimic and can interfere with assays designed to measure the effects of estrogenic compounds.[9] This can lead to a higher basal response and may mask the effects of this compound, particularly at lower concentrations. It is highly recommended to use phenol red-free medium for all experiments involving estrogen-responsive cell lines.[10]

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[5] Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-quality DMSO.[5] To maintain stability, store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.[9][11] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[9]

Troubleshooting Guides

Problem 1: High Variability Between Replicate Wells

You Observe: Inconsistent results across replicate wells for the same this compound concentration, leading to large error bars and poor curve fitting.

Potential Causes & Step-by-Step Solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution at the start of the experiment is a primary source of variability.[7]

    • Solution: Ensure you have a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension flask between pipetting to prevent settling. Use a calibrated pipette and consider using a reverse pipetting technique for greater accuracy.[7]

  • Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, leading to changes in media concentration and temperature.[7]

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.[7]

  • Inconsistent Treatment Application: Variations in the timing or volume of this compound addition can introduce variability.

    • Solution: Use a multichannel pipette for adding reagents to ensure consistency. Add treatments to all wells in the same order and with a consistent rhythm.

Problem 2: Weak or No Cellular Response to this compound

You Observe: Even at high concentrations, this compound fails to elicit the expected biological response (e.g., increased cell proliferation or gene expression).

Potential Causes & Step-by-Step Solutions:

  • Cell Line Health and Responsiveness: The health and passage number of your cells are critical for a robust response.

    • Solution: Use low-passage cells (ideally below 20 passages) for your experiments, as high-passage cells can exhibit reduced estrogen sensitivity.[9] Regularly authenticate your cell line using methods like Short Tandem Repeat (STR) profiling.[9] Ensure cells are healthy and growing exponentially before starting the experiment.

  • Hormone-Depleted Conditions: For estrogen-responsive assays, it's crucial to minimize background estrogenic signals.

    • Solution: Prior to treatment with this compound, culture cells in hormone-free medium for at least 72 hours.[5] This involves using phenol red-free medium and charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids.[9]

  • This compound Degradation: The compound may have degraded due to improper storage or handling.

    • Solution: Prepare fresh dilutions of this compound from a properly stored, single-use aliquot of the stock solution for each experiment.[11] Protect all this compound solutions from light.[12]

Problem 3: Poor Dose-Response Curve Fit (Low R-squared Value)

You Observe: The data points do not fit well to a standard sigmoidal dose-response model, resulting in a low R-squared value and unreliable EC50/IC50 determination.

Potential Causes & Step-by-Step Solutions:

  • Inappropriate Concentration Range: The selected dose range may not capture the full sigmoidal curve.

    • Solution: Perform a wider range-finding experiment, using serial dilutions over several orders of magnitude (e.g., 10 pM to 100 µM), to identify the top and bottom plateaus of the curve.

  • Data Transformation: The raw data may need to be transformed for proper analysis.

    • Solution: Transform the concentration values to their logarithmic equivalents before plotting. Normalize the response data, for example, by setting the vehicle control as 0% and the maximal response to 100%.

  • Outlier Data Points: One or more data points may be skewing the curve fit.

    • Solution: Carefully examine your raw data for obvious outliers. If an outlier is identified, investigate the potential cause (e.g., pipetting error, contaminated well). Consider using robust non-linear regression methods that are less sensitive to outliers.

Experimental Protocols

Protocol 1: MTT Cell Proliferation Assay for this compound

This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3]

Materials:

  • MCF-7 cells[3]

  • Phenol red-free DMEM supplemented with 10% charcoal-stripped FBS[13]

  • This compound stock solution (in DMSO)[5]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • DMSO[3]

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight to allow for attachment.[3]

  • Hormone Depletion: Replace the medium with phenol red-free DMEM with charcoal-stripped FBS and incubate for 72 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in the hormone-free medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

Protocol 2: Estrogen Receptor (ER) Competitive Binding Assay

This in vitro assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the estrogen receptor.[10]

Materials:

  • Source of estrogen receptors (e.g., rat uterine cytosol or recombinant human ERα/ERβ)[1]

  • Radiolabeled 17β-estradiol (e.g., [³H]-Estradiol)[14]

  • Unlabeled this compound and 17β-estradiol

  • Assay buffer

  • Method for separating bound and free ligand (e.g., hydroxylapatite or dextran-coated charcoal)[10]

  • Scintillation counter[10]

Procedure:

  • Incubation Setup: In assay tubes, combine the estrogen receptor source, a constant concentration of radiolabeled estradiol, and increasing concentrations of unlabeled this compound (the competitor). Include a control with only the radiolabeled estradiol to determine maximum binding and a non-specific binding control with a large excess of unlabeled estradiol.

  • Equilibrium Incubation: Incubate the tubes to allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand using your chosen method.[10]

  • Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.[10]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol).[10]

Visualizations

This compound Signaling Pathway

Dienestrol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binding & Activation Dienestrol_ER_complex This compound-ER Complex ER->Dienestrol_ER_complex Dimerization Dimerization Dienestrol_ER_complex->Dimerization Dimer_complex Dimerized Complex Dimerization->Dimer_complex ERE Estrogen Response Element (ERE) Dimer_complex->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription Recruits Co-activators Cellular_Response Cellular Response (e.g., Proliferation) Transcription->Cellular_Response

Caption: Simplified genomic signaling pathway of this compound.

Experimental Workflow for Dose-Response Curve Refinement

Dose_Response_Workflow Start Start: Cell Culture (e.g., MCF-7) Seeding Cell Seeding in Multi-well Plate Start->Seeding Treatment This compound Treatment (Dose-Response Series) Seeding->Treatment Incubation Incubation (e.g., 72 hours) Treatment->Incubation Assay Perform Cellular Assay (e.g., MTT, Gene Expression) Incubation->Assay Data_Collection Data Collection (e.g., Absorbance, Ct values) Assay->Data_Collection Analysis Data Analysis (Normalization, Curve Fitting) Data_Collection->Analysis EC50 Determine EC50/IC50 Analysis->EC50 Troubleshoot Troubleshoot? (High Variability, Poor Fit) EC50->Troubleshoot Refine Refine Protocol (Optimize Cell Density, etc.) Troubleshoot->Refine Yes End End: Validated Dose-Response Curve Troubleshoot->End No Refine->Seeding

Caption: Workflow for refining this compound dose-response curves.

References

Addressing low signal-to-noise ratio in Dienestrol competitive binding assays.

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the Signal-to-Noise Labyrinth: A Guide to Robust Dienestrol Assays

Welcome to the technical support center for this compound competitive binding assays. As a Senior Application Scientist, I understand that achieving a high signal-to-noise ratio is paramount for generating reliable and reproducible data. A low ratio, stemming from either a weak specific signal or high background noise, can obscure meaningful results and lead to incorrect interpretations of your compound's binding affinity.

This guide is designed to provide you, our fellow researchers and drug development professionals, with a structured, in-depth approach to troubleshooting and optimizing your this compound assays. We will move beyond simple checklists to explore the causal relationships behind common assay failures, empowering you to make informed decisions and build self-validating protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the development and execution of this compound competitive binding assays.

Q1: What is considered a good signal-to-noise ratio in a competitive binding assay?

A robust signal-to-noise ratio is the foundation of a reliable assay. It is typically assessed by two key metrics:

  • Assay Window (Bmax / B0): In a competitive assay, the maximum signal (Bmax or B0) is obtained in the absence of the unlabeled competitor (this compound). A strong assay window, where the Bmax signal is at least 3 to 10 times higher than the background signal from buffer and the microplate alone, is desirable.[1]

  • Specific Binding vs. Non-Specific Binding (NSB): Non-specific binding is the signal detected in the presence of a vast excess of unlabeled competitor, which saturates all specific binding sites. Ideally, NSB should be less than 10% of the total binding (Bmax). If NSB exceeds 50% of total binding, it becomes difficult to obtain reliable data.[2]

Q2: My signal is inversely proportional to my this compound concentration, but the overall signal is weak. What's the primary cause?

This classic competitive assay behavior indicates the assay is working mechanistically, but its sensitivity is low. A weak signal, even with a clear dose-response curve, points to suboptimal concentrations of your core binding partners. The most likely causes are:

  • Insufficient Receptor/Antibody Concentration: Not enough binding sites are available for the labeled tracer to generate a strong maximum signal.

  • Low Tracer (Labeled this compound Analog) Concentration or Activity: The concentration of the labeled competitor may be too low, or it may have degraded, resulting in a poor signal output.

  • Suboptimal Incubation Time: The binding reaction may not have reached equilibrium, leading to a weaker-than-expected signal.[3][4]

Q3: What are the most common sources of high background noise in this type of assay?

High background, or high non-specific binding (NSB), is a frequent challenge that masks the specific signal. The most common culprits include:

  • Excessive Antibody/Receptor or Tracer Concentration: Using too much of either component can lead to non-specific adsorption to the plate surface.[5][6]

  • Inadequate Blocking: If the plate surface is not sufficiently blocked, assay reagents can bind directly to the plastic, creating a high background signal.[7][8]

  • Insufficient Washing: Failure to remove all unbound reagents during wash steps is a primary cause of elevated background.[9][10]

  • Matrix Effects: Components in the sample matrix (e.g., serum, cell lysate) can interfere with the binding reaction or cause non-specific binding.[11][12]

  • Contaminated Reagents: Buffers or reagents contaminated with particles or interfering substances can increase background noise.[5][10]

Q4: How does the choice of tracer (labeled ligand) impact the assay?

The tracer is a critical component. Its binding affinity for the receptor/antibody directly influences the assay's sensitivity. A high-affinity tracer is essential for detecting weak competitors.[13] Furthermore, the nature of the label (e.g., a fluorophore, enzyme, or radioisotope) dictates the detection method and can also contribute to non-specific binding if it interacts with other assay components or the plate surface.[14]

Part 2: Systematic Troubleshooting Guide

This guide provides a problem-oriented approach to diagnosing and solving low signal-to-noise issues.

Problem 1: High Non-Specific Binding (NSB > 10% of Total Binding)

High NSB is often the primary contributor to a poor signal-to-noise ratio. It effectively raises the "floor" of your assay, making it difficult to distinguish the specific signal.

Caption: A logical flowchart for troubleshooting high non-specific binding.

Potential Cause Underlying Reason (The "Why") Recommended Solution
Inadequate Washing Residual unbound tracer or antibody/receptor remains in the well, contributing to the signal. This is one of the most common and easily correctable errors.[9][10]Increase wash stringency: Increase the number of wash cycles (e.g., from 3 to 5). Ensure a sufficient volume (e.g., 300 µL/well for a 96-well plate) and introduce a 30-second soak step for each wash.[6][15] Ensure forceful tapping on absorbent paper to remove all residual buffer.
Ineffective Blocking The blocking agent is not effectively covering all unoccupied sites on the microplate surface, allowing the tracer or antibody/receptor to bind non-specifically to the plastic.[7][16]Optimize the blocking buffer: Test different blocking agents (e.g., 1-5% BSA, 5% non-fat dry milk, or commercial casein-based blockers).[8][17] Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[8]
Excessive Reagent Concentration High concentrations of the antibody/receptor or the tracer increase the likelihood of low-affinity, non-specific interactions with the plate surface.[5][6]Perform a checkerboard titration: Systematically test a range of dilutions for both the antibody/receptor and the tracer to find the optimal combination that maximizes the specific signal while minimizing NSB. (See Protocol 1).[7][18]
Hydrophobic Interactions The tracer or other proteins may be hydrophobically interacting with the polystyrene plate.Add a non-ionic detergent: Include a low concentration of Tween-20 (e.g., 0.01-0.05%) in your wash buffer and/or assay buffer to disrupt these interactions.[2][5]
Contaminated Reagents Particulates or microbial contamination in buffers can settle on the plate and bind reagents non-specifically.[10]Use high-purity reagents: Prepare buffers with high-quality water (e.g., distilled, deionized).[10] Filter-sterilize buffers and prepare them fresh.
Problem 2: Weak Specific Signal (Low Bmax)

Even with low NSB, a weak maximum signal (Bmax) will result in a poor assay window and reduced sensitivity, making it difficult to accurately determine the IC50 of this compound.

Weak_Signal_Workflow Start Weak Bmax Signal Reagent_Conc Verify Reagent Concentrations Start->Reagent_Conc Incubation Optimize Incubation (Time & Temperature) Reagent_Conc->Incubation Concentrations optimal? Reagent_Integrity Check Reagent Integrity (this compound, Tracer, Ab/Receptor) Incubation->Reagent_Integrity Still weak? Buffer_Cond Assess Buffer Conditions (pH, Ionic Strength) Reagent_Integrity->Buffer_Cond Still weak? Result Signal Improved Buffer_Cond->Result

Caption: A systematic workflow for diagnosing the cause of a weak specific signal.

Potential Cause Underlying Reason (The "Why") Recommended Solution
Suboptimal Reagent Concentration Too little antibody/receptor provides insufficient binding sites. Too little tracer generates a weak signal. This balance is crucial for assay sensitivity.Perform a checkerboard titration: As with high NSB, this is the primary method to ensure you are using optimal concentrations of both the capture molecule (antibody/receptor) and the tracer. (See Protocol 1).[7][18]
Incubation Time Too Short The binding reaction between the tracer and the antibody/receptor has not reached equilibrium, resulting in a lower-than-maximum signal.[4][19]Optimize incubation time: Perform a time-course experiment, measuring the signal at various time points (e.g., 30, 60, 90, 120 minutes) to determine when the binding plateaus. Incubate all subsequent assays for this optimal duration.
Incorrect Incubation Temperature Binding kinetics are temperature-dependent. A temperature that is too low can slow the reaction, requiring a longer incubation time to reach equilibrium.[19][20]Maintain a consistent temperature: Keep the laboratory temperature stable (e.g., 18–25°C).[10] If kinetics are slow, consider incubating at 37°C, but be aware this can sometimes increase NSB and may require re-optimization.[19]
Degraded Reagents This compound, the tracer, or the antibody/receptor may have degraded due to improper storage, repeated freeze-thaw cycles, or age.[21]Use fresh, properly stored reagents: Prepare fresh this compound dilutions for each experiment from a properly stored stock solution (-80°C for long-term).[21] Aliquot antibody/receptor and tracer stocks to avoid freeze-thaw cycles.[21]
Suboptimal Buffer Conditions The pH or ionic strength of the assay buffer may not be optimal for the antibody-antigen interaction, affecting the binding affinity.[15]Verify buffer formulation: Ensure the buffer pH and composition are correct as per established protocols for estrogen receptor or relevant antibody binding.[22][23] Prepare buffers fresh to maintain correct pH and ionic strength.[16]

Part 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for the essential optimization experiments discussed above.

Protocol 1: Checkerboard Titration for Antibody/Receptor and Tracer Optimization

Objective: To determine the optimal concentrations of the capture molecule (antibody or receptor) and the labeled tracer that yield the highest signal-to-noise ratio (specifically, Bmax vs. NSB).

Methodology:

  • Plate Coating (if applicable):

    • Prepare serial dilutions of the capture antibody/receptor in coating buffer (e.g., carbonate buffer, pH 9.5 or PBS, pH 7.4).[17]

    • Coat columns of a 96-well plate with different concentrations (e.g., 10, 5, 2.5, 1.25, 0.625 µg/mL). Leave one column uncoated as a "no antibody" control.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to all wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Tracer Addition:

    • Prepare serial dilutions of the tracer (e.g., HRP-conjugated this compound analog) in assay buffer.

    • Add 100 µL of each tracer dilution down the rows of the plate.

  • Incubation:

    • Incubate for the standard assay time (e.g., 1-2 hours) at room temperature.

  • Development and Reading:

    • Wash the plate 5 times with wash buffer.

    • Add substrate (e.g., TMB for HRP).

    • Stop the reaction and read the absorbance at the appropriate wavelength.

Data Analysis: Create a grid of the OD values. Identify the combination of antibody/receptor and tracer concentrations that provides a high signal (OD > 1.0) with a low background (signal in the "no antibody" control < 0.1). This combination represents the optimal signal-to-noise ratio.[7][18]

Example Checkerboard Data (OD Values)
Tracer Dilution Ab: 10 µg/mL Ab: 5 µg/mL Ab: 2.5 µg/mL Ab: 1.25 µg/mL No Ab Control
1:1000 2.852.511.981.150.25
1:2000 2.432.111.65 0.890.12
1:4000 1.761.451.020.550.08
1:8000 0.980.780.510.280.07

In this example, 2.5 µg/mL of antibody and a 1:2000 tracer dilution (highlighted) provide an excellent signal (1.65) with low background (0.12).

Protocol 2: Optimizing the Blocking Buffer

Objective: To identify the most effective blocking agent for reducing non-specific binding in your specific assay system.

Methodology:

  • Plate Coating:

    • Coat a 96-well plate with the optimal concentration of antibody/receptor determined from the checkerboard titration. Leave several wells uncoated for NSB controls.

    • Incubate and wash as per your standard protocol.

  • Test Different Blocking Buffers:

    • In different sets of wells (in triplicate), add 200 µL of various blocking buffers. Include a "no blocking" control.

      • Buffer A: 1% BSA in PBS

      • Buffer B: 5% BSA in PBS

      • Buffer C: 5% Non-fat Dry Milk in PBS

      • Buffer D: Commercial Casein-based Blocker

    • Incubate for 1-2 hours at room temperature.[6]

  • Assay Procedure:

    • Wash the plate 3 times.

    • Add the optimal concentration of tracer to all wells.

    • Incubate, wash, and develop the plate as per your standard protocol.

Data Analysis: Compare the background signal (OD of the uncoated wells) for each blocking buffer. The most effective blocking buffer is the one that yields the lowest background signal without significantly reducing the specific signal in the coated wells.[6]

By systematically addressing the potential causes of a low signal-to-noise ratio and empirically optimizing key assay parameters, you can develop a robust and reliable this compound competitive binding assay. This foundational work is a critical investment that will yield high-quality, reproducible data for your research and development programs.

References

Improving the reproducibility of Dienestrol experiments between labs.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for enhanced experimental consistency, this Technical Support Center provides researchers, scientists, and drug development professionals with a centralized resource for Dienestrol-related studies. As a Senior Application Scientist, my goal is to bridge the gap between protocol and practice, offering field-proven insights to elevate the reproducibility of your work. This guide moves beyond simple step-by-step instructions to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Foundational Knowledge & Core FAQs

A robust understanding of your compound is the bedrock of reproducible science. This section addresses the most frequently asked questions about this compound's fundamental properties and handling.

Question: What is this compound and what is its primary mechanism of action?

Answer: this compound is a synthetic, non-steroidal estrogen that belongs to the stilbestrol group.[1][2] Its primary mechanism of action is to function as a potent agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[3][4][5] Upon entering a target cell, this compound binds to these receptors. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus.[5][6] Inside the nucleus, the this compound-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating or enhancing their transcription.[1][5] This genomic signaling pathway is the classical mechanism through which this compound exerts its estrogenic effects.

Diagram: this compound Genomic Signaling Pathway

The following diagram illustrates the classical, gene-mediated pathway activated by this compound.

Dienestrol_Pathway cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus D This compound ER Estrogen Receptor (ERα / ERβ) D->ER Binds D_ER2 Dimerized This compound-ER Complex ER->D_ER2 Dimerization HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) on DNA D_ER2->ERE Binds to Transcription Gene Transcription & Protein Synthesis ERE->Transcription Initiates

Caption: Genomic estrogen receptor signaling pathway activated by this compound.[5]

Question: What are the key physicochemical properties of this compound I should be aware of?

Answer: Understanding this compound's physical and chemical properties is critical for proper handling, storage, and experimental design. Key properties are summarized in the table below. Its poor water solubility and light sensitivity are particularly important factors that can significantly impact experimental outcomes if not managed correctly.[1][7]

PropertyValue / DescriptionSignificance for ResearchersSource(s)
Molecular Formula C₁₈H₁₈O₂For calculating molarity.[4]
Molecular Weight 266.3 g/mol For calculating mass needed for solutions.[4]
Water Solubility 3 mg/L (at 37 °C)Practically insoluble in water and aqueous media like cell culture buffers. Requires an organic solvent for stock solutions.[1]
Organic Solvents Soluble in DMSO (53 mg/mL), Ethanol (53 mg/mL), Methanol.DMSO is the most common solvent for preparing high-concentration stock solutions for in vitro use.[4][7]
Stability Sensitive to light.Protect powder and solutions from light to prevent photodegradation. Use amber vials or wrap containers in foil.[1][3]
Appearance White to light yellow powder/crystals.Visual confirmation of the starting material.[8]

Question: How should I prepare and store this compound stock solutions to ensure stability and reproducibility?

Answer: Improper preparation and storage of this compound is a major source of inter-lab variability. Due to its poor aqueous solubility and potential for degradation, a standardized protocol is essential.

  • For In Vitro Experiments: The recommended solvent is anhydrous Dimethyl Sulfoxide (DMSO).[7] The final concentration of DMSO in your cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.[7]

  • For In Vivo Experiments: The vehicle depends on the administration route. For oral gavage, a suspension in 0.5% carboxymethylcellulose (CMC-Na) can be used. For injection, a clear solution can be made using a co-solvent system like 10% DMSO in corn oil.[7][9]

Storage and Stability Recommendations

FormStorage TemperatureRecommended DurationKey ConsiderationsSource(s)
Solid Powder -20°C≥ 4 yearsProtect from light. Store in a desiccator.[4]
DMSO Stock Solution -20°CUp to 1 monthProne to absorbing moisture. Use anhydrous DMSO.[3]
DMSO Stock Solution -80°CUp to 1 yearBest practice for long-term storage. [3]

Critical Best Practice: Always aliquot your stock solution into single-use volumes. This minimizes freeze-thaw cycles which can cause the compound to precipitate out of solution and degrade over time.[3]

Section 2: In Vitro Assay Troubleshooting Guide

This section uses a problem-and-solution format to address the most common issues encountered during cell-based this compound experiments.

Problem: My experimental results show high variability or poor reproducibility between replicates and experiments.

This is a frequent and frustrating issue, often stemming from multiple potential sources. The following troubleshooting workflow can help diagnose the root cause.

Diagram: Troubleshooting Workflow for In Vitro Assay Variability

Troubleshooting_Workflow cluster_causes Potential Root Causes cluster_solutions Verification & Solution Steps Start High Variability / Poor Reproducibility Compound Compound Handling & Stability Start->Compound Solvent Solvent / Vehicle Effects Start->Solvent Cells Cell Culture Conditions Start->Cells Assay Assay Protocol & Execution Start->Assay Sol_Compound 1. Confirm proper storage (aliquoted, -80°C, protected from light). 2. Prepare fresh stock solution from powder. 3. Test stability in media (see protocol below). Compound->Sol_Compound Sol_Solvent 1. Verify final DMSO concentration is <0.1%. 2. Run a 'vehicle-only' control to check for toxicity. 3. Ensure complete dissolution of stock. Solvent->Sol_Solvent Sol_Cells 1. Use phenol red-free media. 2. Standardize serum batch and concentration. 3. Use consistent passage number & confluency. 4. Perform routine mycoplasma testing. Cells->Sol_Cells Sol_Assay 1. Standardize incubation times and cell seeding density. 2. Ensure equipment (pipettes, readers) is calibrated. 3. Review personnel training and technique consistency. Assay->Sol_Assay

Caption: A decision tree for systematically diagnosing sources of variability.

FAQ: How stable is this compound in cell culture media, and how can I test it?

Answer: While specific degradation kinetics in media are not widely published, this compound's chemical structure as a phenol and stilbene derivative makes it susceptible to photodegradation and oxidation.[3] Components in the media or reactive oxygen species (ROS) generated by cells can accelerate this process.[3] If you suspect degradation (e.g., effect diminishes over a 48-72h experiment), you can perform a stability test.

Protocol: Assessing this compound Stability in Culture Medium

This protocol provides a framework to quantify the concentration of this compound over time.

  • Preparation: Prepare a concentrated stock of this compound (e.g., 10 mM in DMSO).

  • Spiking: Spike the stock into your complete cell culture medium to a typical working concentration (e.g., 1 µM).

  • Aliquoting: Immediately dispense the medium into sterile, light-protected tubes (one for each time point, plus a T=0 control).

  • Time Zero (T0): Immediately take the T0 sample and store it at -80°C. This is your baseline.

  • Incubation: Place the remaining tubes in a standard cell culture incubator (37°C, 5% CO₂).

  • Time Points: Collect samples at desired time points (e.g., 2, 4, 8, 24, 48 hours) and immediately freeze them at -80°C to halt any further degradation.

  • Analysis: Analyze the concentration of this compound in all samples using a suitable analytical method like HPLC-UV.

  • Quantification: Compare the peak area of this compound at each time point to the T0 sample to determine the percentage of compound remaining.[3]

FAQ: My cell culture medium contains phenol red. Can this affect my experiments?

Answer: Yes, this is a critical and often overlooked source of experimental error. Phenol red, a common pH indicator, is a known weak estrogen agonist.[3] It can compete with this compound for binding to estrogen receptors, potentially masking or altering the true dose-response relationship, especially at low this compound concentrations. For any research involving estrogenic pathways, it is strongly recommended to use phenol red-free media to ensure the observed effects are solely attributable to your test compound.[3]

Problem: I am observing a weaker-than-expected or no estrogenic effect.

FAQ: My cells are not responding as expected. Could they have lost estrogen receptor expression?

Answer: Yes. Cell lines, particularly those that have been in continuous culture for many passages, can undergo genetic drift, leading to a reduction or complete loss of receptor expression. This is a significant factor affecting reproducibility.[10]

Verification Steps:

  • Positive Control: Always include a well-characterized, potent estrogen like 17β-estradiol in your experiments. If cells do not respond to this positive control, it strongly suggests a problem with the cells themselves rather than your this compound compound.

  • Cell Line Authentication: Verify the identity of your cell line using Short Tandem Repeat (STR) profiling. This ensures you are working with the correct cell line and that it has not been cross-contaminated.[11]

  • Receptor Expression Analysis: If problems persist, directly measure the expression of ERα and ERβ using methods like Western Blot or qRT-PCR.

  • Source Fresh Cells: If receptor loss is confirmed or suspected, obtain a new, low-passage vial of the cell line from a reputable cell bank like ATCC.[12]

Section 3: Improving Reproducibility in In Vivo Studies

The principles of standardization are paramount in animal studies. The rodent uterotrophic assay is a key in vivo screen for estrogenic activity, and its protocol is standardized by the OECD.[13][14]

FAQ: What are the key parameters for a successful uterotrophic assay according to OECD guidelines?

Answer: The OECD Test Guideline 440 (Uterotrophic Bioassay in Rodents) provides a robust framework for assessing estrogenic activity.[14] Adhering to these guidelines is crucial for inter-laboratory comparability.

ParameterOECD Recommendation / Best PracticeRationale for ReproducibilitySource(s)
Animal Model Immature or ovariectomized adult female rats/mice.Provides a low-estrogen baseline, maximizing the signal-to-noise ratio upon exposure to an estrogen agonist.[14]
Acclimatization Minimum of 5 days.Reduces stress from shipping and handling, which can affect hormonal baselines and animal health.[14]
Diet Use a standard laboratory diet low in phytoestrogens.Phytoestrogens are plant-derived compounds with weak estrogenic activity that can increase baseline uterine weight and variability.[14]
Vehicle Selection Corn oil is common for subcutaneous or oral routes. Must not affect the endpoint.The vehicle must solubilize/suspend the compound without having any intrinsic biological activity or toxicity.[14]
Dose Selection Use at least 3 dose groups plus a vehicle control to establish a dose-response relationship.A single dose provides limited information. A dose-response curve is essential for characterizing potency.[14]
Endpoint Measurement of uterine wet weight and blotted weight.The primary endpoint is a quantifiable and sensitive measure of estrogenic action in the target tissue.[14]

Following standardized test guidelines from bodies like the OECD is a core principle for generating data that is reliable and can be compared across different laboratories and regulatory submissions.[15][16][17]

References

Validation & Comparative

A Comparative Analysis of Estrogenic Potency: Dienestrol vs. Diethylstilbestrol (DES)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth, objective comparison of the estrogenic potency of two synthetic, non-steroidal estrogens: Dienestrol and Diethylstilbestrol (DES). By synthesizing data from established experimental models, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their work.

Introduction: A Tale of Two Stilbenes

This compound and Diethylstilbestrol are structurally related compounds belonging to the stilbestrol group of non-steroidal estrogens.[1][2] Both were synthesized in the 1930s and have been used clinically, though their applications have evolved significantly due to a greater understanding of their powerful hormonal activities and associated risks.[2][3] DES, in particular, gained notoriety for its historical use in pregnant women to prevent complications, which was later linked to severe adverse effects in their offspring.[4][5] Understanding the nuances of their estrogenic potency is crucial for contexts ranging from toxicology and endocrine disruptor screening to the development of safer hormonal therapies.

Section 1: Mechanism of Estrogenic Action

Both this compound and DES exert their biological effects by mimicking endogenous estrogens, primarily 17β-estradiol.[5][6] Their mechanism of action is centered on their function as agonists for the nuclear estrogen receptors, ERα and ERβ.[7][8][9]

The classical signaling pathway is as follows:

  • Cellular Entry: Being lipophilic, these compounds passively diffuse across the cell membrane into target cells.[6][7]

  • Receptor Binding: Inside the cell, they bind with high affinity to estrogen receptors (ER) located in the cytoplasm or nucleus.[5][6]

  • Dimerization & Translocation: This binding induces a conformational change in the receptor, causing it to dimerize. The ligand-receptor complex then translocates into the nucleus.[5][10]

  • Gene Transcription: Within the nucleus, the complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[5]

  • Biological Response: This binding initiates the transcription of estrogen-responsive genes, leading to the synthesis of proteins that mediate the physiological effects of estrogens, such as cell proliferation and differentiation in tissues like the uterus and mammary glands.[5][6]

EstrogenSignaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα / ERβ) Complex Activated ER-Ligand Complex DES_DN DES / this compound DES_DN->ER Binding ERE Estrogen Response Element (ERE) Complex->ERE Translocation & Binding to DNA Gene Target Gene ERE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Biological Response) mRNA->Protein Translation

Caption: Classical estrogen receptor signaling pathway activated by DES and this compound.

Section 2: Comparative Analysis of Estrogenic Potency

The potency of an estrogenic compound is a measure of the concentration required to elicit a maximal biological response. It is typically evaluated using a combination of in vitro and in vivo assays.

In Vitro Evidence

In vitro assays provide a controlled environment to measure specific molecular interactions and cellular responses, free from the complexities of a whole organism.[11][12]

  • Receptor Binding Affinity (RBA): This assay directly measures the ability of a compound to displace radiolabeled 17β-estradiol from the estrogen receptor.[12] A higher RBA indicates a stronger binding to the receptor. Studies have shown that DES possesses a remarkably high affinity for the estrogen receptor, often exceeding that of the natural hormone estradiol.[8][13] Specifically, DES has been reported to have approximately 468% and 295% of the affinity of estradiol for ERα and ERβ, respectively.[8] this compound also demonstrates a high binding affinity for ERα, reported to be twice as great as that of estradiol.[2]

  • Cell Proliferation (E-SCREEN) Assay: This assay uses an estrogen-responsive human breast cancer cell line, typically MCF-7, to measure the proliferative effect of a compound.[14][15] The increase in cell number is directly proportional to the estrogenic activity of the substance being tested.[15][16] In comparative studies, DES is consistently shown to be a highly potent inducer of MCF-7 cell proliferation.[17]

  • Reporter Gene Assays: These assays utilize cells that have been engineered to contain an ERE linked to a reporter gene (e.g., luciferase).[12][18] When an estrogenic compound activates the ER, the reporter gene is transcribed, producing a measurable signal (like light) that correlates with estrogenic potency.

Table 1: Summary of In Vitro Estrogenic Potency

Assay TypeThis compound (Potency relative to Estradiol=1)Diethylstilbestrol (DES) (Potency relative to Estradiol=1)Key Insights
ERα Binding Affinity ~2.0[2]~2.5 - 4.7[8][13]Both compounds bind to ERα with higher affinity than the endogenous ligand, with DES showing exceptionally strong binding.
MCF-7 Proliferation Potent2.5 times more potent than Estradiol[17]DES is a more potent inducer of cell proliferation in this model system compared to estradiol.[17]

Note: Relative potency values can vary based on specific experimental conditions and cell lines used.

In Vivo Evidence

In vivo assays are critical for understanding the integrated physiological response to a compound, accounting for factors like metabolism, distribution, and excretion.

  • Uterotrophic Bioassay: This is the gold-standard in vivo screening assay for determining estrogenic activity.[19][20] It relies on the principle that the uterus of an immature or ovariectomized female rodent will increase in weight in response to estrogenic stimulation.[19][21][22] The response is due to both fluid uptake (imbibition) and tissue growth (cell proliferation).[22] The assay is highly reproducible and has been validated by the Organisation for Economic Co-operation and Development (OECD) as Test Guideline 440.[23][24][25]

In a mouse uterotrophic bioassay comparing DES, its metabolites, and analogs, DES demonstrated the highest estrogenic activity, followed by α-dienestrol.[26][27] This indicates that while both are potent, DES is superior in eliciting a uterotrophic response in vivo.[26][27]

Table 2: Summary of In Vivo Estrogenic Potency

Assay TypePotency RankingKey Insights
Rodent Uterotrophic Bioassay DES > α-Dienestrol[26][27]DES consistently shows greater potency in stimulating uterine weight gain compared to this compound in whole-animal models.[26][27]

Section 3: Detailed Experimental Methodologies

To ensure scientific rigor and reproducibility, detailed protocols are essential. The choice of assay depends on the research question; in vitro assays are excellent for high-throughput screening and mechanistic studies, while the in vivo uterotrophic assay provides a definitive measure of integrated physiological potency.[11][20]

Protocol 1: E-SCREEN (MCF-7 Cell Proliferation) Assay

This protocol is adapted from standard methodologies for assessing the estrogenic activity of test compounds.[14]

Objective: To quantify the estrogenic potency of a test compound by measuring its ability to induce the proliferation of MCF-7 cells.

Methodology:

  • Cell Culture Preparation: Human MCF-7 breast cancer cells are cultured in a standard medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).[14]

  • Hormone Deprivation: Prior to the assay, cells are switched to a medium free of estrogens. This is achieved by using phenol red-free medium and charcoal-dextran stripped FBS, which removes endogenous steroids.[14] This step is critical to lower the baseline proliferation and maximize the response to the test compounds.

  • Cell Seeding: Cells are harvested and seeded into multi-well plates (e.g., 24-well plates) at a low density. They are allowed to attach for 24 hours.[14]

  • Compound Exposure: The seeding medium is replaced with the hormone-free experimental medium containing a range of concentrations of the test compounds (this compound, DES) and controls.

    • Positive Control: A dilution series of 17β-estradiol (e.g., 0.1 pM to 1000 pM).[14]

    • Negative Control: Vehicle (e.g., DMSO) in hormone-free medium.[14]

  • Incubation: The plates are incubated for a period of 6 days to allow for multiple rounds of cell division.

  • Quantification of Proliferation: At the end of the incubation, the total cell number or a surrogate for cell number (e.g., total DNA or protein content) is measured. A common method is using the MTT assay to assess cell viability.[28]

  • Data Analysis: A dose-response curve is generated for each compound. The potency is often expressed as the Relative Proliferative Potency (RPP), which compares the EC50 (concentration that produces 50% of the maximal effect) of the test compound to that of 17β-estradiol.

ESCREEN_Workflow cluster_prep Day 0: Preparation cluster_exposure Day 1: Exposure cluster_incubation Day 1-7: Incubation cluster_analysis Day 7: Analysis A 1. Culture MCF-7 cells B 2. Harvest & Seed Cells in 24-well plates A->B C 3. Replace medium with steroid-free medium containing: - Vehicle (Negative Control) - Estradiol (Positive Control) - Test Compounds (DES, this compound) B->C D 4. Incubate for 6 days at 37°C, 5% CO2 C->D E 5. Measure Cell Proliferation (e.g., MTT Assay) D->E F 6. Generate Dose-Response Curves & Calculate Relative Potency E->F

Caption: Workflow for the E-SCREEN cell proliferation assay.

Protocol 2: Rodent Uterotrophic Bioassay (OECD TG 440)

This protocol is a summary of the OECD Test Guideline 440 for assessing estrogenic properties in vivo.[23][29]

Objective: To determine the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rats.

Methodology:

  • Animal Model Selection: Either immature female rats (weaned but pre-pubertal) or young adult, ovariectomized (OVX) rats are used.[23] Both models provide a low-estrogen environment, ensuring a sensitive response to exogenous estrogens.[19][21]

  • Acclimation & Grouping: Animals are acclimated to laboratory conditions. They are then randomly assigned to control and treatment groups, with at least 6 animals per group.[23]

  • Dosing: The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection.[21][23]

    • Vehicle Control: Receives the vehicle only.

    • Positive Control: A known potent estrogen (e.g., ethinyl estradiol) is used to confirm assay sensitivity.[24]

    • Test Groups: At least two dose levels of the test substance are administered.[23]

  • Observation: Animals are observed daily for clinical signs of toxicity, and body weights are recorded.[23]

  • Necropsy and Uterus Excision: Approximately 24 hours after the final dose, the animals are euthanized.[23] The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed. Both "wet" weight and "blotted" weight (after gently blotting to remove luminal fluid) are recorded.[22]

  • Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates a positive estrogenic response.[19][23]

Section 4: Discussion and Conclusion

The experimental data consistently demonstrate that both this compound and Diethylstilbestrol are highly potent estrogens. However, a clear hierarchy of potency emerges from the evidence.

  • Superior Potency of DES: Across both in vitro receptor binding and cell proliferation assays, and critically, in the in vivo uterotrophic bioassay, Diethylstilbestrol exhibits greater estrogenic potency than this compound.[8][17][26][27] The exceptionally high binding affinity of DES for the estrogen receptor likely underpins its powerful biological activity.[8][13]

  • Causality and Experimental Choice: The use of multiple, complementary assays provides a robust and self-validating system. RBA confirms the direct interaction with the molecular target (ER). The E-SCREEN assay confirms that this binding translates into a specific cellular response (proliferation). Finally, the uterotrophic bioassay confirms that the substance is active in a whole organism, accounting for bioavailability and metabolism. This tiered approach is fundamental to toxicological screening and drug development.[20]

References

Relative binding affinity of Dienestrol and 17β-estradiol for ERα and ERβ.

Author: BenchChem Technical Support Team. Date: January 2026

<-4> A Senior Application Scientist's Guide to the Relative Binding Affinities of Dienestrol and 17β-estradiol for ERα and ERβ

Introduction: The Significance of Receptor Selectivity

Estrogen signaling, a cornerstone of numerous physiological processes, is primarily mediated by two distinct nuclear receptors: Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ).[1] These receptors, while sharing structural similarities, often exhibit different tissue distribution and can trigger opposing cellular responses.[1] The endogenous, high-potency estrogen, 17β-estradiol (E2), binds to both receptors with high affinity.[1] In contrast, synthetic estrogens like this compound, a nonsteroidal compound, have been developed for various therapeutic applications. Understanding the precise binding affinity and selectivity of these compounds for ERα and ERβ is paramount for predicting their biological effects and for the rational design of novel, receptor-specific drugs.

This guide provides a comparative analysis of the binding affinities of this compound and 17β-estradiol for ERα and ERβ. We will delve into the quantitative data derived from standard in vitro assays, outline the experimental methodology required to generate such data, and illustrate the downstream signaling consequences of receptor binding.

Quantitative Comparison of Receptor Binding Affinity

The interaction between a ligand and its receptor is quantified by its binding affinity. A higher affinity, indicated by a lower inhibition constant (Ki) or a higher Relative Binding Affinity (RBA), signifies a more potent interaction. The data consistently show that this compound is a high-affinity ligand for both estrogen receptor subtypes, often exhibiting an affinity comparable to or even greater than the endogenous 17β-estradiol.[2][3]

The table below summarizes representative binding affinity data. It is crucial to recognize that absolute values can vary between experiments due to differences in assay conditions, receptor source, and radioligand used. Therefore, the RBA, which is normalized to 17β-estradiol (set at 100%), provides a standardized metric for comparison.

LigandReceptor SubtypeKi (nM)Relative Binding Affinity (RBA %)*
This compound ERα~0.05[2]37 - 223[2]
ERβ~0.03[2]56 - 404[2]
17β-estradiol ERα~0.115 (Range: 0.04–0.24)[2]100
ERβ~0.15 (Range: 0.10–2.08)[2]100

*RBA is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100. Ranges reflect inter-assay variability.[4]

Interpretation of Data: The data indicate that this compound binds powerfully to both ERα and ERβ, with Ki values in the low nanomolar range.[2] Notably, some studies suggest this compound may have a slightly higher preference for ERβ over ERα.[5] This contrasts with some phytoestrogens, which often show a much more pronounced selectivity for ERβ.[5] The high affinity of this compound for both receptors underscores its potency as an estrogenic compound.

Experimental Protocol: In Vitro Competitive Radioligand Binding Assay

The "gold standard" for determining receptor binding affinity is the competitive radioligand binding assay.[6] This technique measures the ability of a test compound (the "competitor," e.g., this compound) to displace a fixed concentration of a radiolabeled ligand (e.g., [³H]-17β-estradiol) from the receptor.[6][7]

Principle of the Assay

The assay relies on the principle of competitive binding. A limited number of receptors are incubated with a radiolabeled ligand and varying concentrations of an unlabeled test compound. The higher the affinity of the test compound for the receptor, the less of it is needed to displace the radiolabeled ligand. The resulting data are used to calculate the IC50 (the concentration of the test compound that displaces 50% of the radioligand), which can then be used to determine the Ki and RBA.[8]

Step-by-Step Methodology
  • Receptor Preparation:

    • Source: A common source for estrogen receptors is the uterine cytosol from immature or ovariectomized rats, which is rich in ERα.[9] Alternatively, recombinant human ERα or ERβ can be used for subtype-specific assays.

    • Procedure: Uterine tissue is homogenized in a buffer solution and subjected to ultracentrifugation (e.g., 105,000 x g for 60 min at 4°C) to isolate the cytosol, which contains the soluble estrogen receptors.[9] The protein concentration of the cytosol is then determined.

  • Assay Setup:

    • A series of tubes are prepared, each containing:

      • A fixed amount of receptor preparation (e.g., 50-100 µg of cytosolic protein).[9]

      • A fixed concentration of radiolabeled ligand (e.g., 0.5-1.0 nM [³H]-17β-estradiol).[9]

      • Increasing concentrations of the unlabeled test compound (this compound) or the reference compound (17β-estradiol).[9]

    • Controls are essential:

      • Total Binding: Tubes containing only the receptor and radioligand.

      • Non-specific Binding (NSB): Tubes containing receptor, radioligand, and a large excess (e.g., 100-fold) of unlabeled 17β-estradiol to saturate the receptors and measure binding to non-receptor components.[10]

  • Incubation:

    • The tubes are incubated to allow the binding reaction to reach equilibrium. This is typically done for 18-24 hours at 4°C.

  • Separation of Bound and Free Ligand:

    • A critical step is to separate the receptor-bound radioligand from the unbound (free) radioligand. A common method is hydroxylapatite (HAP) or dextran-coated charcoal (DCC) adsorption, which binds the free radioligand, allowing the receptor-bound complex to be separated by centrifugation.

  • Quantification:

    • The radioactivity in the supernatant (containing the receptor-bound ligand) is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculated by subtracting the non-specific binding from the total binding for each concentration.

    • IC50 Determination: The specific binding data are plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, and the IC50 value is determined through non-linear regression analysis.[8]

    • RBA Calculation: The RBA is then calculated using the IC50 values of the test compound and the reference standard (17β-estradiol).

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Receptor Receptor Source (e.g., Rat Uterine Cytosol) Incubation Incubate to Equilibrium (Receptor + Radioligand + Competitor) Receptor->Incubation Radioligand Radioligand ([³H]-E2) Radioligand->Incubation Competitor Test Compound (this compound) Competitor->Incubation Separation Separate Bound from Free Ligand (e.g., DCC Adsorption) Incubation->Separation Counting Quantify Radioactivity (Scintillation Counting) Separation->Counting Plotting Plot % Specific Binding vs. [Competitor] Counting->Plotting IC50 Calculate IC50 (Non-linear Regression) Plotting->IC50 RBA Calculate RBA & Ki IC50->RBA

Caption: Workflow for a competitive radioligand binding assay.

Downstream Signaling Pathways

Upon binding by either 17β-estradiol or this compound, ERα and ERβ undergo a conformational change, dissociate from heat shock proteins, and dimerize.[2][11] This ligand-activated complex then initiates signaling through several mechanisms.

1. Direct Genomic Signaling (Classical Pathway): This is the primary mechanism of action. The ligand-receptor dimer translocates to the nucleus and binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[2][12][13] This binding event recruits a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of these genes, leading to changes in protein synthesis and cellular function.[2][12]

2. Indirect Genomic Signaling: The estrogen-ER complex can also regulate gene expression without directly binding to EREs. Instead, it interacts with other transcription factors (e.g., AP-1, Sp1) that are already bound to their own DNA response elements.[11] This protein-protein interaction modifies the transcriptional activity of those factors, providing a mechanism for cross-talk between different signaling pathways.[11]

3. Non-Genomic Signaling: A subpopulation of estrogen receptors is located at the plasma membrane.[13][14] Ligand binding to these membrane-associated ERs can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and PI3K/AKT pathways.[12][14] These rapid, non-genomic actions do not initially require gene transcription but can influence cell function and can also lead to downstream changes in gene expression.[12][14]

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Estrogen (this compound or E2) ER ERα / ERβ Ligand->ER Binding & Dimerization MembraneER Membrane ER Ligand->MembraneER Non-Genomic Dimer ER Dimer ER->Dimer ERE ERE Dimer->ERE Direct Genomic TF AP-1 / Sp1 Dimer->TF Indirect Genomic MAPK MAPK / PI3K Signaling MembraneER->MAPK Response Cellular Response MAPK->Response Transcription Gene Transcription ERE->Transcription TF_RE AP-1/Sp1 RE TF_RE->Transcription Transcription->Response TF->TF_RE

Caption: Simplified overview of estrogen receptor signaling pathways.

Conclusion

This guide confirms that this compound is a highly potent synthetic estrogen, demonstrating strong binding affinity for both ERα and ERβ, comparable to the endogenous hormone 17β-estradiol. The quantitative determination of these affinities through robust methods like competitive radioligand binding assays is fundamental to understanding its pharmacological profile. The ability of this compound to activate the complex network of genomic and non-genomic estrogen signaling pathways explains its significant biological activity. For researchers in drug development, this detailed understanding of receptor affinity and selectivity is critical for designing next-generation therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to Dienestrol and Other Stilbene Estrogens in the Uterotrophic Assay

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Dienestrol and other notable stilbene estrogens, primarily focusing on their performance in the uterotrophic bioassay. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate informed experimental design and interpretation.

Introduction: The Significance of Stilbene Estrogens and the Uterotrophic Assay

Stilbene estrogens are a class of synthetic, non-steroidal compounds that mimic the effects of endogenous estrogens. Their structural similarity to 17β-estradiol allows them to bind to and activate estrogen receptors (ERs), eliciting a range of physiological responses.[1] Key members of this family include this compound (DIEN) and the highly potent Diethylstilbestrol (DES).[2]

The uterotrophic bioassay is a robust and internationally standardized in vivo screening test for determining the estrogenicity of a chemical.[3] It is based on the principle that estrogenic compounds stimulate a significant increase in the weight of the uterus in immature or ovariectomized female rodents.[4][5] This assay is a cornerstone of endocrine disruptor screening programs, valued for its sensitivity and physiological relevance.[6] This guide will dissect the mechanistic underpinnings of these compounds and provide a comparative framework for their evaluation using this gold-standard assay.

Section 1: The Uterotrophic Bioassay: A Gold Standard for Estrogenicity Assessment

The uterotrophic bioassay's reliability stems from its use of animal models with a non-functional hypothalamic-pituitary-ovarian axis, which provides a low and stable baseline of endogenous estrogens.[4] This makes the uterine tissue highly responsive to exogenous estrogenic stimuli. The primary endpoint is a statistically significant increase in uterine wet or blotted weight compared to a vehicle control group.[2][4]

Experimental Protocol: OECD Test Guideline 440

The Organisation for Economic Co-operation and Development (OECD) Test Guideline 440 provides a harmonized protocol for conducting the uterotrophic bioassay to ensure data consistency and reliability across laboratories.[4][5][7]

Methodology:

  • Animal Model Selection: Immature female rats or mice (post-weaning, pre-puberty) or young, adult ovariectomized (OVX) females are used.[4] The choice of an OVX model necessitates an adequate regression period for uterine tissues post-surgery.

  • Acclimation and Grouping: Animals are acclimated to laboratory conditions. They are then randomly assigned to control and treatment groups, with a minimum of six animals per group.[4]

  • Dose Administration: The test substance is typically administered daily for three consecutive days.[2][4] Common routes are oral gavage or subcutaneous injection, chosen based on the chemical's properties and potential human exposure routes.[4][7] A vehicle control group and a positive control group (e.g., Ethinyl Estradiol) are essential for validation.[7]

  • Necropsy and Uterine Weighing: Approximately 24 hours after the final dose, the animals are euthanized.[2][4] The uteri are carefully excised, trimmed of extraneous fat and connective tissue, and weighed to obtain the "wet weight." The uterus may then be blotted to remove luminal fluid before re-weighing to get the "blotted weight."[2]

  • Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group using appropriate statistical methods. A statistically significant increase indicates a positive estrogenic response.[2][4]

Uterotrophic_Assay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Selection Animal Selection (Immature or OVX Rodents) Acclimation Acclimation & Randomization Animal_Selection->Acclimation Dosing Daily Dosing (3 Days) (Oral or Subcutaneous) Acclimation->Dosing Necropsy Necropsy (24h after last dose) Dosing->Necropsy Weighing Uterine Excision & Weighing (Wet & Blotted) Necropsy->Weighing Data_Analysis Statistical Analysis (Compare to Vehicle Control) Weighing->Data_Analysis Result Positive Response: Statistically Significant Weight Increase Data_Analysis->Result

Caption: Workflow of the OECD 440 Uterotrophic Bioassay.

Section 2: Stilbene Estrogens: Mechanism of Action

Stilbene estrogens exert their biological effects by acting as agonists for estrogen receptors, ERα and ERβ.[2] These receptors are ligand-inducible transcription factors that modulate gene expression.[8]

The Classical Genomic Pathway:

  • Binding and Dimerization: Stilbenes like this compound diffuse across the cell membrane and bind to ERs located in the cytosol or nucleus.[9][10] This binding event induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form a dimer (homodimer or heterodimer).[11][12]

  • Nuclear Translocation and DNA Binding: The activated receptor-dimer complex translocates into the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[9][11]

  • Gene Transcription: The ER-ERE complex recruits co-activator proteins and the general transcription machinery, initiating the transcription of estrogen-responsive genes.[12]

  • Biological Response: The resulting proteins drive cellular responses, such as the proliferation of endometrial cells and water imbibition in the uterus, leading to the characteristic increase in uterine weight.[3][9]

Estrogen_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Estrogen Stilbene Estrogen (e.g., this compound) ER Estrogen Receptor (ER) (Cytosol/Nucleus) Estrogen->ER Binds Dimer Activated ER Dimer ER->Dimer Dimerizes ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Protein Protein Synthesis Transcription->Protein Response Cellular Response (Uterine Growth) Protein->Response

Caption: Classical genomic signaling pathway for stilbene estrogens.

Section 3: Comparative Analysis: this compound vs. Other Stilbenes

The estrogenic potency of stilbene derivatives can vary significantly based on their molecular structure. Direct comparisons in the uterotrophic assay provide the most relevant data for in vivo estrogenicity.

A key study evaluated the in vivo estrogenic activity of DES, its metabolites, and analogs, including α-Dienestrol and β-Dienestrol, using the immature mouse uterine weight bioassay. The results established a clear rank order of potency.

CompoundRelative In Vivo Estrogenic Potency Ranking[2]Comments
Diethylstilbestrol (DES) 1 (Most Potent) Considered the benchmark synthetic stilbene estrogen.
α-Dienestrol 2 Demonstrates high estrogenic activity, comparable to DES.[2]
DES-epoxide 3 A proposed metabolic intermediate of DES with significant estrogenicity.
Indanyl-DES 4 An analog of DES with notable estrogenic activity.
Dihydroxy DES 5 A proposed metabolic intermediate of DES with moderate potency.
β-Dienestrol 6 A metabolite of DES with lower, but still present, estrogenic activity.
DES-phenanthrene 7 (Least Potent) An analog with the lowest activity among the tested compounds.

This table summarizes the rank order of estrogenicity as determined by the immature mouse uterotrophic bioassay. A lower number indicates higher potency.

The data clearly indicates that while both this compound isomers are estrogenic, α-Dienestrol is significantly more potent than β-Dienestrol . The potency of α-Dienestrol is remarkably high, ranking second only to DES itself among the tested analogs and metabolites.[2] This high in vivo activity correlates well with its strong binding affinity for the estrogen receptor.

Section 4: Discussion and Field Insights

Structure-Activity Relationship: The potent estrogenicity of compounds like DES and α-Dienestrol is attributed to their structural features, particularly the presence of p-hydroxyl groups on the phenyl rings and the overall molecular geometry that allows for effective binding to the estrogen receptor's ligand-binding pocket.[13] The difference in potency between α-Dienestrol and β-Dienestrol highlights the critical role of stereochemistry in receptor interaction and subsequent biological activity.

Causality in Experimental Design:

  • Why a 3-day assay? The 3-day duration is optimal for capturing the initial phase of uterine growth, which involves both water imbibition and true tissue growth (hypertrophy and hyperplasia), without confounding factors from longer-term systemic effects.[3]

  • Why oral and subcutaneous routes? Using multiple administration routes, like oral gavage and subcutaneous injection, provides crucial information.[7] It helps assess the compound's activity following first-pass metabolism (oral) versus more direct systemic exposure (subcutaneous), which can reveal whether a compound is a proestrogen that requires metabolic activation.[14][15]

Trustworthiness and Self-Validation: The inclusion of a potent reference estrogen like Ethinyl Estradiol or DES is non-negotiable.[7] It validates the responsiveness of the chosen animal model and provides a benchmark against which the potency of the test compound can be compared, ensuring the integrity of the experimental system.[16]

Conclusion

The uterotrophic bioassay remains an indispensable tool for assessing the in vivo estrogenic activity of stilbene compounds. Comparative data clearly positions α-Dienestrol as a highly potent estrogen, surpassed only by DES in direct uterotrophic comparisons. Its activity is significantly greater than its β-isomer and other DES metabolites. For researchers investigating estrogen signaling or screening for endocrine activity, understanding this potency hierarchy is crucial for appropriate dose selection and accurate interpretation of results. The standardized OECD 440 protocol provides a robust framework for generating reliable and comparable data in this critical area of toxicology and pharmacology.

References

A Comparative Guide to Dienestrol Purity Validation: HPLC vs. ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dienestrol is a synthetic, non-steroidal estrogen used therapeutically in topical formulations.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing the safety and efficacy of the final drug product. Impurities can arise from the manufacturing process, degradation, or improper storage, and may possess undesirable toxicological profiles or reduce the therapeutic effectiveness of the drug.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate rigorous validation of analytical procedures to confirm the identity, strength, quality, and purity of drug substances.[2][3] This guide provides an in-depth comparison of two powerful, yet fundamentally different, analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers and drug development professionals in establishing a robust, orthogonal validation strategy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard in Separation

HPLC is a cornerstone of pharmaceutical quality control, prized for its high resolving power and sensitivity in separating and quantifying components of a mixture.[4] Its principle lies in the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase.

Causality Behind the Method: Why These Parameters?

An effective HPLC method for this compound is built on logical choices grounded in the molecule's chemical properties. The United States Pharmacopeia (USP) provides a monograph for this compound that serves as an authoritative starting point.[5]

  • Stationary Phase: A C18 (octadecylsilane) reversed-phase column is the workhorse for moderately non-polar compounds like this compound. The non-polar C18 chains interact with the non-polar regions of this compound via van der Waals forces, providing retention.

  • Mobile Phase: A mixture of a polar solvent (like water) and a less polar organic solvent (like methanol or acetonitrile) is used.[5] By adjusting the ratio, we can modulate the elution strength. For this compound, a typical mobile phase might be methanol and water. This composition is chosen to achieve a balance: strong enough to elute this compound in a reasonable time with good peak shape, but weak enough to allow separation from closely related impurities.

  • Detector: this compound contains phenolic rings, which are strong chromophores.[1] This makes UV detection highly suitable and sensitive. A detection wavelength of 254 nm is commonly employed.[6]

  • Internal Standard: The use of an internal standard, such as methyltestosterone as suggested in the USP monograph for this compound Cream, corrects for variations in injection volume and system response, thereby enhancing the precision and accuracy of quantification.[7]

Experimental Protocol: HPLC Purity Assay (Adapted from USP)

This protocol is designed for determining the purity of a this compound drug substance.

  • Mobile Phase Preparation: Prepare a filtered and degassed solution of methanol and water. The exact ratio should be adjusted to meet system suitability requirements, but a starting point could be a 3:2 methanol-water mixture.[7]

  • Internal Standard Solution: Prepare a solution of methyltestosterone in methanol at a concentration of approximately 125 µg/mL.[7]

  • Standard Preparation:

    • Accurately weigh about 25 mg of USP this compound Reference Standard (RS) into a 100-mL volumetric flask. Dissolve in and dilute to volume with methanol.

    • Pipette 2 mL of this solution, 5 mL of the Internal Standard Solution, and 5 mL of water into a 50-mL volumetric flask. Dilute with methanol to volume and mix. This yields a final this compound concentration of about 10 µg/mL.[5]

  • Assay (Sample) Preparation:

    • Accurately weigh about 25 mg of the this compound sample being tested into a 100-mL volumetric flask. Dissolve in and dilute to volume with methanol.

    • Pipette 2 mL of this solution, 5 mL of the Internal Standard Solution, and 5 mL of water into a 50-mL volumetric flask. Dilute with methanol to volume and mix.[5]

  • Chromatographic System:

    • Instrument: HPLC system with a UV detector.

    • Column: 4.6-mm × 25-cm; packing L1 (C18).[7]

    • Flow Rate: Approximately 2 mL/min.[7]

    • Detection Wavelength: 254 nm.[7][6]

    • Injection Volume: 50 µL.[7]

  • System Suitability (Self-Validation):

    • Inject the Standard Preparation six times.

    • The relative standard deviation (RSD) for the ratio of the peak areas of this compound to the internal standard should not be more than 2.0%.

    • The resolution factor between the this compound and internal standard peaks must be not less than 2.0.[7] This ensures the system can adequately separate the components.

  • Procedure: Inject equal volumes of the Standard Preparation and Assay Preparation into the chromatograph. Record the chromatograms and measure the peak area responses.

  • Calculation: Calculate the purity of the this compound sample using the ratio of peak responses from the Assay Preparation relative to the Standard Preparation. Impurities are typically reported as a percentage of the main peak area (area percent).

Quantitative NMR (qNMR) Spectroscopy: A Primary Method of Measurement

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[8][9] Unlike chromatography, which is a comparative or secondary method, qNMR can determine purity without needing an identical reference standard of the analyte.[10][11] The fundamental principle is that the integral area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12][13]

Causality Behind the Method: Why These Parameters?

A robust qNMR experiment relies on careful planning to ensure accurate and precise quantification.[12]

  • Solvent: A deuterated solvent, such as DMSO-d₆, is chosen to dissolve both the this compound sample and the internal standard without contributing interfering signals in the ¹H NMR spectrum.

  • Internal Standard (Calibrant): A highly pure, stable, non-volatile certified reference material (CRM) is chosen. It should have simple, sharp signals that do not overlap with the analyte's signals.[13] Maleic acid or 1,4-dinitrobenzene are suitable candidates. The calibrant's known purity and accurately weighed mass provide the reference for quantifying the analyte.

  • Acquisition Parameters:

    • Relaxation Delay (d1): This is the most critical parameter for quantification. A long delay (typically 5-7 times the longest spin-lattice relaxation time, T₁, of both the analyte and standard) is essential to ensure all protons have fully relaxed before the next pulse. Incomplete relaxation leads to signal intensity loss and inaccurate quantification.

    • Number of Scans: A sufficient number of scans (e.g., 16 or 64) are averaged to achieve a high signal-to-noise ratio (S/N > 250:1), which is crucial for precise integration.[14]

Experimental Protocol: ¹H qNMR Purity Assay
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube. Record the weight precisely.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, CRM grade) and add it to the same NMR tube. Record the weight precisely.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Cap and gently agitate until both the sample and standard are fully dissolved.

  • NMR Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Experiment: Standard ¹H NMR pulse sequence.

    • Key Parameters:

      • Relaxation Delay (d1): ≥ 30 seconds (a conservative value to ensure full relaxation).

      • Pulse Angle: 90°.

      • Number of Scans: 16-64 (to achieve adequate S/N).

      • Acquisition Time: ~3-4 seconds.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Carefully integrate a well-resolved, characteristic signal for this compound (e.g., the aromatic protons).[15]

    • Integrate a well-resolved signal for the internal standard (e.g., the olefinic protons of maleic acid).

  • Calculation: The purity of the this compound sample is calculated using the following formula, which relates the integrals, weights, molar masses, and number of protons for the analyte and the internal standard:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = Mass

    • P_std = Purity of the internal standard

Visualizing the Workflows

To better illustrate the procedural flow of each technique, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard (this compound RS + IS) sst System Suitability Test (Inject Standard x6) prep_std->sst prep_spl Prepare Sample (this compound API + IS) inject Inject Standard & Sample prep_spl->inject prep_mp Prepare Mobile Phase prep_mp->sst sst->inject Pass detect UV Detection (254 nm) inject->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (vs. Standard) integrate->calculate result result calculate->result Final Purity Report

Caption: Workflow for HPLC Purity Assay.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing weigh Accurately Weigh Sample & Internal Std (IS) dissolve Dissolve in Deuterated Solvent weigh->dissolve setup Set Quantitative Parameters (long d1, sufficient scans) dissolve->setup acquire Acquire 1H Spectrum setup->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate result result calculate->result Final Purity Report

Caption: Workflow for qNMR Purity Assay.

Comparative Analysis: HPLC vs. qNMR

Choosing the right analytical technique requires an understanding of their respective strengths and limitations for the specific task of purity determination.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Chromatographic separation based on differential partitioning.Spectroscopic measurement based on the direct proportionality between signal integral and the number of nuclei.[13]
Method Type Secondary/Comparative. Requires a well-characterized reference standard of the same analyte for quantification.[11]Primary ratio method. Can determine purity without an analyte-specific reference standard, using a certified internal standard.[11][16]
Selectivity Excellent for separating structurally similar impurities and isomers, providing a detailed impurity profile.Excellent for structural confirmation. Can be limited by signal overlap in complex mixtures.
Sensitivity Generally offers higher sensitivity (lower LOD/LOQ), making it ideal for detecting and quantifying trace-level impurities.[11][17]Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments.[11]
Accuracy/Precision High accuracy and precision when a high-purity reference standard is available.Offers excellent accuracy and precision, traceable to SI units when a certified internal standard is used.[13]
Information Provides retention time and quantitative data (area %). Structural information requires coupling to a mass spectrometer (LC-MS).Provides both structural and quantitative information simultaneously in a single, non-destructive experiment.[16][18]
Throughput Well-suited for high-throughput analysis using autosamplers once the method is established.Can be automated, but generally has a lower throughput compared to routine HPLC analysis.[11]
Method Development Can be time-consuming, requiring optimization of column, mobile phase, and gradient conditions.Often faster method development as fewer parameters need optimization.[11]

Conclusion: An Orthogonal Approach for Trustworthy Validation

Both HPLC and qNMR are powerful techniques for assessing the purity of this compound. They are not mutually exclusive; rather, they are complementary and best used in an orthogonal validation strategy.[8][14]

  • HPLC excels as a high-sensitivity separation technique, making it the method of choice for creating a detailed impurity profile and quantifying known and unknown impurities at trace levels. Its role in routine quality control is well-established and indispensable.

  • qNMR serves as a primary, non-destructive method that provides an accurate, absolute purity value for the this compound bulk material.[16] It is exceptionally valuable for certifying the purity of in-house primary reference standards, against which the everyday HPLC methods are calibrated.

By leveraging HPLC for its separative power and qNMR for its absolute quantitative accuracy, researchers and drug development professionals can build a comprehensive and self-validating system. This dual-pronged approach aligns with the principles of modern analytical procedure validation, as outlined by the ICH and FDA, ensuring a high degree of confidence in the quality and purity of the final drug product.[19][20][21]

References

A Comparative In Vitro Analysis of Dienestrol and Hexestrol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the in vitro effects of two synthetic non-steroidal estrogens, Dienestrol and Hexestrol. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, receptor binding affinities, and functional effects on various cell lines, supported by experimental data and protocols.

Introduction: Unveiling the Activity of Synthetic Estrogens

This compound and Hexestrol are synthetic, non-steroidal estrogens that have been historically used in medicine, though their use has largely been superseded by newer agents. Despite their reduced clinical application, they remain valuable tools in endocrinology and cancer research for understanding the structure-activity relationships of estrogen receptor (ER) ligands and for studying the downstream effects of ER activation. Both molecules mimic the action of the natural estrogen, 17β-estradiol (E2), by binding to and activating estrogen receptors, ERα and ERβ. This guide will dissect and compare their in vitro biological activities, providing a framework for their application in experimental settings.

Molecular Structure: A Tale of Two Isomers

This compound and Hexestrol are structurally related, both belonging to the stilbestrol family of compounds. Hexestrol is a meso compound, meaning it is an achiral diastereomer of its chiral counterpart. This compound, on the other hand, possesses a conjugated system of double bonds. These structural nuances are critical as they dictate the molecule's three-dimensional shape and, consequently, its affinity and orientation within the ligand-binding pocket of the estrogen receptors.

Comparative Analysis of In Vitro Effects

The in vitro effects of this compound and Hexestrol are primarily mediated through their interaction with estrogen receptors. This section will compare their binding affinities, their potency in inducing estrogenic responses, and their effects on cell proliferation.

Estrogen Receptor Binding Affinity

The initial step in the mechanism of action for both this compound and Hexestrol is binding to the estrogen receptors. Their affinity for ERα and ERβ is a key determinant of their biological potency. Several studies have quantified this interaction, often expressed as the Relative Binding Affinity (RBA) compared to 17β-estradiol.

CompoundEstrogen Receptor SubtypeRelative Binding Affinity (RBA) (%) (Estradiol = 100%)
This compound ERα121%
ERβ87%
Hexestrol ERα20-200% (Varies by study)
ERβData less available, but generally shows high affinity

Data presented is a synthesis from multiple sources and may vary based on experimental conditions.

As the data indicates, both compounds exhibit a high affinity for ERα, with this compound's affinity being comparable to or even slightly exceeding that of estradiol. Hexestrol also demonstrates a very high affinity for ERα. This strong binding is the basis for their potent estrogenic effects observed in vitro.

Proliferative Effects on Estrogen-Sensitive Cells

A hallmark of estrogenic compounds is their ability to induce proliferation in estrogen-dependent cell lines, such as the MCF-7 human breast cancer cell line. This effect is a direct consequence of ER activation and the subsequent transcription of genes involved in cell cycle progression.

Studies have shown that both this compound and Hexestrol are potent inducers of MCF-7 cell proliferation. Their potency is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of the maximal proliferative response. While specific EC50 values can vary between experiments, both compounds typically induce proliferation at nanomolar concentrations, underscoring their high potency.

Signaling Pathways and Experimental Workflows

The Estrogen Signaling Pathway

The binding of this compound or Hexestrol to the estrogen receptor initiates a cascade of molecular events. The canonical pathway involves the dimerization of the receptor-ligand complex, its translocation to the nucleus, and its binding to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This, in turn, recruits co-activator proteins and the transcriptional machinery, leading to gene expression.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or Hexestrol ER Estrogen Receptor (ERα / ERβ) Ligand->ER Binding Dimer Activated Receptor Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation & DNA Binding Gene Target Gene ERE->Gene Recruitment of Co-activators mRNA mRNA Transcript Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation

Caption: Canonical estrogen receptor signaling pathway.

Experimental Workflow: In Vitro Cell Proliferation Assay

The following diagram outlines a typical workflow for assessing the proliferative effects of this compound and Hexestrol on an estrogen-sensitive cell line like MCF-7.

ProliferationWorkflow Start Start: Seed MCF-7 cells in 96-well plate Acclimatize Allow cells to attach (24 hours) Start->Acclimatize Starve Hormone Deprivation: Replace with phenol red-free medium + charcoal-stripped serum Acclimatize->Starve Treat Add varying concentrations of This compound, Hexestrol, or Estradiol (Positive Control) Starve->Treat Incubate Incubate for a defined period (e.g., 4-6 days) Treat->Incubate Assay Add proliferation reagent (e.g., MTT, PrestoBlue) Incubate->Assay Read Measure absorbance or fluorescence using a plate reader Assay->Read Analyze Analyze Data: Plot dose-response curves and calculate EC50 values Read->Analyze

Caption: Workflow for a cell proliferation assay.

Detailed Experimental Protocol: MCF-7 Cell Proliferation Assay

This protocol provides a self-validating system for comparing the proliferative potential of this compound and Hexestrol.

Objective: To quantify and compare the dose-dependent proliferative effects of this compound and Hexestrol on MCF-7 human breast cancer cells.

Materials:

  • MCF-7 cells

  • DMEM (phenol red-free)

  • Charcoal-stripped fetal bovine serum (CS-FBS)

  • This compound, Hexestrol, 17β-estradiol (E2)

  • DMSO (vehicle)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or resazurin-based)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in standard growth medium.

    • Trypsinize and resuspend cells in phenol red-free DMEM supplemented with 10% CS-FBS. This is a critical step to minimize background estrogenic activity.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Hormone Deprivation:

    • After 24 hours, carefully aspirate the medium.

    • Wash the cells once with sterile PBS.

    • Add 100 µL of phenol red-free DMEM with 2.5% CS-FBS to each well and incubate for an additional 24-48 hours to synchronize the cells and ensure a low basal proliferation rate.

  • Treatment:

    • Prepare serial dilutions of this compound, Hexestrol, and E2 (positive control) in the hormone-deprivation medium. A typical concentration range would be from 10⁻¹² M to 10⁻⁶ M.

    • Include a vehicle control (DMSO) and a no-treatment control.

    • Carefully remove the starvation medium and add 100 µL of the respective treatments to the wells.

  • Incubation:

    • Incubate the plate for 4 to 6 days. The exact duration should be optimized based on the doubling time of the MCF-7 cells.

  • Proliferation Assay:

    • At the end of the incubation period, add the proliferation reagent according to the manufacturer's instructions (e.g., 10 µL of MTT solution per well).

    • Incubate for the recommended time (e.g., 2-4 hours for MTT).

  • Data Acquisition:

    • If using MTT, solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value for each compound.

Conclusion

Both this compound and Hexestrol are potent in vitro estrogen receptor agonists. Their high binding affinity for ERα translates into a robust induction of proliferation in estrogen-sensitive cell lines like MCF-7. While their potencies are generally comparable, subtle differences may arise from their unique structural features influencing their interaction with the receptor and subsequent recruitment of co-regulatory proteins. The experimental protocols and workflows provided in this guide offer a standardized approach for researchers to further investigate and compare the nuanced in vitro effects of these and other estrogenic compounds.

A Comparative Guide to the Genomic and Non-Genomic Signaling of Dienestrol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the genomic and non-genomic signaling pathways activated by Dienestrol, a synthetic non-steroidal estrogen. As researchers and drug development professionals, understanding the multifaceted mechanisms of action of estrogenic compounds is paramount for predicting therapeutic efficacy and potential off-target effects. This compound, an estrogen receptor (ER) agonist, exerts its biological effects through two distinct, yet potentially interconnected, signaling paradigms: a classical, slow-acting genomic pathway that regulates gene expression, and a rapid, non-genomic pathway that modulates cytoplasmic signaling cascades.[1][2][3] This document will dissect these pathways, provide the experimental frameworks to differentiate them, and offer insights into the causality behind these methodologies.

This compound's Interaction with Estrogen Receptors: The Initiating Event

This compound is a potent synthetic estrogen that initiates its effects by binding to estrogen receptors alpha (ERα) and beta (ERβ).[1][4][5][6] Its binding affinity for both receptor subtypes is high, comparable to or even exceeding that of the endogenous hormone 17β-estradiol.[1][7] This potent interaction is the critical first step that dictates the subsequent activation of both genomic and non-genomic signaling cascades. The relative binding affinity (RBA) and inhibition constant (Ki) are key metrics used to quantify this interaction, typically determined through competitive binding assays.[1]

Table 1: Comparative Binding Affinity of this compound for ERα and ERβ

LigandReceptor SubtypeKi (nM)Relative Binding Affinity (RBA %)*
This compound ERα0.05[1][8]37 (Range: 20.4–223)[1][8]
This compound ERβ0.03[1][8]56–404[1][8]
17β-EstradiolERα0.115 (Range: 0.04–0.24)[1]100
17β-EstradiolERβ0.15 (Range: 0.10–2.08)[1]100

*Relative Binding Affinity is expressed as a percentage relative to 17β-estradiol (set at 100%). Data ranges reflect inter-assay variability.

The high affinity of this compound for both ER subtypes underscores its potent estrogenic activity and is the foundation for its subsequent signaling effects.[1][7]

The Classical Genomic Signaling Pathway: A Transcriptional Regulator

The genomic pathway is the canonical mechanism of estrogen action, responsible for long-term cellular changes by directly altering gene expression.[9][10][11] This pathway's effects have a characteristic lag time, typically hours to days, as it involves the complex machinery of gene transcription and protein synthesis.[10]

Mechanism of Action:

  • Ligand Binding and Receptor Dimerization: this compound, being lipophilic, diffuses across the cell membrane and binds to ERα or ERβ located in the cytoplasm or nucleus.[1][12] This binding event induces a conformational change in the receptor, causing it to dissociate from heat shock proteins.[1][9] The activated receptors then form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).[1]

  • Nuclear Translocation and DNA Binding: The this compound-ER dimer complex translocates into the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[9][11]

  • Gene Transcription: Upon binding to EREs, the complex recruits co-activator or co-repressor proteins, which modulates the transcription of downstream genes, leading to the synthesis of new proteins that carry out the physiological response.[13][14]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D This compound ER Estrogen Receptor (ERα / ERβ) D->ER Binding D_ER This compound-ER Complex ER->D_ER Dimer Dimerized This compound-ER Complex D_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Nuclear Translocation & DNA Binding Transcription Modulation of Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Translation Response Long-Term Cellular Response Protein->Response

Caption: Classical genomic signaling pathway of this compound.

The Rapid Non-Genomic Signaling Pathway: A Cytoplasmic Modulator

In contrast to the slow genomic pathway, non-genomic signaling is characterized by its rapid onset, occurring within seconds to minutes.[10][15] These effects do not require gene transcription or protein synthesis and are mediated by a subpopulation of estrogen receptors located at the cell membrane (mERs) or within the cytoplasm.[1][3][9]

Mechanism of Action:

  • Membrane Receptor Activation: this compound binds to mERs, which can be associated with caveolae or coupled to G-proteins.[1][16] This interaction can also involve the G protein-coupled estrogen receptor (GPER).[16]

  • Signal Transduction Cascade: This binding rapidly activates intracellular signaling cascades. Key pathways implicated in estrogen's non-genomic effects include the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[1][17][18][19]

  • Downstream Effects: Activation of these kinase cascades leads to the phosphorylation and modulation of various target proteins, resulting in rapid cellular responses such as changes in ion flux, nitric oxide production, and regulation of cell survival and proliferation.[2][9]

G cluster_outside Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm D This compound mER Membrane ER (mER) or GPER D->mER Binding PI3K PI3K mER->PI3K Activation MAPK MAPK/ERK Cascade mER->MAPK Activation Akt Akt PI3K->Akt Activation Response Rapid Cellular Responses (e.g., Kinase Activation, NO production) Akt->Response MAPK->Response

Caption: Rapid non-genomic signaling pathway of this compound.

Comparative Analysis: Genomic vs. Non-Genomic Signaling

The dual signaling capacity of this compound is critical to its overall biological profile. The following table provides a direct comparison of these two pathways.

Table 2: Key Differences Between Genomic and Non-Genomic Signaling

FeatureGenomic SignalingNon-Genomic Signaling
Latency of Onset Slow (hours to days)[10]Rapid (seconds to minutes)[10]
Receptor Location Primarily nucleus and cytoplasm[9][12]Plasma membrane and cytoplasm[1][9][16]
Primary Mediator Nuclear ERα and ERβ[9][11]Membrane-associated ERα/ERβ, GPER[1][16]
Mechanism Ligand-activated transcription factor, binds to EREs on DNA[1][11]Activates intracellular second messengers and kinase cascades[1][10]
Requirement Gene transcription and new protein synthesis[10]Does not require transcription or protein synthesis
Cellular Response Long-term changes in cell function, differentiation, proliferation[20]Acute modulation of cell signaling, ion channel activity, enzyme activation[10]

Experimental Methodologies for Pathway Differentiation

Distinguishing between genomic and non-genomic effects is essential for mechanistic studies. The choice of assay is dictated by the specific characteristics of each pathway, such as timescale and molecular endpoints.

Protocol 1: ERE-Driven Luciferase Reporter Gene Assay (Genomic Effect)

This assay is the gold standard for quantifying a compound's ability to activate gene transcription via the classical genomic pathway.

  • Causality & Rationale: This system provides a direct readout of transcriptional activation mediated by the ligand-ER complex binding to EREs. The luciferase gene is placed under the control of an ERE-containing promoter. An increase in light output is directly proportional to the activation of genomic signaling. The typical incubation time of 18-24 hours ensures that the measurement captures the result of transcription and translation, isolating it from rapid non-genomic effects.

  • Step-by-Step Methodology:

    • Cell Culture and Transfection: Culture an appropriate cell line (e.g., MCF-7 or HeLa cells, which are ER-negative and can be co-transfected). Co-transfect cells with two plasmids: one containing the firefly luciferase reporter gene driven by an ERE-containing promoter, and a second plasmid containing the Renilla luciferase gene under a constitutive promoter (e.g., SV40) to serve as an internal control for transfection efficiency and cell viability.

    • Treatment: Following transfection (typically 24 hours), replace the medium with a medium containing various concentrations of this compound or a vehicle control. Include 17β-estradiol as a positive control. Incubate for 18-24 hours.

    • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

    • Luminescence Measurement: Use a dual-luciferase reporter assay system. Measure the firefly luciferase activity first, then add the quenching reagent and measure the Renilla luciferase activity in the same sample using a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized relative light units (RLU) against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

G A 1. Transfect Cells (ERE-Luciferase & Control Plasmids) B 2. Treat with this compound (18-24 hours) A->B C 3. Lyse Cells B->C D 4. Measure Dual-Luciferase Activity (Luminometer) C->D E 5. Normalize Data & Plot Dose-Response Curve D->E

Caption: Workflow for ERE-Luciferase Reporter Assay.

Protocol 2: Western Blotting for ERK1/2 Phosphorylation (Non-Genomic Effect)

This assay detects the rapid activation of the MAPK/ERK signaling pathway, a hallmark of non-genomic estrogen action.[17][21]

  • Causality & Rationale: Phosphorylation is a rapid and transient post-translational modification that activates signaling proteins. By measuring the phosphorylated form of ERK (p-ERK) at very short time points (e.g., 2-15 minutes), we can isolate this effect from the much slower genomic pathway. This protocol is self-validating by comparing the level of phosphorylated protein to the total amount of the protein, ensuring that observed changes are due to activation state, not changes in protein expression.

  • Step-by-Step Methodology:

    • Cell Culture and Serum Starvation: Plate cells (e.g., MCF-7) and grow to 70-80% confluency. To reduce basal kinase activity, serum-starve the cells for 12-24 hours prior to treatment.

    • Treatment: Treat cells with this compound (typically at a single, effective concentration) for short time points (e.g., 0, 2, 5, 10, 15, 30 minutes).

    • Cell Lysis: Immediately after treatment, place plates on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold RIPA buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. Scrape the cells and collect the lysate.

    • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with a primary antibody for total ERK1/2 as a loading control.

    • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each time point.

Conclusion

This compound is a potent ER agonist that activates both classical genomic and rapid non-genomic signaling pathways.[1] The genomic pathway involves the regulation of gene transcription, leading to long-term cellular changes, while the non-genomic pathway involves the rapid activation of cytoplasmic kinase cascades like MAPK/ERK and PI3K/Akt.[1][17] A comprehensive understanding of this dual mechanism is crucial for the development of safer and more effective selective estrogen receptor modulators (SERMs) and for assessing the toxicological profile of environmental estrogens. The experimental protocols outlined in this guide provide a robust framework for dissecting these distinct, yet interconnected, signaling modalities, enabling researchers to build a more complete picture of this compound's biological activity.

References

A Senior Application Scientist's Guide to the Validation of a Sensitive Analytical Method for Dienestrol in Tissue Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Sensitive Dienestrol Detection

This compound is a synthetic non-steroidal estrogen that has been used as a growth promoter in livestock. However, due to its potential carcinogenic effects and endocrine-disrupting properties, its use in food-producing animals is banned in many parts of the world, including the European Union and the United States. The presence of this compound residues in edible tissues poses a significant risk to consumer health, necessitating highly sensitive and reliable analytical methods for regulatory monitoring and food safety assurance.

This guide provides an in-depth validation of a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in tissue samples. We will explore the causality behind each experimental step, present a comprehensive validation framework grounded in international regulatory standards, and objectively compare the performance of this gold-standard technique against alternative analytical approaches. Every protocol described herein is designed as a self-validating system, ensuring the generation of trustworthy and defensible data for researchers, scientists, and drug development professionals.

Featured Method: Ultra-High Sensitivity this compound Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for trace-level quantification of analytes in complex biological matrices.[1][2] Its power lies in the combination of physical separation by chromatography with highly specific mass-based detection, providing unparalleled sensitivity and selectivity.

Experimental Protocol: A Step-by-Step Rationale

The following protocol is optimized for the extraction and analysis of this compound from bovine muscle tissue.

1. Sample Preparation: Isolating the Needle from the Haystack

The primary challenge in tissue analysis is the complex matrix, which includes proteins, fats, and other endogenous components that can interfere with analysis.[3] Our multi-step sample preparation is designed to systematically remove these interferences while maximizing the recovery of this compound.

  • Step 1: Tissue Homogenization

    • Accurately weigh 2.0 g (± 0.1 g) of thawed, minced tissue into a 50 mL polypropylene centrifuge tube.

    • Add an appropriate amount of internal standard (e.g., this compound-d4).

    • Add 10 mL of acetonitrile.

    • Homogenize using a high-speed probe homogenizer for 1 minute.

    • Causality: Homogenization ensures a uniform sample consistency and maximizes the surface area for efficient extraction of the analyte from the tissue matrix into the organic solvent. The internal standard, a stable isotope-labeled version of the analyte, is added early to compensate for any analyte loss during the subsequent extraction and clean-up steps.

  • Step 2: Liquid-Liquid Extraction & Protein Precipitation

    • Centrifuge the homogenate at 4,000 x g for 10 minutes.

    • Carefully decant the acetonitrile supernatant into a clean tube.

    • Causality: Acetonitrile acts as a protein-precipitating agent and an extraction solvent. Centrifugation separates the solid tissue debris and precipitated proteins from the liquid extract containing this compound.[4]

  • Step 3: Solid-Phase Extraction (SPE) Clean-up

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 5 mL of 10% methanol in water.

    • Condition an SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer) with methanol followed by water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute the this compound with 5 mL of methanol.

    • Causality: SPE is a critical clean-up step. The chosen sorbent retains this compound while allowing salts and other highly polar impurities to be washed away. The final elution with a strong organic solvent releases the analyte, resulting in a much cleaner extract. This step is vital for minimizing matrix effects during MS analysis.[3][5][6]

  • Step 4: Final Concentration

    • Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase for LC-MS/MS analysis.

    • Causality: This final step concentrates the analyte, significantly enhancing the method's sensitivity.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_cleanup Clean-up & Concentration cluster_analysis Analysis Tissue Weigh Tissue Sample (2g) IS Spike Internal Standard Tissue->IS Homogenize Homogenize in Acetonitrile IS->Homogenize Centrifuge Centrifuge (4,000 x g) Homogenize->Centrifuge Extract Collect Supernatant Centrifuge->Extract Evap1 Evaporate to Dryness Extract->Evap1 Recon1 Reconstitute Evap1->Recon1 SPE Solid-Phase Extraction (SPE) Recon1->SPE Evap2 Elute & Evaporate SPE->Evap2 Recon2 Reconstitute in Mobile Phase Evap2->Recon2 LCMS Inject into LC-MS/MS Recon2->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: LC-MS/MS workflow for this compound analysis in tissue.

2. Instrumental Analysis: LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Rationale: A C18 column effectively retains the non-polar this compound molecule, while the gradient elution allows for efficient separation from any remaining matrix components. Formic acid aids in the protonation of the analyte for better ionization.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • This compound Transition: e.g., m/z 265.1 → 235.1 (Quantifier), m/z 265.1 → 107.0 (Qualifier).

      • This compound-d4 (IS) Transition: e.g., m/z 269.1 → 239.1.

    • Rationale: this compound contains phenolic hydroxyl groups that readily deprotonate, making negative mode ESI highly efficient and sensitive.[7] MRM provides exceptional specificity by monitoring a unique fragmentation pattern (a "transition") from the parent ion to a specific product ion, virtually eliminating false positives.

Method Validation: Establishing Trust and Reliability

A bioanalytical method is only as good as its validation. The validation process rigorously demonstrates that the method is fit for its intended purpose.[8] The framework presented here is based on the internationally harmonized guidelines from the International Council for Harmonisation (ICH) M10, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[9][10][11][12] For veterinary drug residues, VICH guidelines are also highly relevant.[13][14][15]

Validation Parameters & Performance Data

The following table summarizes the key validation parameters, their acceptance criteria, and the performance achieved by this LC-MS/MS method.

Validation Parameter Acceptance Criteria (based on FDA/EMA guidelines) Achieved Performance
Selectivity No significant interfering peaks at the retention time of the analyte in blank matrix samples.[16]No interferences observed in 10 different sources of blank bovine muscle.
Linearity (r²) Correlation coefficient (r²) ≥ 0.99> 0.995
Range 0.1 µg/kg to 10 µg/kg0.1 µg/kg to 10 µg/kg
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve with acceptable precision (≤20%) and accuracy (±20%).[13]0.1 µg/kg
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.03 µg/kg
Accuracy (% Bias) Within ±15% of nominal value (±20% at LOQ).[17]-5.2% to +6.8%
Precision (%RSD) Within-run and between-run Relative Standard Deviation (RSD) ≤15% (≤20% at LOQ).[13][17]Within-run: < 7%; Between-run: < 9%
Extraction Recovery Consistent and reproducible across the concentration range.85% - 95%
Matrix Effect Internal standard-normalized matrix factor should be consistent (RSD ≤15%).[12]RSD < 10%
Stability Analyte concentration within ±15% of initial concentration under tested conditions (Freeze-thaw, bench-top, long-term).[13]Stable for 3 freeze-thaw cycles, 24h at room temp, and 3 months at -80°C.

Comparison with Alternative Analytical Methods

While LC-MS/MS is the gold standard for confirmation, other methods have been used for screening and analysis. Understanding their capabilities and limitations is crucial for selecting the right tool for the job.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that often requires chemical derivatization to make non-volatile compounds like this compound suitable for analysis. This extra step can introduce variability and increase analysis time.[18]

  • Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays are excellent for high-throughput screening of many samples at a low cost. However, their specificity is limited by the potential for antibody cross-reactivity with structurally similar compounds, and they are generally considered semi-quantitative.[1][19]

  • HPLC with Fluorescence Detection (HPLC-FLD): This method can offer good sensitivity, especially if the target molecule is naturally fluorescent or can be derivatized with a fluorescent tag.[20] However, its specificity is significantly lower than mass spectrometry, as it cannot differentiate between compounds with similar chromatographic and fluorescence properties.

Comparative Performance Overview
Parameter LC-MS/MS (Featured Method) GC-MS ELISA HPLC-FLD
Specificity Very High (Confirmatory)HighModerate to Low (Screening)Moderate
Sensitivity (LOQ) Very Low (sub-µg/kg)Low (µg/kg)Moderate (µg/kg)Low (µg/kg)
Quantitation ExcellentGoodSemi-QuantitativeGood
Throughput ModerateLow to ModerateVery HighModerate
Sample Prep Involved (SPE required)Involved (Derivatization)MinimalModerate
Cost per Sample HighHighLowModerate

Method Selection Logic

G Start Start: Large Batch of Samples Screen Screening Required? Start->Screen ELISA Use ELISA for High-Throughput Screening Screen->ELISA Yes LCMS_Direct Direct Quantitative Analysis with LC-MS/MS Screen->LCMS_Direct No LCMS_Confirm Confirm Presumptive Positives with LC-MS/MS ELISA->LCMS_Confirm End End: Report Final Results LCMS_Confirm->End LCMS_Direct->End

Caption: Decision workflow for selecting an analytical method.

Conclusion

The validated LC-MS/MS method detailed in this guide provides the highest level of confidence for the quantification of this compound in tissue samples. Its exceptional sensitivity, specificity, and accuracy make it the unequivocal gold standard for regulatory compliance and confirmatory analysis. The rigorous validation process, grounded in international standards, ensures that the data generated is scientifically sound and legally defensible.

While alternative methods like ELISA serve a valuable purpose for cost-effective, high-throughput screening, they lack the confirmatory power of mass spectrometry. A "fit-for-purpose" approach, often employing ELISA for initial screening followed by LC-MS/MS for confirmation of presumptive positives, represents an efficient and robust strategy for comprehensive food safety monitoring programs.

References

A Comparative Guide to Dienestrol's Effect on Target Gene Expression vs. Endogenous Estrogens

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of estrogenic compounds, understanding the nuanced differences between synthetic and endogenous estrogens is paramount. This guide provides an in-depth, objective comparison of Dienestrol, a synthetic non-steroidal estrogen, and endogenous estrogens, primarily 17β-estradiol, focusing on their differential effects on target gene expression. We will delve into the molecular mechanisms, present supporting experimental data, and provide detailed protocols for independent verification.

Introduction: this compound and Endogenous Estrogens

This compound is a synthetic, non-steroidal estrogen belonging to the stilbestrol group, structurally similar to the more widely known diethylstilbestrol (DES).[1] It functions as a potent agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2][3][4] Historically used in hormone replacement therapy, this compound now serves as a valuable research tool for investigating estrogen signaling pathways.[1][5]

Endogenous estrogens , with 17β-estradiol (E2) as the most potent and primary form, are naturally occurring steroid hormones that play a critical role in a vast array of physiological processes. E2 is the benchmark against which the activity of all other estrogenic compounds is measured.

The fundamental action of both this compound and estradiol is mediated through their binding to estrogen receptors, which function as ligand-activated transcription factors.[6] This interaction initiates a cascade of molecular events culminating in the altered expression of specific target genes.

The Genomic Signaling Pathway: A Shared Mechanism

Upon entering a target cell, both this compound and endogenous estrogens bind to ERα or ERβ located in the cytoplasm or nucleus.[3][6] This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins and subsequent dimerization. The activated receptor-dimer complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[6] This binding, along with the recruitment of co-activator proteins, initiates the transcription of downstream genes, leading to a physiological response.[6]

Estrogen_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (this compound or Estradiol) ER_HSP Inactive ER-HSP Complex Estrogen->ER_HSP Binding ER Estrogen Receptor (ERα/β) ER->ER_HSP HSP Heat Shock Proteins HSP->ER_HSP ER_E Activated ER-Estrogen Complex ER_HSP->ER_E HSP Dissociation Dimer ER Dimer ER_E->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation & Binding Transcription Gene Transcription ERE->Transcription Coactivators Co-activators Coactivators->ERE mRNA mRNA Transcription->mRNA Protein Synthesis & Cellular Response Protein Synthesis & Cellular Response mRNA->Protein Synthesis & Cellular Response

Caption: Classical genomic signaling pathway for this compound and other estrogens.

Comparative Analysis of Receptor Binding Affinity

The initial point of divergence in the activity of this compound and estradiol lies in their affinity for the estrogen receptors. Relative Binding Affinity (RBA) assays quantify a compound's ability to displace radiolabeled estradiol from the receptor, providing a direct measure of binding strength.[1]

As the data indicates, synthetic estrogens like this compound exhibit a markedly different binding profile compared to endogenous estradiol. This compound shows a significantly higher binding affinity for both ERα and ERβ.[1][7] This heightened affinity suggests that at equivalent concentrations, this compound may occupy a greater number of receptors, potentially leading to a more potent or sustained downstream cellular response.

Table 1: Estrogen Receptor Binding Affinity Comparison

CompoundReceptor SubtypeRelative Binding Affinity (RBA) vs. Estradiol (%)Inhibition Constant (Ki) (nM)Source(s)
This compound ERα~223%0.05[2][6][7]
ERβ~404%0.03[2][6][7]
17β-Estradiol ERα & ERβ100% (Reference)0.04–0.24 (ERα)0.10–2.08 (ERβ)[6]
Diethylstilbestrol (DES) ERα~468%-[1]
ERβ~295%-[1]

Note: RBA and Ki values can vary between assays and experimental conditions.

Differential Impact on Key Estrogen Target Genes

The ultimate biological effect of an estrogenic compound is determined by the portfolio of genes it regulates and the magnitude of that regulation. Here, we compare the expected effects of this compound and endogenous estrogens on three well-characterized estrogen-responsive genes: TFF1, GREB1, and PGR.

  • Trefoil Factor 1 (TFF1): Also known as pS2, TFF1 is a secreted protein whose gene contains a classic ERE and is strongly regulated by estrogen in hormone-responsive breast cancer cells.[8][9] TFF1 is implicated in mucosal protection and repair, but also in cancer cell migration.[10][11] Given this compound's high receptor affinity, it is predicted to be a potent inducer of TFF1 expression, likely exceeding the induction observed with physiological concentrations of estradiol.

  • Growth Regulation by Estrogen in Breast Cancer 1 (GREB1): As an early-response gene, GREB1 is considered a critical mediator of estrogen-stimulated cell proliferation.[12][13] Its transcription is robustly induced by ERα binding to multiple distal EREs.[14][15] The superior binding characteristics of this compound suggest it would strongly upregulate GREB1, potentially leading to a more pronounced proliferative signal compared to estradiol at the same molar concentration.

  • Progesterone Receptor (PGR): The PGR gene is a classical biomarker of a functional ER signaling pathway.[16] Its regulation is complex, involving ERα recruitment to ERE half-sites and interactions with other transcription factors like Sp1.[17][18] The potency of this compound would be expected to translate into strong induction of PGR expression, a key indicator of robust estrogenic action in target tissues.

While direct, quantitative side-by-side comparisons of this compound and estradiol on the expression of these specific genes are not abundant in publicly available literature, the consistently higher binding affinity of this compound strongly supports its classification as a superagonist relative to estradiol.[5][7] Experimental validation is essential to confirm the precise dose-response relationship and maximal induction levels for each compound.

Experimental Methodologies: A Framework for Comparison

To empirically determine the differential effects of this compound and estradiol on target gene expression, a quantitative reverse transcription PCR (RT-qPCR) assay is the method of choice due to its sensitivity, specificity, and wide dynamic range.[19][20][21]

Experimental Workflow: Comparative Gene Expression Analysis

RT_qPCR_Workflow cluster_prep Cell Culture & Treatment cluster_molbio Molecular Biology cluster_analysis Quantitative Analysis A 1. Seed ER-positive cells (e.g., MCF-7) B 2. Hormone-deprive cells A->B C 3. Treat with compounds - Vehicle (Control) - 17β-Estradiol (E2) - this compound B->C D 4. Isolate Total RNA C->D E 5. Assess RNA Quality & Quantity (e.g., NanoDrop, Bioanalyzer) D->E F 6. Synthesize cDNA (Reverse Transcription) E->F G 7. Perform qPCR - Target Genes (TFF1, GREB1, etc.) - Housekeeping Gene (e.g., ACTB, GAPDH) F->G H 8. Data Analysis (ΔΔCt Method) G->H I 9. Calculate & Compare Fold Change in Gene Expression H->I

Caption: Workflow for comparing the effects of estrogenic compounds on gene expression.

Detailed Protocol: RT-qPCR for Estrogen-Responsive Genes

This protocol provides a self-validating system for comparing the effects of this compound and 17β-estradiol on the expression of target genes like TFF1 and GREB1 in an ER-positive cell line (e.g., MCF-7).

1. Cell Culture and Treatment: a. Culture MCF-7 cells in standard growth medium (e.g., DMEM with 10% Fetal Bovine Serum). b. To eliminate background estrogenic effects, switch cells to a hormone-depleted medium (e.g., phenol red-free DMEM with 10% charcoal-stripped FBS) for 48-72 hours prior to treatment. This step is critical for establishing a low basal expression level of target genes. c. Treat cells for a predetermined time (e.g., 24 hours) with various concentrations of this compound (e.g., 0.01 nM to 100 nM), 17β-estradiol (as a positive control), and a vehicle control (e.g., 0.1% DMSO). A dose-response curve is essential to compare potency (EC50) and efficacy (Emax).

2. RNA Isolation and Quality Control: a. Lyse cells and isolate total RNA using a silica-column-based kit or TRIzol reagent according to the manufacturer's instructions. b. Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. c. Optional but recommended: Verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is desirable.

3. cDNA Synthesis (Reverse Transcription): a. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and a mix of oligo(dT) and random primers. This two-primer approach ensures comprehensive representation of the transcriptome. b. Include a "No-RT" control (a reaction mix without reverse transcriptase) for each RNA sample to test for genomic DNA contamination in the subsequent qPCR step.

4. Quantitative PCR (qPCR): a. Prepare a qPCR master mix containing SYBR Green or a TaqMan probe-based chemistry, forward and reverse primers for your target genes (TFF1, GREB1) and a stable housekeeping gene (ACTB, GAPDH), and the synthesized cDNA. b. Use validated primer sets with proven efficiency (90-110%). c. Run the qPCR reaction on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. d. Include a melt curve analysis at the end of a SYBR Green run to verify the specificity of the amplified product. A single peak indicates a specific product.

5. Data Analysis: a. Determine the quantification cycle (Cq) for each reaction. b. Normalize the Cq value of the target gene to the Cq value of the housekeeping gene for each sample (ΔCq = Cq_target - Cq_housekeeping). c. Calculate the ΔΔCq by subtracting the ΔCq of the vehicle control from the ΔCq of the treated sample (ΔΔCq = ΔCq_treated - ΔCq_control). d. Calculate the fold change in gene expression relative to the vehicle control as 2-ΔΔCq. e. Plot the fold change against the compound concentration to generate dose-response curves and compare the potency and efficacy of this compound and estradiol.

For a broader, unbiased comparison, RNA-Sequencing (RNA-Seq) can be employed. This powerful technique provides a comprehensive snapshot of the entire transcriptome, allowing for the discovery of novel this compound-regulated genes and pathway analysis that would be missed by targeted qPCR.[22][23]

Conclusion

This compound distinguishes itself from endogenous estradiol primarily through its significantly higher binding affinity for both ERα and ERβ. This superior affinity profile strongly suggests that this compound acts as a "superagonist," capable of eliciting a more potent and potentially more sustained induction of estrogen-responsive genes like TFF1, GREB1, and PGR. For researchers, this means this compound can be a powerful tool for maximally stimulating the estrogenic pathway. However, for drug development professionals, this heightened potency underscores the need for careful dose consideration and risk assessment, as it may amplify both the therapeutic and adverse effects associated with estrogen receptor activation. The provided experimental framework offers a robust method for quantifying these differences and furthering our understanding of synthetic estrogen action.

References

A Comparative Analysis of the Biological Activity of Dienestrol Isomers: α- vs. β-Dienestrol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dienestrol, a synthetic non-steroidal estrogen of the stilbestrol group, has been a subject of interest in both therapeutic and research contexts.[1][2] Structurally similar to diethylstilbestrol (DES), this compound functions as a potent agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] It exists as two geometric isomers, α-dienestrol ((E,E)-dienestrol) and β-dienestrol ((Z,Z)-dienestrol), which exhibit marked differences in their biological activity. Notably, β-dienestrol is also recognized as a metabolite of DES.[3][4] This guide provides a comprehensive comparative study of the biological activities of α- and β-dienestrol, offering experimental data and detailed methodologies for their evaluation.

This document is intended for researchers, scientists, and drug development professionals engaged in the study of estrogen signaling and the evaluation of estrogenic compounds. The information presented herein is grounded in experimental evidence to facilitate a clear understanding of the distinct pharmacological profiles of these two isomers.

Structural Differences: The Basis of Divergent Activity

The distinct biological activities of α- and β-dienestrol originate from their stereochemistry. α-Dienestrol possesses a trans,trans (E,E) configuration, resulting in a more linear and rigid structure that is sterically favorable for binding to the ligand-binding pocket of estrogen receptors. In contrast, β-dienestrol has a cis,cis (Z,Z) configuration, leading to a bulkier, non-planar conformation that hinders its interaction with the receptors.

Comparative Biological Activity: A Quantitative Overview

Experimental evidence consistently demonstrates the superior estrogenic potency of α-dienestrol over its β-isomer. This difference is quantifiable through both in vivo and in vitro assays.

In Vivo Estrogenic Potency: The Uterotrophic Bioassay

The mouse uterotrophic bioassay, a standard in vivo test for estrogenicity, reveals a stark contrast in the potencies of the two isomers.[1] This assay measures the increase in uterine weight in immature or ovariectomized rodents following the administration of an estrogenic substance.[1] A comparative study of DES and its analogs demonstrated the following rank order of estrogenicity:

Diethylstilbestrol (DES) > α-Dienestrol ≥ DES-epoxide > indanyl-DES > dihydroxy DES > β-Dienestrol > DES-phenanthrene[3][4]

This ranking clearly establishes α-dienestrol as a potent estrogen, while β-dienestrol exhibits significantly weaker estrogenic activity in vivo.[3][4]

Table 1: Relative In Vivo Estrogenic Potency of this compound Isomers and Related Compounds

CompoundRelative In Vivo Estrogenic Potency
Diethylstilbestrol (DES)1 (Most Potent)
α-Dienestrol 2
DES-epoxide3
Indanyl-DES4
Dihydroxy DES5
β-Dienestrol 6
DES-phenanthrene7 (Least Potent)
Data adapted from Korach et al., 1978.[3][4]
In Vitro Receptor Binding Affinity

Competitive ligand binding assays are employed to determine the relative binding affinity (RBA) of a compound for estrogen receptors compared to the endogenous ligand, 17β-estradiol.[1] These assays consistently show that α-dienestrol has a much higher affinity for the estrogen receptor than β-dienestrol.[3][4]

A study comparing various DES metabolites and analogs using mouse uterine cytosol (a source rich in ERα) found that α-dienestrol had one of the greatest affinities for the receptor, whereas the affinity of β-dienestrol was significantly lower, correlating with the in vivo bioassay results.[3][4]

Table 2: Estrogen Receptor Binding Affinity of this compound (Isomer Unspecified) and Reference Compounds

LigandReceptor SubtypeKi (nM)Relative Binding Affinity (RBA %)
This compoundERα0.0537 (Range: 20.4–223)
This compoundERβ0.0356–404
17β-EstradiolERα0.115 (Range: 0.04–0.24)100
17β-EstradiolERβ0.15 (Range: 0.10–2.08)100
Data compiled from publicly available sources. The ranges in RBA reflect inter-assay variability.[7]
In Vitro Functional Activity: Reporter Gene Assays

Reporter gene assays in cell lines expressing estrogen receptors are used to quantify the transcriptional activity induced by a compound. While direct comparative EC50 values for α- and β-dienestrol are scarce, an EC50 value of 3.23 nM has been reported for this compound (isomer unspecified) in an ERα reporter assay, indicating potent activation of the receptor.[6] Given the binding affinity data, it is expected that α-dienestrol would have a significantly lower EC50 value (indicating higher potency) than β-dienestrol in such functional assays.

Estrogen Receptor Signaling Pathways

Upon binding to ERα or ERβ, this compound isomers, like other estrogens, can initiate both genomic and non-genomic signaling pathways. The significant difference in binding affinity between the α and β isomers directly translates to a differential ability to effectively initiate these cascades.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of the estrogen-receptor complex to Estrogen Response Elements (EREs) in the DNA, leading to the transcription of target genes.[7] Due to its high affinity, α-dienestrol is a potent activator of this pathway.

This compound α-Dienestrol ER ERα / ERβ This compound->ER Binding Dimerization Dimerization ER->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation ERE ERE Binding Nucleus->ERE Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Genomic estrogen receptor signaling pathway activated by α-dienestrol.

Non-Genomic Signaling Pathway

Non-genomic signaling involves the activation of membrane-associated estrogen receptors, leading to rapid intracellular signaling cascades. While less studied for individual this compound isomers, the ability to initiate these pathways is also dependent on effective receptor binding.

Experimental Protocols

The following are detailed methodologies for key experiments used to compare the biological activity of this compound isomers.

Protocol 1: Estrogen Receptor Competitive Binding Assay

This in vitro assay quantifies the ability of a test compound to displace a radiolabeled ligand from the estrogen receptor, thereby determining its relative binding affinity.[1]

Objective: To determine the RBA of α- and β-dienestrol for ERα and ERβ.

Materials:

  • Recombinant human ERα and ERβ protein

  • Radiolabeled Ligand: [³H]17β-estradiol

  • Test Compounds: α-dienestrol, β-dienestrol, 17β-estradiol (reference) dissolved in DMSO

  • Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Hydroxylapatite slurry

  • Scintillation fluid and counter

Procedure:

  • A constant concentration of the estrogen receptor and [³H]17β-estradiol are incubated in the assay buffer.

  • Increasing concentrations of the unlabeled test compounds (α-dienestrol, β-dienestrol, or 17β-estradiol) are added to the mixture.

  • The mixture is incubated to reach binding equilibrium (e.g., 18-24 hours at 4°C).

  • The hydroxylapatite slurry is added to separate bound from free radioligand. The slurry is washed to remove unbound ligand.

  • Scintillation fluid is added, and the radioactivity of the bound fraction is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The RBA is calculated as: RBA = (IC50 of 17β-estradiol / IC50 of Test Compound) x 100.

cluster_0 Assay Preparation ER ERα or ERβ Incubate Incubate to Equilibrium ER->Incubate Radio [3H]17β-estradiol Radio->Incubate Competitor α/β-Dienestrol (Varying Conc.) Competitor->Incubate Separate Separate Bound/Free Ligand (Hydroxylapatite) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 & RBA Calculation) Quantify->Analyze

Caption: Workflow for the estrogen receptor competitive binding assay.

Protocol 2: Uterotrophic Bioassay

This in vivo assay is the gold standard for assessing the estrogenic activity of a substance by measuring its effect on uterine weight in female rodents.[1]

Objective: To compare the in vivo estrogenic potency of α- and β-dienestrol.

Animal Model: Immature (e.g., 21-day-old) or ovariectomized female rats or mice.

Procedure:

  • Animals are randomly assigned to control and treatment groups.

  • A vehicle control group (e.g., corn oil) and a positive control group (e.g., 17β-estradiol) are included.

  • The test compounds (α- and β-dienestrol) are administered daily at various dose levels for three consecutive days via oral gavage or subcutaneous injection.[1]

  • On the fourth day (24 hours after the final dose), the animals are euthanized.[1]

  • The uteri are dissected, trimmed of fat, and weighed (wet weight).[1]

  • Data Analysis: A statistically significant increase in the mean uterine weight of a treatment group compared to the vehicle control group indicates estrogenic activity. Dose-response curves can be generated to compare the potencies of the compounds.

Conclusion

The geometric isomerism of this compound gives rise to two compounds, α- and β-dienestrol, with dramatically different biological activities. α-Dienestrol is a potent estrogen, exhibiting high binding affinity for both ERα and ERβ and significant in vivo estrogenic effects. In contrast, β-dienestrol is a weak estrogen with markedly lower receptor binding affinity and in vivo potency. This disparity is attributed to their three-dimensional structures, with the (E,E) configuration of α-dienestrol being more favorable for receptor interaction. Researchers studying the effects of this compound or its parent compound, DES, must consider the distinct activities of these isomers to accurately interpret their findings. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these and other estrogenic compounds.

References

Safety Operating Guide

A Researcher's Guide to Dienestrol: Comprehensive PPE and Handling Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Dienestrol is a synthetic, non-steroidal estrogen utilized in research for its potent biological activity.[1][2] However, its classification as a hazardous compound, with potential carcinogenic effects and reproductive toxicity, necessitates stringent safety protocols to protect laboratory personnel.[3][4] This guide provides an in-depth, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling this compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each procedural step, fostering a culture of proactive safety and scientific integrity.

Understanding the Risk: The Critical Need for Containment

This compound is designated as a hazardous substance, suspected of damaging fertility or the unborn child and potentially causing cancer.[4] The primary routes of occupational exposure include inhalation of airborne particles, dermal absorption, and accidental ingestion.[3] Consequently, the cornerstone of safe handling is a multi-layered containment strategy, combining primary engineering controls with a meticulous PPE program to create a robust barrier between the researcher and the compound. Even at low levels, exposure to hazardous drugs can lead to serious health effects.[5]

Engineering Controls: Your First Line of Defense

Personal protective equipment should always be considered the last line of defense. The initial and most critical safety layer is the implementation of proper engineering controls designed to contain the hazard at its source.

  • Chemical Fume Hoods: All procedures involving the handling of solid, powdered this compound or volatile solutions must be performed within a certified chemical fume hood or a powder containment enclosure (ventilated balance enclosure).[3] These systems use directional airflow to capture and exhaust contaminants, preventing them from entering the laboratory environment.

  • Closed System Transfer Devices (CSTDs): For reconstituting or transferring this compound solutions, the use of CSTDs is strongly recommended. These devices are engineered to prevent the escape of hazardous drug vapor or liquid during transfer, significantly reducing the risk of generating aerosols and spills.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum recommended PPE for handling this compound, in accordance with guidelines for hazardous drugs.[6][7]

PPE ComponentSpecificationRationale for Use with this compound
Gloves Chemotherapy-rated gloves compliant with ASTM standard D6978.[8] Double gloving is mandatory.This compound can be absorbed through the skin. Chemotherapy-rated gloves are specifically tested for resistance to permeation by hazardous drugs. Double gloving allows for the safe removal of the outer, potentially contaminated glove while still providing a protective barrier.[7][9]
Gown Disposable, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) with long sleeves and tight-fitting knit or elastic cuffs.[7]Prevents contamination of personal clothing and skin from splashes or airborne particles. The gown's cuffs should be tucked under the outer glove to ensure a sealed interface.[7]
Eye & Face Protection ANSI Z87.1-compliant safety goggles in combination with a face shield.[8]Protects the eyes and face from splashes or aerosols. Standard safety glasses with side shields alone do not offer adequate protection from splashes.[8][10]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Required for tasks with a high risk of aerosol or powder generation, such as weighing powdered this compound outside of a containment hood or cleaning up spills.[3][10] All users must be fit-tested as per OSHA regulations.
Shoe Covers Two pairs of disposable, slip-resistant shoe covers.Prevents the tracking of contamination out of the designated handling area. The outer pair is removed upon exiting the immediate work area.

Donning and Doffing PPE: A Procedural Imperative

The order and method of putting on (donning) and taking off (doffing) PPE are as crucial as the equipment itself to prevent cross-contamination.

Donning Procedure

This sequence proceeds from the least "clean" to the most "clean" areas, ensuring that potentially contaminated surfaces are not touched with bare hands.

Caption: Sequential PPE Donning Workflow

Doffing Procedure

The doffing process is designed to systematically remove the most contaminated items first, minimizing contact with the inner, clean layers. This must be performed in a designated doffing area.

Caption: Sequential PPE Doffing Workflow

Spill Management and Decontamination

A well-stocked and readily accessible hazardous drug spill kit is a regulatory and safety necessity. In the event of a this compound spill, follow these immediate steps:

  • Secure the Area: Alert others and restrict access to the spill location.

  • Don PPE: At a minimum, this includes a respirator, double gloves, a disposable gown, and eye protection.[3]

  • Contain the Spill: For powdered spills, gently cover with wetted absorbent pads to prevent aerosolization. For liquid spills, use absorbent pads to contain the liquid.

  • Clean the Area: Working from the outer edges inward, use tools from the spill kit to collect all contaminated material.

  • Decontaminate: Clean the area with a detergent, followed by a suitable deactivating agent or disinfectant, and rinse with water.

  • Dispose: All materials used for cleanup, including contaminated PPE, must be placed in a labeled hazardous waste container for proper disposal according to institutional and local regulations.[3][4]

Waste Disposal: A Closed-Loop System

All disposable items that have come into contact with this compound, including gloves, gowns, bench diapers, and cleaning materials, are considered hazardous waste.

  • Segregation: Use designated, clearly labeled, and puncture-resistant hazardous waste containers.

  • Containment: Ensure waste containers are sealed before removal from the handling area to prevent secondary contamination.

  • Compliance: Adhere strictly to your institution's and local environmental regulations for the final disposal of hazardous pharmaceutical waste.[4]

By adhering to these rigorous protocols, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their scientific work. This guide serves as a foundational resource, and it is incumbent upon each individual to supplement this information with institution-specific training and to remain vigilant in the practice of safe laboratory procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dienestrol
Reactant of Route 2
Reactant of Route 2
Dienestrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.